molecular formula C6H12O6 B7821124 D-sorbose CAS No. 2074739-93-6

D-sorbose

カタログ番号: B7821124
CAS番号: 2074739-93-6
分子量: 180.16 g/mol
InChIキー: BJHIKXHVCXFQLS-PYWDMBMJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Keto-D-sorbose is a D-sorbose. It is an enantiomer of a keto-L-sorbose.
This compound is a natural product found in Sparganium stoloniferum and Sparganium eurycarpum with data available.
A ketose sugar that is commonly used in the commercial synthesis of ASCORBIC ACID.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-PYWDMBMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101018679
Record name D-sorbose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3615-56-3, 3615-39-2
Record name D-Sorbose
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Record name (±)-Sorbose
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Record name Sorbose, D-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of D-Sorbose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbose, a naturally occurring ketohexose, is a monosaccharide of significant interest in various scientific and industrial fields. As an epimer of D-fructose, it plays a crucial role as a key intermediate in the industrial synthesis of Vitamin C (ascorbic acid). Its unique structural characteristics and properties also make it a subject of research in drug development and nutritional science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound.

Chemical Structure

This compound is a six-carbon sugar with the molecular formula C₆H₁₂O₆.[1] As a ketose, its carbonyl group is located at the second carbon position. The "D" designation refers to the stereoconfiguration of the chiral center furthest from the carbonyl group (C5), which has the same configuration as D-glyceraldehyde.

Linear Form: Fischer Projection

In its open-chain form, this compound can be represented by a Fischer projection. This representation illustrates the linear backbone of the molecule and the stereochemistry at each chiral center.

Cyclic Forms: Haworth and Chair Conformations

In aqueous solutions, this compound predominantly exists in cyclic forms through an intramolecular hemiacetal formation. The hydroxyl group at C6 attacks the ketone at C2, forming a six-membered ring (pyranose). Less commonly, the C5 hydroxyl can attack the ketone, forming a five-membered ring (furanose). The cyclization creates a new chiral center at the anomeric carbon (C2), resulting in two anomers: α-D-sorbopyranose and β-D-sorbopyranose.

The pyranose ring is not planar and exists in a more stable chair conformation to minimize steric hindrance.

Diagram: Cyclization of this compound

G cluster_fischer Linear Form (Fischer Projection) fischer  CH2OH  |  C=O  | H-C-OH  | HO-C-H  | H-C-OH  |  CH2OH This compound alpha α-D-Sorbopyranose fischer->alpha Cyclization alpha->fischer Ring Opening beta β-D-Sorbopyranose alpha->beta beta->alpha

Caption: Interconversion between the linear and cyclic forms of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₆[1][2][3]
Molecular Weight 180.16 g/mol [2][3]
Appearance White to off-white crystalline powder[3][4]
Melting Point 163 - 165 °C[3][5][6]
Boiling Point 401.1 °C at 760 mmHg[6]
Density 1.758 g/cm³[6]
Solubility Highly soluble in water[1][7]
Specific Optical Rotation [α]D²⁰ = +36° to +44° (c=2 in water)[3]
IUPAC Name (3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one[2]
CAS Number 3615-56-3[3]

Biological Significance and Metabolic Pathways

Role in Vitamin C Synthesis (Reichstein Process)

This compound is a critical intermediate in the Reichstein process, a well-established industrial method for the synthesis of L-ascorbic acid (Vitamin C).[2] In this process, D-glucose is first reduced to D-sorbitol. Subsequently, D-sorbitol undergoes microbial oxidation by bacteria such as Acetobacter suboxydans to produce L-sorbose. The L-sorbose is then converted through a series of chemical steps into L-ascorbic acid.

Diagram: Simplified Reichstein Process for Vitamin C Synthesis

G A D-Glucose B D-Sorbitol A->B Hydrogenation (Ni catalyst) C L-Sorbose B->C Microbial Oxidation (e.g., Acetobacter suboxydans) D Diacetone-L-sorbose C->D Acetonation E 2-Keto-L-gulonic acid D->E Oxidation F L-Ascorbic Acid (Vitamin C) E->F Lactonization

Caption: Key steps of the Reichstein process starting from D-glucose.

Experimental Protocols

Accurate characterization and quantification of this compound are essential for research and industrial applications. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the separation, identification, and quantification of sugars like this compound.

  • Objective: To determine the purity of a this compound sample or to quantify it in a mixture.

  • Instrumentation: An HPLC system equipped with a Refractive Index Detector (RID) is typically used for sugar analysis as they lack a strong UV chromophore.[8][9]

  • Column: A specialized carbohydrate analysis column, such as an amino- or ligand-exchange (e.g., Aminex HPX-87 series) column, is employed.[10]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) for amino columns, or dilute sulfuric acid (e.g., 5 mM) for ligand-exchange columns, run in isocratic mode.[8][10]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound standard or sample.

    • Dissolve the sample in a precise volume (e.g., 10 mL) of the mobile phase or high-purity water.

    • Ensure complete dissolution, using sonication if necessary.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]

  • Chromatographic Conditions:

    • Flow Rate: 0.6 - 1.0 mL/min

    • Column Temperature: 30 - 35 °C

    • Injection Volume: 10 - 20 µL

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

  • Objective: To obtain the infrared spectrum of this compound for structural confirmation and identification of key functional groups.

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, is used. ATR is convenient as it requires minimal sample preparation.

  • Sample Preparation:

    • For ATR-FTIR, a small amount of the solid this compound powder is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • Alternatively, a KBr pellet can be prepared by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

    • A background spectrum of the empty ATR crystal or a blank KBr pellet is collected and subtracted from the sample spectrum.

  • Spectral Interpretation: The resulting spectrum will show characteristic absorption bands for the hydroxyl (-OH) groups (broad band around 3300 cm⁻¹) and C-O and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, including the connectivity of atoms and their stereochemical arrangement.

  • Objective: To obtain ¹H and ¹³C NMR spectra of this compound for complete structural elucidation and confirmation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in a clean NMR tube.

    • Vortex the sample to ensure it is fully dissolved and the solution is homogeneous.

  • Data Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • Standard pulse programs are used to acquire 1D ¹H and ¹³C spectra. Proton decoupling is used for the ¹³C spectrum to simplify it to single lines for each carbon.

    • 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals.

  • Spectral Interpretation: The chemical shifts, coupling constants, and correlations observed in the spectra are analyzed to confirm the structure of this compound and to distinguish between its different anomeric forms in solution.

Diagram: General Workflow for this compound Analysis

G Start This compound Sample Prep Sample Preparation (Dissolution, Filtration) Start->Prep Analysis Instrumental Analysis Prep->Analysis HPLC HPLC-RID (Purity, Quantification) Analysis->HPLC FTIR FTIR-ATR (Functional Groups) Analysis->FTIR NMR NMR (¹H, ¹³C, 2D) (Structural Elucidation) Analysis->NMR Data Data Processing & Interpretation HPLC->Data FTIR->Data NMR->Data Report Final Report (Structure, Purity, Properties) Data->Report

Caption: A typical workflow for the chemical analysis of a this compound sample.

Conclusion

This compound is a monosaccharide with a well-defined chemical structure and distinct physicochemical properties that are fundamental to its industrial applications and biological roles. As a key precursor in Vitamin C synthesis, its efficient production and analysis are of paramount importance. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization and quantification of this compound, enabling researchers and drug development professionals to effectively utilize this important carbohydrate in their work.

References

An In-depth Technical Guide to the Stereoisomers and Anomers of D-Sorbose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of D-sorbose, a ketohexose of significant interest in various biochemical and pharmaceutical applications. The document details the structural relationships between this compound and its key stereoisomers, including its enantiomer (L-sorbose) and diastereomers (e.g., D-tagatose and D-fructose). Furthermore, it elucidates the concept of anomerism in the context of the cyclic forms of this compound. Quantitative physicochemical data, detailed experimental protocols for isomer differentiation, and a visualization of a relevant metabolic pathway are presented to support advanced research and development.

Introduction to the Stereochemistry of this compound

This compound is a monosaccharide with the chemical formula C₆H₁₂O₆. As a ketohexose, it possesses a ketone functional group at the C2 position and has four chiral centers (C3, C4, C5, and the anomeric carbon in its cyclic form), giving rise to a variety of stereoisomers. Understanding the precise three-dimensional arrangement of these stereoisomers is critical, as subtle changes in stereochemistry can dramatically alter their biological activity and physicochemical properties.

In aqueous solution, this compound, like other monosaccharides, exists as an equilibrium mixture of its open-chain and cyclic forms. The intramolecular reaction between the C6 hydroxyl group and the C2 ketone results in the formation of a stable six-membered ring structure known as a sorbopyranose. This cyclization creates a new chiral center at C2, the anomeric carbon, leading to the formation of two diastereomeric anomers: α-D-sorbopyranose and β-D-sorbopyranose.

Stereoisomeric Relationships

The stereoisomers of this compound can be categorized as either enantiomers or diastereomers.

  • Enantiomers: this compound and L-sorbose are non-superimposable mirror images of each other. They have identical physical properties, such as melting point and solubility, but differ in their optical activity, rotating plane-polarized light in equal but opposite directions. The naturally occurring form is L-sorbose.[1]

  • Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical and chemical properties. Important diastereomers of this compound include:

    • D-Tagatose: A C4 epimer of D-fructose and a diastereomer of this compound.[2]

    • D-Fructose: An isomer of this compound.[3]

The structural relationships between this compound and its key stereoisomers are illustrated in the Fischer projections below.

Caption: Fischer projections of this compound and its key stereoisomers.

Anomers of this compound

In solution, the open-chain form of this compound cyclizes to form a six-membered pyranose ring. This process generates a new stereocenter at the anomeric carbon (C2), resulting in two anomers: α-D-sorbopyranose and β-D-sorbopyranose. These anomers are in equilibrium with each other and the open-chain form, a phenomenon known as mutarotation.[4] The orientation of the hydroxyl group on the anomeric carbon relative to the CH₂OH group at C6 determines whether the anomer is α or β in the Haworth projection.

Caption: Mutarotation of this compound between its anomeric forms.

Physicochemical Properties

The stereochemical differences between this compound and its isomers lead to distinct physicochemical properties, which are summarized in the table below. These properties are crucial for the separation, identification, and application of these sugars.

PropertyThis compoundL-SorboseD-TagatoseD-Fructose
Molar Mass ( g/mol ) 180.16[5]180.16[6]180.16[2]180.16
Melting Point (°C) 158-165[5][7]163-165[6]130-136[2][8]103-105 (dec.)[9]
Specific Rotation ([α]D) +38° to +44° (c=2, H₂O)[7]-43° (c=5, H₂O)[6]-5.5° (c=1, H₂O)[2]-92.25° (c=10, H₂O, on dry sub.)[10][11]
Solubility in Water SolubleFreely soluble (354.8 g/L at 17 °C)[6][12]SolubleVery soluble (~4000 g/L at 25 °C)[13]

Experimental Protocols for Isomer Differentiation

The separation and identification of this compound and its stereoisomers are typically achieved through chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its stereoisomers (D-tagatose, D-fructose) in a mixture.

Methodology:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column with a polyethyleneimine-attached copolymer stationary phase (e.g., 4.6 mm × 150 mm, 5 µm) is recommended for the separation of non-reducing ketoses.[14]

  • Mobile Phase: An isocratic elution with 90% (v/v) acetonitrile (B52724) in water is effective for the discriminant analysis of non-reducing ketoses.[14] For the simultaneous separation of both ketoses and aldoses, a mobile phase of 85% (v/v) acetonitrile containing 5 mmol/L sodium 1-octanesulfonate (pH 4.8) can be employed.[14]

  • Flow Rate: A flow rate of 0.9 mL/min is optimal for the separation of non-reducing ketoses.[14]

  • Column Temperature: Maintain the column at 40°C.[14]

  • Detection: A refractive index (RI) detector is commonly used for the detection of underivatized sugars.[14]

  • Sample Preparation:

    • Prepare a stock solution of each sugar standard (e.g., 1.0 wt%) in the mobile phase.

    • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Data Analysis: Identify and quantify the individual sugars by comparing their retention times and peak areas with those of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally characterize this compound and distinguish it from its isomers based on their unique NMR spectral fingerprints.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified sugar in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

    • Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical acquisition parameters: spectral width of 10-12 ppm, acquisition time of 2-4 s, relaxation delay of 5 s, and 16-64 scans.

    • Solvent suppression techniques (e.g., presaturation) should be applied to attenuate the residual HOD signal.

    • The anomeric protons of the different pyranose and furanose forms will resonate in distinct regions of the spectrum, typically between 3.5 and 5.5 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Typical acquisition parameters: spectral width of 200-220 ppm, acquisition time of 1-2 s, relaxation delay of 2-5 s, and a sufficient number of scans for adequate signal-to-noise.

    • The anomeric carbons are particularly diagnostic, typically resonating between 90 and 110 ppm.

  • 2D NMR Spectroscopy:

    • Acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon connectivities, respectively.

    • These experiments are crucial for the unambiguous assignment of all proton and carbon resonances for each isomer present in the sample.

  • Data Analysis: The chemical shifts and coupling constants of the proton and carbon signals are unique for each stereoisomer and anomer, allowing for their definitive identification by comparison with literature data or through de novo structural elucidation.

Metabolic Pathway: The Conversion of D-Sorbitol to L-Sorbose

This compound plays a crucial role as an intermediate in various metabolic pathways, most notably in the industrial production of ascorbic acid (Vitamin C). A key step in this process is the microbial oxidation of D-sorbitol to L-sorbose, a reaction catalyzed by the enzyme D-sorbitol dehydrogenase.

MetabolicPathway D_Sorbitol D-Sorbitol Enzyme D-Sorbitol Dehydrogenase D_Sorbitol->Enzyme L_Sorbose L-Sorbose Enzyme->L_Sorbose NADH NADH + H+ Enzyme->NADH Reduced Cofactor NAD NAD+ NAD->Enzyme Cofactor

Caption: Enzymatic conversion of D-Sorbitol to L-Sorbose.

This biotransformation is a cornerstone of industrial biotechnology. The enzyme D-sorbitol dehydrogenase, often from microorganisms like Gluconobacter oxydans, specifically oxidizes the hydroxyl group at the C5 position of D-sorbitol to a ketone, yielding L-sorbose.[15][16] This reaction is highly regio- and stereospecific. The process typically utilizes NAD⁺ as a cofactor, which is reduced to NADH during the oxidation of D-sorbitol.[17] The efficiency of this enzymatic step is a critical factor in the overall yield of the final product.

Conclusion

A thorough understanding of the stereoisomers and anomers of this compound is fundamental for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The subtle yet significant differences in their three-dimensional structures dictate their physical, chemical, and biological properties. The data and protocols presented in this guide offer a robust framework for the accurate identification, separation, and characterization of these important monosaccharides, thereby facilitating their effective utilization in various scientific and industrial applications.

References

Spectroscopic Blueprint of D-Sorbose: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of D-sorbose, a ketohexose of significant interest in various scientific and pharmaceutical applications. By detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, this document serves as a vital resource for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of this compound. In aqueous solutions, this compound exists as a mixture of anomers, primarily the α-D-sorbopyranose and β-D-sorbopyranose forms, which are in equilibrium. This equilibrium results in a complex NMR spectrum with distinct signals for each anomer.

¹H NMR Spectral Data

The proton NMR spectrum of this compound in D₂O displays a series of multiplets in the upfield region, corresponding to the non-anomeric protons, and distinct signals for the anomeric protons. Due to the presence of multiple anomers, the spectrum can be crowded. The chemical shifts are influenced by the stereochemistry and conformation of the sugar ring.

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound in D₂O

Protonα-D-Sorbopyranose (Predicted)β-D-Sorbopyranose (Predicted)
H-1a3.653.65
H-1b3.583.58
H-33.883.88
H-43.783.78
H-54.024.02
H-6a3.803.80
H-6b3.723.72
¹³C NMR Spectral Data

The carbon NMR spectrum provides a clearer resolution of the different carbon environments within the this compound molecule. Each carbon atom in the α and β anomers gives rise to a distinct resonance. The chemical shift of the anomeric carbon (C-2) is particularly diagnostic for distinguishing between the anomers.

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound in D₂O

Carbonα-D-Sorbopyranose (Predicted)β-D-Sorbopyranose (Predicted)
C-164.564.8
C-299.299.5
C-372.872.5
C-471.971.6
C-570.370.1
C-663.763.9

Note: The presented chemical shifts are predicted values and may vary slightly from experimental results. The anomeric carbon (C2) typically resonates in the 98-105 ppm region for ketopyranoses.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the functional groups within the this compound molecule. The spectrum is characterized by strong, broad absorptions corresponding to the hydroxyl groups, as well as absorptions from C-H and C-O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3375Strong, BroadO-H stretching vibrations (hydrogen-bonded)
2930MediumC-H stretching vibrations
1161StrongC-O stretching, C-C stretching
1107StrongC-O stretching, C-C stretching
1053StrongC-O stretching, C-C stretching
1017StrongC-O stretching, C-C stretching
885MediumC-H bending, ring vibrations
815MediumC-H bending, ring vibrations

Note: The IR spectrum of carbohydrates is often complex in the fingerprint region (below 1500 cm⁻¹). The listed peaks are based on data for L-sorbose, which, as an enantiomer, is expected to have an identical IR spectrum to this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. Under soft ionization techniques like electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is often observed.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₁₂O₆
Molecular Weight180.16 g/mol
Monoisotopic Mass180.0634 Da
Primary Ion (ESI-)m/z 179.0561 [M-H]⁻
Fragmentation Pattern

Collision-induced dissociation (CID) of the deprotonated this compound ion typically results in the neutral loss of water (H₂O, 18 Da) and formaldehyde (B43269) (CH₂O, 30 Da). The fragmentation pattern can be complex due to various possible cleavage pathways of the sugar ring. A detailed experimental fragmentation pattern with specific m/z values for this compound is not consistently reported in publicly available literature. However, the fragmentation of the analogous ketohexose, D-fructose, provides insight into the expected fragmentation pathways.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of monosaccharides like this compound. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental goals.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). For quantitative analysis, a known amount of an internal standard (e.g., TSP or DSS) should be added.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Temperature: 298 K (25 °C).

    • Solvent lock: D₂O.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: Approximately 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation delay (d1): 2-5 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: Approximately 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the ¹H spectrum to the residual HDO signal (δ ≈ 4.79 ppm) or the internal standard. Reference the ¹³C spectrum indirectly using the ¹H reference.

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

  • Data Processing: Perform baseline correction and peak picking to identify the absorption maxima.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile, to a concentration of approximately 1-10 µg/mL.

  • Instrument Setup (ESI-MS):

    • Mass spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization mode: Negative ion mode.

    • Capillary voltage: 2-4 kV.

    • Drying gas flow and temperature: Optimize for the specific instrument and solvent system to ensure efficient desolvation.

    • Mass range: m/z 50-500.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum. For fragmentation studies (MS/MS), select the [M-H]⁻ ion (m/z 179) for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Processing: Analyze the mass spectra to identify the molecular ion and major fragment ions. Use the accurate mass measurements to confirm the elemental composition.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample This compound Sample Preparation Sample Preparation (Dissolution/Solid State) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy (FTIR-ATR) Preparation->IR MS Mass Spectrometry (ESI-MS) Preparation->MS ProcessNMR NMR Data Processing (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR IR Data Processing (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS MS Data Processing (Mass Assignment, Fragmentation Analysis) MS->ProcessMS Interpret Structural Elucidation & Characterization ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: General workflow for the spectroscopic analysis of this compound.

Conceptual Fragmentation of this compound in Mass Spectrometry

This diagram illustrates the conceptual primary fragmentation pathways for the deprotonated this compound molecule in MS/MS experiments.

D_Sorbose_Fragmentation M_H [M-H]⁻ m/z 179 M_H_H2O [M-H-H₂O]⁻ m/z 161 M_H->M_H_H2O - H₂O M_H_CH2O [M-H-CH₂O]⁻ m/z 149 M_H->M_H_CH2O - CH₂O M_H_2H2O [M-H-2H₂O]⁻ m/z 143 M_H_H2O->M_H_2H2O - H₂O M_H_H2O_CH2O [M-H-H₂O-CH₂O]⁻ m/z 131 M_H_H2O->M_H_H2O_CH2O - CH₂O M_H_CH2O->M_H_H2O_CH2O - H₂O

Caption: Conceptual fragmentation of deprotonated this compound.

References

thermodynamic properties and stability of D-sorbose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties and Stability of D-Sorbose

Introduction

This compound, a ketohexose monosaccharide, is a significant carbohydrate in various industrial and research applications. As an epimer of D-fructose, its unique stereochemistry governs its physical and chemical properties. Notably, L-Sorbose, its enantiomer, serves as a crucial intermediate in the industrial synthesis of Vitamin C (ascorbic acid).[1] An understanding of the thermodynamic properties and stability of this compound is paramount for professionals in drug development, biochemistry, and food science, as these parameters dictate its behavior in physiological systems, reaction kinetics, and storage longevity.

This technical guide provides a comprehensive overview of the thermodynamic landscape and stability profile of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant processes to support researchers and scientists.

Section 1: Thermodynamic Properties of this compound

The thermodynamic properties of a compound define its energy state and its propensity to undergo chemical or physical transformations. For chiral molecules like sorbose, the standard thermodynamic properties of the D- and L-enantiomers are identical.[2][3] Therefore, data reported for L-Sorbose can be confidently applied to this compound.

Key thermodynamic quantities include:

  • Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

  • Gibbs Free Energy of Formation (ΔfG°) : The maximum amount of non-expansion work that can be extracted from the formation reaction at constant temperature and pressure. It is a key indicator of a compound's thermodynamic stability.[4][5]

  • Standard Molar Entropy (S°) : A measure of the randomness or disorder of the molecules in the substance.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin.

The following tables summarize the key thermodynamic and phase transition data for sorbose.

Table 1: Standard Thermodynamic Properties of Sorbose (Solid Crystalline State)

Property Value Units Method Reference
Enthalpy of Formation (ΔfH°solid) -1271.5 ± 0.50 kJ/mol Combustion Calorimetry (Ccb) [6]
Enthalpy of Combustion (ΔcH°solid) -2804.5 ± 0.4 kJ/mol Combustion Calorimetry (Ccb) [6]
Standard Molar Entropy (S°solid,1 bar) 220.9 J/mol·K Adiabatic Calorimetry [6]

| Heat Capacity (Cp,solid) | 228.61 | J/mol·K | Adiabatic Calorimetry (at 295.9 K) |[6] |

Note: Data is for L-Sorbose but is applicable to this compound.

Table 2: Phase Transition Data for Sorbose

Property Value Units Method Reference
Melting Point (Tm) 165 °C N/A [1]
Enthalpy of Fusion (ΔfusH°) 0.6012 kJ/mol Adiabatic Calorimetry [6]
Phase Transition Temperature (Ttrs) 199.22 K Adiabatic Calorimetry [6]
Enthalpy of Phase Transition (ΔtrsH) 0.6012 kJ/mol Adiabatic Calorimetry [6]

| Entropy of Phase Transition (ΔtrsS) | 3.02 | J/mol·K | Adiabatic Calorimetry |[6] |

Note: The phase transition at 199.22 K is a reversible, order-disorder type transition between two crystalline forms (II → I).[6][7]

Section 2: Stability of this compound

The stability of this compound is influenced by its chemical environment (pH, solvent) and physical conditions (temperature).

Chemical Stability and Tautomerism

In aqueous solutions, this compound exists in a dynamic equilibrium between multiple isomeric forms, a phenomenon known as mutarotation.[8] This includes the open-chain keto form and various cyclic hemiketals: five-membered furanose rings and six-membered pyranose rings, each with α and β anomers.[8] The pyranose form is generally predominant. This tautomeric complexity is crucial for its chemical reactivity and biological interactions.

G open_chain Open-Chain (keto form) alpha_pyranose α-D-Sorbopyranose open_chain->alpha_pyranose beta_pyranose β-D-Sorbopyranose open_chain->beta_pyranose alpha_furanose α-D-Sorbofuranose open_chain->alpha_furanose beta_furanose β-D-Sorbofuranose open_chain->beta_furanose alpha_pyranose->beta_pyranose alpha_furanose->beta_furanose

Tautomeric equilibrium of this compound in solution.
Influence of pH and Temperature

Like most monosaccharides, the stability of this compound is highly dependent on pH and temperature.

  • pH: Dextrose solutions, as a reference, are most stable at a slightly acidic pH of around 4.[9] In highly acidic or alkaline conditions, sugars undergo degradation, including caramelization and other browning reactions.[9][10] It is expected that this compound follows a similar trend.

  • Temperature: Increased temperature accelerates degradation reactions.[10] Thermal stability studies on the related monosaccharide D-mannose show decomposition beginning at temperatures above 462 K (189°C).[11] this compound is expected to be thermally stable up to its melting point in the solid state, but degradation in solution can occur at lower temperatures, especially with prolonged heating.[10][11]

Section 3: Biological Interactions and Metabolic Pathways

This compound is not just an inert chemical; it interacts with biological systems in ways relevant to drug development and nutrition.

Inhibition of Disaccharidase Activity

Research has shown that this compound can act as an inhibitor of disaccharidases in the small intestine, particularly sucrase.[12] By inhibiting the enzyme that breaks down sucrose (B13894) into glucose and fructose, this compound can suppress postprandial blood glucose and insulin (B600854) spikes.[8][12] The inhibition of sucrase by this compound has been identified as uncompetitive.[12]

G sucrose Sucrose enzyme Sucrase (Enzyme) sucrose->enzyme Binds products Glucose + Fructose enzyme->products Catalyzes inhibitor This compound inhibitor->enzyme Inhibits

Mechanism of this compound inhibition of sucrase.
Biotechnological Production

In industrial biotechnology, L-Sorbose is produced from D-Sorbitol using microorganisms like Gluconobacter oxydans.[13][14] This biotransformation is catalyzed by the membrane-bound enzyme sorbitol dehydrogenase (SLDH).[13][15] Understanding this pathway is crucial for optimizing the production of this key Vitamin C precursor.

G sorbitol D-Sorbitol enzyme Sorbitol Dehydrogenase (in Gluconobacter sp.) sorbitol->enzyme sorbose L-Sorbose enzyme->sorbose

Biotransformation of D-Sorbitol to L-Sorbose.

Section 4: Experimental Methodologies

Accurate determination of thermodynamic data relies on precise and well-defined experimental protocols. Calorimetry is the primary technique used to measure the heat changes associated with physical and chemical processes.[16][17]

Experimental Workflow for Calorimetric Analysis

A typical workflow for the thermodynamic analysis of a carbohydrate like this compound involves careful sample preparation, precise measurement using one or more calorimetric techniques, and rigorous data analysis.

G cluster_measurement prep Sample Preparation - High Purity this compound (>99%) - Purity confirmed by HPLC - Crystalline solid sample measurement Calorimetric Measurement prep->measurement analysis Data Analysis & Calculation measurement->analysis results Thermodynamic Properties (ΔH, S°, Cp, etc.) analysis->results dsc DSC (for Tm, ΔfusH) adiabatic Adiabatic Calorimetry (for Cp) bomb Bomb Calorimetry (for ΔcH°)

General workflow for calorimetric analysis of this compound.
Protocol 1: Determination of Heat Capacity by Adiabatic Calorimetry

  • Principle: This method measures the heat capacity of a substance by introducing a known amount of heat to the sample in a thermally isolated (adiabatic) environment and measuring the corresponding temperature increase.

  • Apparatus: An adiabatic calorimeter, typically a Quantum Design Physical Property Measurement System (PPMS) for low temperatures, coupled with a high-precision thermometer and heater.[7][11]

  • Procedure:

    • A precisely weighed, high-purity crystalline sample of this compound is sealed in a sample holder.[11]

    • The sample holder is placed within the calorimeter, which is then evacuated to high vacuum to minimize heat exchange with the surroundings.

    • The sample is cooled to the lowest desired temperature (e.g., ~10 K).[7]

    • A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature rise is meticulously recorded.

    • Measurements are taken at small, incremental temperature steps across the entire desired range (e.g., 10 K to 330 K).[7]

  • Data Analysis: The heat capacity (Cp) at each temperature is calculated using the formula: Cp = (ΔQ / ΔT) / n, where ΔQ is the heat added, ΔT is the temperature change, and n is the number of moles of the sample.

Protocol 2: Determination of Enthalpy of Combustion using a Bomb Calorimeter
  • Principle: The sample is completely combusted in an excess of oxygen within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is used to calculate the enthalpy of combustion.[18]

  • Apparatus: A high-pressure bomb calorimeter, an oxygen source, a precision thermometer, and a sample press.

  • Procedure:

    • A pellet of a known mass of this compound is prepared.

    • The pellet is placed in the sample holder inside the bomb, with a fuse wire in contact with it.

    • The bomb is sealed and pressurized with pure oxygen (e.g., to 30 atm).

    • The bomb is submerged in a known volume of water in the calorimeter's insulated container.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The final, maximum temperature of the water is recorded after combustion is complete.[18]

  • Data Analysis: The heat released is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. This value is then used to determine the standard enthalpy of combustion (ΔcH°) in kJ/mol. The enthalpy of formation (ΔfH°) can then be calculated using Hess's Law.

Protocol 3: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan as a function of temperature. Peaks in the heat flow signal indicate thermal events such as melting, crystallization, or other phase transitions.[19]

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed amount of this compound (e.g., 5-10 mg) is sealed in an aluminum sample pan. An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant, controlled rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).[11]

    • The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis:

    • Melting Point (Tm): Determined from the onset or peak of the endothermic melting peak.

    • Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.

    • Phase Transitions: Other endothermic or exothermic peaks indicate solid-solid phase transitions, and their corresponding temperatures and enthalpies can be similarly determined.[7]

Conclusion

The thermodynamic properties and stability of this compound are well-defined by its molecular structure and are critical to its application in scientific and industrial fields. Its standard enthalpy of formation is approximately -1271.5 kJ/mol, and it undergoes a reversible solid-state phase transition at 199.22 K before melting at 165°C.[1][6] In solution, its stability is governed by a complex tautomeric equilibrium and is sensitive to pH and temperature. The biological activity of this compound, particularly its ability to inhibit sucrase, highlights its potential in nutritional science and drug development.[12] The precise measurement of these properties through established calorimetric techniques provides the fundamental data necessary for process optimization, formulation development, and biochemical research.

References

A Technical Guide to the Solubility of D-Sorbose in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of D-sorbose solubility in various solvents. Due to a notable scarcity of published quantitative data for this compound, this document summarizes the available qualitative information and provides detailed experimental protocols for researchers to determine solubility in their own laboratories.

Introduction to this compound

This compound is a ketohexose, a monosaccharide that holds significance in various biochemical and pharmaceutical applications. It is a stereoisomer of L-sorbose, which is a key intermediate in the industrial synthesis of ascorbic acid (Vitamin C). The solubility of this compound is a critical physicochemical property that influences its behavior in solution, affecting reaction kinetics, crystallization processes, and formulation development in the pharmaceutical industry.

Solubility of this compound: Current State of Knowledge

A thorough review of scientific literature reveals a significant lack of specific, quantitative solubility data for this compound across a range of temperatures in both aqueous and common organic solvents. Much of the available data pertains to its isomer, D-sorbitol, which has different physical properties and is not a direct substitute for this compound solubility information.

General principles of the solubility of ketones suggest that smaller ketones are typically soluble in water due to the polarity of the carbonyl group and its ability to form hydrogen bonds with water.[1] This solubility tends to decrease as the carbon chain length increases.[2] As a six-carbon sugar with multiple hydroxyl groups, this compound is expected to be soluble in water.[3]

Data Presentation

The following table summarizes the available qualitative and limited quantitative solubility data for this compound and its naturally occurring isomer, L-sorbose. Researchers are strongly encouraged to experimentally determine the solubility of this compound for their specific applications.

CompoundSolventTemperature (°C)SolubilityData Type
This compound WaterNot SpecifiedSolubleQualitative
This compound WaterNot SpecifiedA 5% (w/v) solution is clear and colorless[4]Qualitative
L-Sorbose Water25Highly Soluble[5]Qualitative

Experimental Protocols for Solubility Determination

Given the lack of readily available data, this section provides a detailed, generalized experimental protocol for determining the solubility of this compound. The gravimetric method is a reliable and widely used technique for this purpose.[6]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute at a constant temperature, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute in a known mass of the solvent.

3.1.1. Materials and Equipment

  • This compound (high purity)

  • Solvent of interest (e.g., deionized water, ethanol, methanol)

  • Temperature-controlled water bath or incubator

  • Analytical balance (accurate to ±0.0001 g)

  • Vials or flasks with secure caps

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Pipettes

  • Weighing boats or vials

3.1.2. Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

experimental_workflow cluster_preparation 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Gravimetric Analysis cluster_calculation 5. Calculation prep1 Add excess this compound to a known mass of solvent in a sealed vial. equil1 Place the vial in a temperature-controlled bath. prep1->equil1 equil2 Stir the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). equil1->equil2 Constant Temperature sep1 Allow the solution to settle. equil2->sep1 sep2 Withdraw a known volume of the supernatant using a pre-heated/cooled syringe. sep1->sep2 sep3 Filter the supernatant through a syringe filter into a pre-weighed vial. sep2->sep3 analysis1 Record the mass of the vial with the saturated solution. sep3->analysis1 analysis2 Evaporate the solvent in a drying oven until a constant weight of this compound is achieved. analysis1->analysis2 analysis3 Record the final mass of the vial with the dried this compound. analysis2->analysis3 calc1 Calculate the mass of the dissolved this compound. analysis3->calc1 calc3 Express solubility (e.g., in g/100 g solvent). calc1->calc3 calc2 Calculate the mass of the solvent in the filtered sample. calc2->calc3

Gravimetric Solubility Determination Workflow

3.1.3. Detailed Procedure

  • Preparation: Accurately weigh a known amount of the chosen solvent into a series of vials. Add an excess of this compound to each vial to ensure a saturated solution can be formed.

  • Equilibration: Place the sealed vials in a temperature-controlled water bath or incubator set to the desired temperature. Agitate the mixtures using a magnetic stirrer for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is crucial to maintain a constant temperature throughout this step.

  • Sampling and Filtration: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent precipitation or further dissolution due to temperature changes, the syringe can be pre-heated or pre-cooled to the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed, dry vial.

  • Gravimetric Analysis: Weigh the vial containing the filtered saturated solution to determine the total mass of the solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C under vacuum). Periodically weigh the vial until a constant mass is achieved, indicating that all the solvent has been removed.

  • Calculation:

    • Mass of dissolved this compound = (Mass of vial + dried this compound) - (Mass of empty vial)

    • Mass of solvent = (Mass of vial + saturated solution) - (Mass of vial + dried this compound)

    • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

Other Analytical Methods for Solubility Determination

While the gravimetric method is robust, other analytical techniques can also be employed to determine the concentration of this compound in a saturated solution.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of carbohydrates. A saturated solution can be prepared as described above, and an aliquot of the filtered supernatant can be appropriately diluted and analyzed by HPLC.

  • Principle: A small volume of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary phase. A detector measures the concentration of the analyte as it elutes from the column.

  • Typical Setup for Carbohydrate Analysis:

    • Column: Amino-based or ion-exchange columns are commonly used for sugar analysis.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is often used for amino columns.[7]

    • Detector: A refractive index (RI) detector is commonly used for carbohydrate analysis as it is a universal detector for non-UV absorbing compounds.[8]

  • Quantification: A calibration curve is generated by injecting standards of known this compound concentrations. The concentration of this compound in the unknown sample is then determined by comparing its peak area to the calibration curve.

Conclusion

The solubility of this compound in aqueous and organic solvents is a fundamental property that is crucial for its application in research and development. This guide highlights the current gap in publicly available quantitative solubility data for this compound. The provided experimental protocols, particularly the detailed gravimetric method, offer a reliable framework for researchers to determine this important parameter in their own laboratories. Accurate solubility data will enable better control over processes such as reaction optimization, crystallization, and the formulation of this compound-containing products.

References

The Enzymatic Degradation of D-Sorbose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-sorbose, a ketose monosaccharide, plays a role in various metabolic processes, although its catabolism is less ubiquitously characterized than that of its L-isomer, L-sorbose. The enzymatic degradation of this compound is of significant interest in fields ranging from microbial metabolism to biotechnology and drug development. Understanding these pathways can provide insights into microbial physiology, identify novel enzymatic targets, and inform the development of processes for the biotransformation of rare sugars. This technical guide provides a comprehensive overview of the known enzymatic degradation pathways of this compound, with a focus on the key enzymes, their characteristics, and the experimental methodologies used for their study.

Core Degradation Pathways

While the metabolism of L-sorbose is more extensively documented, particularly in the context of Vitamin C synthesis, two primary pathways for the degradation of ketoses, which are applicable to this compound, have been elucidated in various microorganisms. These pathways are the oxidative pathway, predominantly observed in bacteria like Gluconobacter, and a phosphorylation-dependent pathway identified in species such as Klebsiella pneumoniae. It is often the case that this compound is first converted to a more common intermediate, such as L-sorbose or D-fructose, before entering these central catabolic routes.

The Oxidative Pathway in Gluconobacter

In many industrial biotransformation processes, D-sorbitol is converted to L-sorbose by D-sorbitol dehydrogenase.[1][2] The subsequent degradation of L-sorbose in Gluconobacter species follows an oxidative pathway. While this pathway primarily concerns L-sorbose, it is a key route for the metabolism of sorbose isomers. This pathway involves a series of membrane-bound and cytoplasmic dehydrogenases.[1][3][4]

The key enzymatic steps are:

  • L-Sorbose to L-Sorbosone: This reaction is catalyzed by a membrane-bound L-sorbose dehydrogenase.[1][5]

  • L-Sorbosone to 2-Keto-L-Gulonic Acid (2-KLG): L-sorbosone is further oxidized by an NAD(P)-dependent L-sorbosone dehydrogenase.[1][5] 2-KLG is a key intermediate in the industrial production of Vitamin C.[1]

  • Assimilation via Reduction to D-Sorbitol: For intracellular assimilation, L-sorbose can be reduced back to D-sorbitol by an NADPH-dependent L-sorbose reductase.[3][6] D-sorbitol can then be converted to D-fructose by an NAD-dependent D-sorbitol dehydrogenase, which can subsequently enter glycolysis after phosphorylation.[3]

Oxidative_Pathway DSorbose This compound Isomerase Isomerase/Epimerase DSorbose->Isomerase LSorbose L-Sorbose LSDH L-Sorbose Dehydrogenase LSorbose->LSDH SR L-Sorbose Reductase (NADPH) LSorbose->SR LSorbosone L-Sorbosone SNDH L-Sorbosone Dehydrogenase LSorbosone->SNDH TwoKLG 2-Keto-L-Gulonic Acid DSorbitol D-Sorbitol SDH_NAD D-Sorbitol Dehydrogenase (NAD+) DSorbitol->SDH_NAD DFructose D-Fructose Kinase Hexokinase DFructose->Kinase Glycolysis Glycolysis Isomerase->LSorbose LSDH->LSorbosone SNDH->TwoKLG SR->DSorbitol SDH_NAD->DFructose Kinase->Glycolysis caption Oxidative Pathway of Sorbose Metabolism Phosphorylation_Pathway DSorbose This compound Isomerase Isomerase/Epimerase DSorbose->Isomerase LSorbose L-Sorbose PTS PTS System LSorbose->PTS LSorbose1P L-Sorbose-1-Phosphate S1PR L-Sorbose-1-Phosphate Reductase LSorbose1P->S1PR DGlucitol6P D-Glucitol-6-Phosphate G6PDH D-Glucitol-6-Phosphate Dehydrogenase DGlucitol6P->G6PDH DFructose6P D-Fructose-6-Phosphate Glycolysis Glycolysis DFructose6P->Glycolysis Isomerase->LSorbose PTS->LSorbose1P S1PR->DGlucitol6P G6PDH->DFructose6P caption Phosphorylation-Dependent Pathway Enzyme_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, D-Sorbitol, NAD(P)+, Enzyme) Start->Prepare_Mixture Incubate Incubate at 37°C (e.g., 2 hours) Prepare_Mixture->Incubate Terminate Terminate Reaction (add 10% TCA) Incubate->Terminate Precipitate Precipitate Protein (≥ 8 hours) Terminate->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant by HPLC for L-Sorbose Centrifuge->Analyze End End Analyze->End caption Enzyme Assay Workflow

References

The Enigmatic Emergence of D-Sorbose: A History of Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the historical discovery and subsequent isolation of D-sorbose, a rare ketohexose, reveals a narrative intertwined with the foundational work on sugar stereochemistry and the industrial pursuit of vitamin C. While its enantiomer, L-sorbose, boasts a well-documented history due to its natural abundance and crucial role in the Reichstein process for ascorbic acid synthesis, the story of this compound is more elusive, marked by its rarity in nature and its emergence primarily through chemical synthesis.

Initially, the focus of carbohydrate chemistry was on naturally abundant sugars. L-Sorbose, for instance, was the first L-form hexose (B10828440) discovered in nature. By the time the renowned chemist Emil Fischer began his seminal work on carbohydrates in 1884, "sorbose" was recognized as one of the four known monosaccharides, alongside glucose, galactose, and fructose. However, historical accounts often do not specify the enantiomer, with the context strongly implying the naturally occurring L-sorbose.

The discovery and characterization of this compound are intrinsically linked to the monumental efforts of chemists like Emil Fischer to elucidate the stereochemistry of all possible sugar isomers. While a singular, celebrated moment of this compound's discovery is not prominent in historical records, its existence was a logical consequence of the systematic exploration of hexose stereoisomers. The first definitive synthesis of this compound likely occurred as a scientific endeavor to create the mirror image of the known L-sorbose, a common practice during the golden age of sugar chemistry in the late 19th and early 20th centuries.

Early Synthetic Approaches

One of the early methods for preparing this compound involved the isomerization of other sugars. A notable publication in 1955 detailed the isomerization of D-glucose to a mixture of D- and L-sorbose using a strong base resin, highlighting a method to access this rare sugar from an abundant precursor. This suggests that earlier, likely less efficient, chemical synthesis methods were known and practiced. A 1991 paper further alludes to this by describing a "facile synthesis of this compound," implying an improvement upon pre-existing techniques.

Isolation from Natural Sources

The occurrence of this compound in nature is exceedingly rare, a key reason for its delayed discovery compared to other sugars. The primary documented natural source of this compound is the plant Sparganium stoloniferum. However, the original research publication detailing the initial isolation and characterization of this compound from this plant remains obscure in the broader scientific literature. More recent studies on Sparganium stoloniferum have focused on other chemical constituents, leaving the historical details of its this compound content less accessible.

Modern Production Methods

In contemporary biochemistry and biotechnology, several methods have been developed for the production of this compound, driven by its potential applications as a rare sugar. These methods are broadly categorized into chemical and biocatalytic processes.

Chemical Synthesis: Modern chemical syntheses often involve the isomerization of more common sugars under controlled conditions. For instance, processes have been developed to convert D-glucose to a mixture containing this compound, which can then be separated chromatographically.

Biocatalytic Synthesis: Biotechnological approaches have gained favor due to their specificity and milder reaction conditions. A patented method describes the production of this compound from D-galactitol and D-tagatose using the bacterium Pseudomonas cichorii. Another earlier patent from 1986 mentions the synthesis of this compound from L-glucitol using an unidentified bacterium. These methods leverage the enzymatic machinery of microorganisms to achieve specific chemical transformations that are often challenging to perform with conventional chemistry.

Experimental Protocols

Due to the scarcity of primary historical literature on the initial discovery, providing the exact experimental protocols from that era is challenging. However, based on the available information, generalized methodologies for key processes in the history of this compound can be outlined.

Table 1: Quantitative Data on this compound Production Methods
MethodStarting MaterialProduct(s)YieldReference
Isomerization with Strong Base ResinD-GlucoseThis compound and L-SorboseNot specifiedBlair & Sowden, 1955
Microbial ConversionD-GalactitolThis compound~40%Japanese Patent JP2876417B2
Microbial ConversionD-TagatoseThis compound~50%Japanese Patent JP2876417B2
Representative Experimental Methodologies

1. Isomerization of D-Glucose to D- and L-Sorbose (Based on Blair & Sowden, 1955)

  • Objective: To produce D- and L-sorbose from D-glucose through isomerization.

  • Materials: D-glucose, strong base anion exchange resin (e.g., Amberlite IRA-400), distilled water.

  • Protocol:

    • Prepare a solution of D-glucose in distilled water.

    • Pass the D-glucose solution through a column packed with a strong base anion exchange resin. The resin catalyzes the Lobry de Bruyn-Alberda van Ekenstein transformation, leading to the isomerization of D-glucose to a mixture of monosaccharides, including D-fructose, D-mannose, and the sorbose isomers.

    • Collect the eluate from the column.

    • Employ chromatographic techniques, such as column chromatography on cellulose (B213188) or charcoal-Celite, to separate the different sugars in the mixture.

    • Identify the fractions containing this compound and L-sorbose using polarimetry and by forming crystalline derivatives (e.g., osazones) with distinct melting points.

    • Isolate crystalline this compound from the appropriate fractions by concentration and crystallization from a suitable solvent like ethanol.

2. Microbial Production of this compound from D-Galactitol (Based on Japanese Patent JP2876417B2)

  • Objective: To produce this compound from D-galactitol using a microbial culture.

  • Microorganism: Pseudomonas cichorii ST-24.

  • Culture Medium: A suitable nutrient medium containing D-galactitol as the primary carbon source, along with nitrogen sources (e.g., peptone, yeast extract), and mineral salts.

  • Protocol:

    • Prepare and sterilize the culture medium.

    • Inoculate the sterile medium with a culture of Pseudomonas cichorii ST-24.

    • Incubate the culture under aerobic conditions (e.g., in a shaker incubator) at a controlled temperature (e.g., 30°C) for several days.

    • Monitor the conversion of D-galactitol to this compound using techniques like High-Performance Liquid Chromatography (HPLC).

    • After significant conversion, harvest the fermentation broth and remove the bacterial cells by centrifugation or filtration.

    • Purify the this compound from the supernatant. This may involve steps such as activated carbon treatment for decolorization, ion-exchange chromatography for desalting, and further column chromatography (e.g., using a cation exchange resin in the calcium form) to separate this compound from residual substrate and byproducts.

    • Concentrate the purified this compound solution and induce crystallization to obtain solid this compound.

Logical Relationships and Workflows

The historical and modern approaches to obtaining this compound can be visualized as logical workflows.

Discovery_and_Synthesis_of_D_Sorbose Logical Flow of this compound Discovery and Synthesis cluster_historical Historical Context cluster_isolation Isolation from Natural Source cluster_modern Modern Production Methods L_Sorbose Discovery of L-Sorbose (Natural Product) Fischer Emil Fischer's Work on Sugar Stereochemistry L_Sorbose->Fischer Theoretical_Prediction Theoretical Prediction of This compound as Enantiomer Fischer->Theoretical_Prediction Early_Synthesis Early Chemical Synthesis of this compound Theoretical_Prediction->Early_Synthesis Sparganium Sparganium stoloniferum Extraction Extraction and Purification Sparganium->Extraction Isolated_D_Sorbose Isolated this compound Extraction->Isolated_D_Sorbose Chemical_Synthesis Chemical Synthesis (e.g., from D-Glucose) Purified_D_Sorbose Purified this compound Chemical_Synthesis->Purified_D_Sorbose Biocatalysis Biocatalytic Synthesis (e.g., from D-Galactitol) Biocatalysis->Purified_D_Sorbose

Caption: Logical flow from historical context to modern production of this compound.

Experimental_Workflow_D_Sorbose_Production Generalized Experimental Workflow for this compound Production cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis Start_Chem Starting Sugar (e.g., D-Glucose) Reaction Isomerization Reaction (e.g., with Resin) Start_Chem->Reaction Mixture Mixture of Sugars Reaction->Mixture Separation_Chem Chromatographic Separation Mixture->Separation_Chem Product_Chem Crystalline this compound Separation_Chem->Product_Chem Start_Bio Substrate (e.g., D-Galactitol) Fermentation Microbial Fermentation (e.g., Pseudomonas cichorii) Start_Bio->Fermentation Broth Fermentation Broth Fermentation->Broth Cell_Removal Cell Removal Broth->Cell_Removal Supernatant Supernatant Cell_Removal->Supernatant Purification_Bio Purification (Chromatography, etc.) Supernatant->Purification_Bio Product_Bio Crystalline this compound Purification_Bio->Product_Bio

Caption: Generalized workflows for chemical and biocatalytic production of this compound.

Methodological & Application

Application Note: Quantification of D-Sorbose in Fermentation Broth using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of D-sorbose in fermentation broth using High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID). This method is crucial for monitoring the bioconversion of D-sorbitol to this compound, a key intermediate in the industrial production of valuable compounds such as L-ascorbic acid (Vitamin C). The described protocol is tailored for researchers, scientists, and drug development professionals, offering a robust and reproducible method for accurate quantification.

Introduction

This compound is a ketohexose of significant industrial interest, primarily serving as a precursor in the synthesis of L-ascorbic acid.[1] The production of this compound is often achieved through the microbial fermentation of D-sorbitol, commonly utilizing microorganisms such as Gluconobacter oxydans.[1] Accurate and precise monitoring of this compound concentration during fermentation is critical for process optimization, yield calculation, and quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of carbohydrates.[2] When coupled with a Refractive Index Detector (RID), HPLC offers a universal and reliable method for analyzing non-chromophoric compounds like this compound without the need for derivatization.[3][4] This application note outlines a validated HPLC-RID method for the routine analysis of this compound in complex fermentation matrices.

Experimental Protocol

Materials and Reagents
  • This compound standard (≥99% purity)

  • D-Sorbitol standard (≥99% purity)

  • Sulfuric acid (H₂SO₄), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with aqueous and organic solvents)

Equipment
  • HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID)

  • Data acquisition and analysis software

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions

A variety of columns and mobile phases can be employed for the analysis of this compound. Below are two commonly used and effective methods.

Method A: Ion-Exclusion Chromatography

  • Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm)[5]

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in ultrapure water[5]

  • Flow Rate: 0.6 mL/min[5]

  • Column Temperature: 35 °C[5]

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 10-20 µL

Method B: Ligand Exchange Chromatography

  • Column: Bio-Rad Aminex HPX-87C (300 mm x 7.8 mm)[6][7][8][9]

  • Mobile Phase: Ultrapure water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 80-85 °C

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 10-20 µL

Sample Preparation
  • Harvesting: Withdraw a representative sample from the fermentation broth.

  • Cell Removal: Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet the microbial cells.

  • Supernatant Collection: Carefully collect the supernatant.

  • Dilution: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filtration: Filter the diluted supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC system.

Standard Preparation and Calibration
  • Stock Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 10 g/L).

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the fermentation samples (e.g., 0.1 g/L to 5 g/L).

  • Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve.

Data Presentation

The quantitative data for the HPLC-RID method for this compound analysis is summarized in the tables below. These tables provide a basis for method validation and performance evaluation.

Table 1: Chromatographic Parameters and Performance

ParameterMethod A (Ion-Exclusion)Method B (Ligand Exchange)
Column Bio-Rad Aminex HPX-87HBio-Rad Aminex HPX-87C
Mobile Phase 5 mM H₂SO₄Ultrapure Water
Flow Rate 0.6 mL/min0.6 mL/min
Temperature 35 °C85 °C
Typical Retention Time Analyte-dependentAnalyte-dependent

Table 2: Method Validation Data for this compound Quantification

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.05 g/L
Limit of Quantification (LOQ) 0.03 - 0.15 g/L
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound in fermentation broth is illustrated in the following diagram.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis FermentationBroth 1. Fermentation Broth Sampling Centrifugation 2. Centrifugation (10,000 x g, 10 min) FermentationBroth->Centrifugation Supernatant 3. Supernatant Collection Centrifugation->Supernatant Dilution 4. Dilution with Mobile Phase Supernatant->Dilution Filtration 5. Filtration (0.22 µm) Dilution->Filtration HPLC_Vial 6. Transfer to HPLC Vial Filtration->HPLC_Vial HPLC_Injection 7. HPLC Injection HPLC_Vial->HPLC_Injection Separation 8. Chromatographic Separation (e.g., Aminex HPX-87H) HPLC_Injection->Separation Detection 9. Refractive Index Detection Separation->Detection Data_Acquisition 10. Data Acquisition Detection->Data_Acquisition Peak_Integration 11. Peak Integration Data_Acquisition->Peak_Integration Quantification 13. This compound Quantification Peak_Integration->Quantification Calibration_Curve 12. Calibration Curve Generation Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

D-Sorbitol to L-Sorbose (B7814435) Metabolic Pathway in Gluconobacter oxydans

The bioconversion of D-sorbitol to L-sorbose is a key metabolic process in Gluconobacter oxydans. The primary enzyme responsible for this conversion is a membrane-bound D-sorbitol dehydrogenase.

G D_Sorbitol D-Sorbitol L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Oxidation Enzyme D-Sorbitol Dehydrogenase (membrane-bound) Enzyme->D_Sorbitol

References

Enzymatic Synthesis of D-Sorbose: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of D-sorbose (B1201733), a rare sugar with significant potential in the pharmaceutical and food industries. The following sections outline two primary enzymatic routes for this compound production: a multi-enzyme cascade starting from D-glucose and a more direct conversion from D-fructose via a D-tagatose (B3328093) intermediate. This document includes quantitative data summaries, detailed experimental procedures, and visual representations of the biochemical pathways and workflows to facilitate reproducible research.

I. Overview of Enzymatic Synthesis Routes

The enzymatic synthesis of this compound can be achieved through two main strategies, each with distinct advantages and considerations.

  • Synthesis from D-Glucose: This route employs a multi-enzyme cascade to convert the abundant and inexpensive monosaccharide D-glucose into this compound. This pathway involves three sequential enzymatic reactions: the isomerization of D-glucose to D-fructose, the reduction of D-fructose to D-sorbitol, and finally, the oxidation of D-sorbitol to this compound.

  • Synthesis from D-Fructose: A more direct approach involves the use of D-fructose as the starting material. This pathway typically proceeds through a D-tagatose intermediate. D-fructose is first isomerized to D-tagatose, which is then epimerized to this compound. The key enzyme in the final step is D-tagatose 3-epimerase.

II. Quantitative Data Summary

The following tables summarize key quantitative data from studies on the enzymatic synthesis of this compound and related reactions.

Table 1: Enzyme Activity and Optimal Conditions

EnzymeSubstrateProductOptimal pHOptimal Temperature (°C)Specific ActivitySource
D-tagatose 3-epimerase (Caballeronia fortuita)D-tagatoseThis compound7.565801 ± 2.3 U/mg[1]
D-tagatose 3-epimerase (Pseudomonas sp. ST-24)D-tagatoseThis compound7.0-9.0~60Not specified[2]
D-glucose isomerase (Streptomyces phaeochromogenus)D-glucoseD-fructose9.3-9.5Not specifiedNot specified[3]
Sorbitol Dehydrogenase (SDH)D-fructoseD-sorbitol6.6Not specifiedNot specified[4]
Sorbitol Dehydrogenase (from sheep liver)D-sorbitolD-fructose11.040Not specified[5]

Table 2: Reaction Yields and Conversion Rates

Starting SubstrateProductEnzyme(s)Conversion/YieldReference
D-tagatose (500 g/L)This compoundD-tagatose 3-epimerase (Caballeronia fortuita)314.2 g/L (68.2% transformation)[1]
D-tagatose (30%)This compoundImmobilized D-tagatose 3-epimerase (Pseudomonas sp. ST-24)~70% conversion[2]
D-glucoseD-fructoseD-glucose isomerase~50-52% equilibrium conversion[3][6]
D-sorbitolL-sorboseGluconobacter oxydans (whole cell)92% conversion[7]
GlycerolThis compound & D-alluloseMulti-enzyme cascade15.01 g/L total rare sugars[8]

III. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.

Protocol 1: Multi-Enzyme Synthesis of this compound from D-Glucose

This protocol outlines a three-step enzymatic cascade to produce this compound from D-glucose.

Step 1: Isomerization of D-Glucose to D-Fructose

  • Enzyme: D-glucose/xylose isomerase.

  • Substrate Solution: Prepare a 50% (w/w) D-glucose solution in 0.05 M phosphate (B84403) buffer (pH 7.5).

  • Cofactors: Add MgSO₄ to a final concentration of 0.02 M.

  • Reaction: Add D-glucose isomerase (e.g., from Streptomyces phaeochromogenus) to the substrate solution. Incubate at 60-65°C with gentle agitation.[9][10]

  • Monitoring: Monitor the reaction progress by measuring the concentration of D-fructose using HPLC. The reaction typically reaches equilibrium at approximately 50-52% conversion.[3][6]

  • Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by removing the immobilized enzyme if used.

Step 2: Reduction of D-Fructose to D-Sorbitol

  • Enzyme: Sorbitol Dehydrogenase (SDH).

  • Substrate Solution: Use the D-fructose solution from Step 1. Adjust the pH to 6.6 with 100 mM Tris buffer.[4]

  • Cofactor: Add NADH to a final concentration of 355 µM.[4]

  • Reaction: Add sorbitol dehydrogenase to the reaction mixture. Incubate at a controlled temperature (e.g., 25-37°C).

  • Monitoring: Monitor the consumption of NADH by measuring the decrease in absorbance at 340 nm.[4]

  • Termination: Terminate the reaction by adding a protein precipitant (e.g., perchloric acid) or by heat inactivation.

Step 3: Oxidation of D-Sorbitol to this compound

Note: Most characterized sorbitol dehydrogenases oxidize D-sorbitol to L-sorbose. The enzymatic oxidation to this compound is less common and may require a specific D-sorbitol oxidase or a dehydrogenase with the desired stereoselectivity. The following is a general protocol that would need to be adapted based on the specific enzyme used.

  • Enzyme: D-sorbitol oxidase or a specific D-sorbitol dehydrogenase.

  • Substrate Solution: Use the D-sorbitol solution from Step 2. Adjust the pH to the optimal range for the selected enzyme (e.g., pH 8.0-11.0 for some dehydrogenases).[5][11]

  • Cofactor: Provide the appropriate cofactor (e.g., NAD⁺ or an electron acceptor for an oxidase).

  • Reaction: Add the enzyme to the D-sorbitol solution and incubate at the optimal temperature.

  • Monitoring: Monitor the formation of this compound using HPLC.

  • Termination: Terminate the reaction as described in the previous steps.

Protocol 2: Synthesis of this compound from D-Fructose via D-Tagatose

This protocol describes a two-step process starting with D-fructose. For a more direct conversion, D-tagatose can be used as the starting substrate in Step 2.

Step 1: Isomerization of D-Fructose to D-Tagatose

Note: This step is often challenging due to unfavorable thermodynamics. The following provides a general approach.

  • Enzyme: L-arabinose isomerase (has activity on D-galactose to D-tagatose, and potentially D-fructose to D-tagatose, although this is less common).

  • Substrate Solution: Prepare a solution of D-fructose in a suitable buffer (e.g., pH 7.0-8.0).

  • Reaction: Add L-arabinose isomerase and incubate at its optimal temperature (e.g., 50°C).[12]

  • Monitoring: Monitor the formation of D-tagatose by HPLC.

  • Termination: Terminate the reaction by heat inactivation.

Step 2: Epimerization of D-Tagatose to this compound

  • Enzyme: D-tagatose 3-epimerase (DTEase).

  • Substrate Solution: Use the D-tagatose solution from Step 1 or prepare a fresh solution of D-tagatose (e.g., 30% w/v).[2]

  • Reaction Conditions: Adjust the pH to 7.0-9.0 and the temperature to approximately 60°C.[2][13]

  • Reaction: Add DTEase (free or immobilized) to the substrate solution.

  • Monitoring: Monitor the formation of this compound using HPLC. The reaction can reach approximately 70% conversion.[2]

  • Termination: If using free enzyme, terminate by heat inactivation. If using immobilized enzyme, remove it by filtration for reuse.[2]

Protocol 3: Analytical Method for Sugars by HPLC

This protocol is for the separation and quantification of D-glucose, D-fructose, D-tagatose, and this compound.

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).[14]

  • Column: A carbohydrate analysis column, such as a Phenomenex Luna 5u NH₂ 100A (250 mm × 4.60 mm, 5 micron).[14][15]

  • Mobile Phase: An isocratic elution with acetonitrile:water (e.g., 82.5:17.5, v/v).[14][15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 28-35°C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • ELSD: Drift tube temperature set to 82°C and nitrogen flow rate at 2.0 L/min.[14][15]

    • RI: Maintain the detector at a stable temperature.

  • Quantification: Prepare standard curves for each sugar to determine the concentrations in the reaction samples.

Protocol 4: Purification of this compound

This protocol describes the purification of this compound from the reaction mixture by crystallization.

  • Reaction Mixture: The final reaction mixture from the synthesis protocol.

  • Concentration: Concentrate the reaction mixture under reduced pressure to increase the sugar concentration.

  • Crystallization:

    • For the conversion of D-tagatose to this compound, after achieving high conversion, the product can be crystallized. For example, from a reaction starting with 3g of D-tagatose, 2g of this compound crystals could be obtained.[2]

    • Ethanol (B145695) can be used as an anti-solvent to induce crystallization.[16][17] Slowly add ethanol to the concentrated aqueous sugar solution with stirring until turbidity is observed.

    • Allow the solution to stand at a cool temperature (e.g., 4°C) to promote crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified this compound crystals under vacuum.

IV. Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and experimental workflows described in these application notes.

Enzymatic_Synthesis_of_D_Sorbose_from_D_Glucose D_Glucose D-Glucose D_Fructose D-Fructose D_Glucose->D_Fructose D-glucose isomerase D_Sorbitol D-Sorbitol D_Fructose->D_Sorbitol Sorbitol dehydrogenase D_Sorbose This compound D_Sorbitol->D_Sorbose D-sorbitol oxidase

Caption: Multi-enzyme cascade for this compound synthesis from D-glucose.

Enzymatic_Synthesis_of_D_Sorbose_from_D_Fructose D_Fructose D-Fructose D_Tagatose D-Tagatose D_Fructose->D_Tagatose L-arabinose isomerase D_Sorbose This compound D_Tagatose->D_Sorbose D-tagatose 3-epimerase

Caption: Two-step enzymatic synthesis of this compound from D-fructose.

Experimental_Workflow_Sorbose_Synthesis Start Prepare Substrate Solution (D-Glucose or D-Fructose) Enzymatic_Reaction Perform Enzymatic Reaction(s) (Isomerization, Reduction, Oxidation, Epimerization) Start->Enzymatic_Reaction Monitoring Monitor Reaction Progress (HPLC) Enzymatic_Reaction->Monitoring Monitoring->Enzymatic_Reaction Continue reaction Termination Terminate Reaction (Heat Inactivation or Enzyme Removal) Monitoring->Termination Reaction complete Purification Purify this compound (Crystallization) Termination->Purification Analysis Analyze Final Product (Purity and Yield by HPLC) Purification->Analysis End Pure this compound Analysis->End

Caption: General experimental workflow for this compound synthesis and purification.

References

D-Sorbose as a Precursor for Ascorbic Acid (Vitamin C) Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is an essential nutrient and a significant product in the pharmaceutical, food, and cosmetic industries. Its synthesis has been a subject of extensive research, leading to the development of various chemical and biotechnological methods. A cornerstone of many industrial production routes is the use of D-sorbose as a key precursor. This document provides detailed application notes and protocols for the synthesis of ascorbic acid from this compound, focusing on the well-established Reichstein process and modern biotechnological approaches. The information herein is intended to guide researchers in the successful implementation and optimization of these synthetic pathways.

The traditional method, the Reichstein process, is a combined chemical and microbial route that has been the backbone of industrial Vitamin C production for decades.[1] It involves the microbial conversion of D-sorbitol to L-sorbose, followed by a series of chemical transformations to yield ascorbic acid.[1] More contemporary methods, often referred to as two-step fermentation processes, have been developed to be more sustainable and cost-effective.[2] These processes often employ a synergistic co-culture of microorganisms, such as Ketogulonicigenium vulgare and Bacillus megaterium, for the efficient conversion of L-sorbose to 2-keto-L-gulonic acid (2-KGA), the immediate precursor to ascorbic acid.[1][3]

This document will detail the protocols for these key synthetic steps, provide quantitative data for comparison, and visualize the pathways and workflows involved.

Synthetic and Fermentation Pathways

The conversion of this compound to L-ascorbic acid can be achieved through several routes. The classical Reichstein process involves the protection of hydroxyl groups, followed by oxidation and lactonization. Modern biotechnological methods often directly convert L-sorbose to 2-keto-L-gulonic acid (2-KGA), which is then chemically converted to ascorbic acid.

G cluster_reichstein Reichstein Process cluster_biotech Two-Step Fermentation Sorbose L-Sorbose DiacetoneSorbose 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose (Diacetone Sorbose) Sorbose->DiacetoneSorbose Acetonation Diacetone2KGA 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid (Diacetone-2-KGA) DiacetoneSorbose->Diacetone2KGA Oxidation TwoKGA_R 2-keto-L-gulonic acid (2-KGA) Diacetone2KGA->TwoKGA_R Hydrolysis AscorbicAcid_R L-Ascorbic Acid TwoKGA_R->AscorbicAcid_R Lactonization Sorbose_B L-Sorbose Sorbosone L-Sorbosone Sorbose_B->Sorbosone K. vulgare (SDH) TwoKGA_B 2-keto-L-gulonic acid (2-KGA) Sorbosone->TwoKGA_B K. vulgare (SNDH) AscorbicAcid_B L-Ascorbic Acid TwoKGA_B->AscorbicAcid_B Lactonization

Figure 1: Key synthetic pathways from L-Sorbose to L-Ascorbic Acid.

Quantitative Data Summary

The efficiency of ascorbic acid synthesis is highly dependent on the chosen pathway and the optimization of each step. The following tables provide a summary of reported yields and key parameters for the different conversion processes.

Table 1: Yields for the Steps in the Reichstein Process

StepReactantProductYield (%)Reference(s)
AcetonationL-SorboseDiacetone-L-sorbose80[2][4]
Oxidation of Diacetone-L-sorboseDiacetone-L-sorboseDiacetone-2-keto-L-gulonic acid90[2][4]
Lactonization of 2-keto-L-gulonic acid2-keto-L-gulonic acidL-Ascorbic Acid75[2][4]
Overall Yield (from D-Glucose) D-Glucose L-Ascorbic Acid ~60

Table 2: Biotechnological Conversion of L-Sorbose to 2-keto-L-gulonic Acid (2-KGA)

Microorganism(s)SubstrateProductKey Fermentation Parameters2-KGA Yield/TiterConversion Rate (%)Reference(s)
Ketogulonicigenium vulgare & Bacillus megateriumL-Sorbose2-KGAThree-stage temperature control: - 32°C (16h) for K. vulgare growth- 29°C (14h) for B. megaterium growth- 35°C for 2-KGA production92.91 ± 1.02 g/L-[3][5][6]
K. vulgare & B. megaterium (mutant helper strain)L-Sorbose (11%)2-KGA55 hours fermentation98.5 g/L89.5[7]

Table 3: Direct Biotechnological Conversion to L-Ascorbic Acid

Microorganism(s)SubstrateProductKey Fermentation ParametersProduct TiterReference(s)
Ketogulonicigenium vulgareL-Sorbosone (5.00 g/L)L-Ascorbic AcidResting cells (5.70 g/L wet cells), 30°C, 4 hours incubation1.37 g/L[8][9]

Experimental Protocols

The following section provides detailed protocols for the key experimental procedures in the synthesis of ascorbic acid from this compound.

Protocol 1: Fermentation of D-Sorbitol to L-Sorbose using Acetobacter suboxydans

This protocol is a foundational step for both the Reichstein process and the two-step fermentation method.

1. Media Preparation

  • Seed Culture Medium (per liter):

    • Yeast Extract: 10 g

    • Glycerol: 50 g

    • Agar: 15 g (for solid medium)

    • Adjust pH to 6.0 before autoclaving.[10]

  • Production Fermentation Medium (per liter):

    • D-Sorbitol: 100-200 g (initial concentration for batch)[11]

    • Yeast Extract: 5 g

    • Corn Steep Liquor: 5 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • Adjust pH to 5.0-6.0.[12]

2. Inoculum Preparation

  • Inoculate a single colony of Acetobacter suboxydans into a flask containing 50 mL of seed culture medium.

  • Incubate at 30°C with shaking at 200 rpm for 24-48 hours.

  • Use this seed culture to inoculate the production fermenter (typically 5-10% v/v).

3. Fermentation

  • Perform the fermentation in a bioreactor with controlled temperature, pH, and aeration.

  • Maintain the temperature at 30-35°C and the pH between 5.0 and 6.0.[12]

  • Provide vigorous aeration as this is an oxidative process.

  • For a fed-batch process, after an initial batch phase, feed a concentrated D-sorbitol solution (e.g., 600 g/L) to maintain a constant substrate concentration and avoid inhibition.[11]

  • Monitor the conversion of D-sorbitol to L-sorbose using HPLC. The fermentation is typically complete within 24-72 hours.[12]

Protocol 2: Chemical Synthesis via the Reichstein Process

Step 2a: Preparation of 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose (Diacetone Sorbose)

  • In a flask, combine 100 g of L-sorbose, 1400 mL of acetone (B3395972) (with a water content of ≤ 1500 ppm), and 30 mL of concentrated sulfuric acid.[13]

  • Stir the mixture at 30°C under reduced pressure for 1.5 hours.[13]

  • The diacetone sorbose product can be isolated and purified by crystallization.

Step 2b: Oxidation of Diacetone Sorbose to Diacetone-2-keto-L-gulonic Acid

This step can be performed using various oxidizing agents. A common method involves sodium hypochlorite (B82951) with a nickel chloride catalyst.

  • Prepare an aqueous solution of diacetone-L-sorbose (e.g., 33.3% by weight).

  • In a reaction vessel under reduced pressure (e.g., 320 mbar), continuously feed the diacetone-L-sorbose solution, an aqueous solution of nickel chloride (e.g., 5% by weight), and an aqueous solution of sodium hypochlorite (e.g., 12.5% by weight).[3]

  • Maintain the reaction temperature at approximately 70°C, where the reaction mixture boils under the reduced pressure.[3]

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Cool the filtrate to 5°C and acidify with concentrated HCl to a pH of 1.5 to crystallize the diacetone-2-keto-L-gulonic acid.[3]

Step 2c: Hydrolysis and Lactonization to L-Ascorbic Acid

  • The isolated diacetone-2-keto-L-gulonic acid is first hydrolyzed to remove the acetone protecting groups, yielding 2-keto-L-gulonic acid. This is typically achieved by heating in the presence of an acid.[14]

  • For the lactonization of 2-keto-L-gulonic acid, create a slurry of 5.0 g of 2-keto-L-gulonic acid hydrate (B1144303) in 20 mL of toluene (B28343) at 65°C.[1]

  • Add 1.0 mL of concentrated HCl and bubble anhydrous HCl gas through the slurry at approximately 80 mL/minute for 2.5 hours, maintaining the temperature at 65°C.[1][15]

  • After the reaction, cool the mixture and remove the toluene by rotary evaporation at 30°C under reduced pressure.[1]

  • The crude L-ascorbic acid can be purified by recrystallization from a suitable solvent system, such as a methanol/water mixture.[5]

Protocol 3: Two-Step Fermentation for 2-keto-L-gulonic Acid (2-KGA) Production

This protocol utilizes a co-culture of Ketogulonicigenium vulgare and Bacillus megaterium.

1. Media Preparation

  • Seed Culture Medium (per liter):

    • L-Sorbose: 20 g

    • Yeast Extract: 10 g

    • Peptone: 5 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 0.2 g

    • Adjust pH to 7.0.

  • Fermentation Medium (per liter):

    • L-Sorbose: 100 g

    • Corn Steep Liquor: 30 g

    • Urea: 1.5 g

    • KH₂PO₄: 1.2 g

    • MgSO₄·7H₂O: 0.5 g

    • CaCO₃: 2 g

    • Adjust pH to 7.0.

2. Inoculum Preparation

  • Prepare separate seed cultures for K. vulgare and B. megaterium in their respective seed media.

  • Incubate K. vulgare for 36-48 hours and B. megaterium for 24 hours at 30°C with shaking.[16]

  • Inoculate the production fermenter with both seed cultures, often at a ratio that promotes the symbiotic relationship.

3. Co-culture Fermentation

  • Perform the fermentation in a bioreactor with controlled temperature, pH, and dissolved oxygen.

  • A three-stage temperature control strategy can be employed for optimal results: 32°C for the first 16 hours to favor K. vulgare growth, then 29°C for the next 14 hours for B. megaterium growth, and finally 35°C for the remainder of the fermentation to maximize 2-KGA production.[3][5][6]

  • Maintain the pH between 6.0 and 8.0.

  • Provide adequate aeration to maintain dissolved oxygen levels.

  • The fermentation typically runs for 40-60 hours.[8] Monitor L-sorbose consumption and 2-KGA production by HPLC.

4. Downstream Processing of 2-KGA

  • Cell Removal: Centrifuge the fermentation broth (e.g., 5000 rpm for 15-20 minutes) or use microfiltration to remove the bacterial cells.[2]

  • Decolorization and Cation Removal: Treat the supernatant with activated carbon to remove color impurities. Pass the decolorized solution through a cation exchange resin to remove metal ions.

  • Concentration and Crystallization: Concentrate the purified solution under reduced pressure at a temperature below 60°C.[8] Further concentration at around 40°C will induce the crystallization of 2-KGA. Seeding with existing crystals can aid this process.[8]

  • Isolation: Collect the 2-KGA crystals by filtration or centrifugation and dry them.[8]

G cluster_fermentation 2-KGA Fermentation Workflow cluster_dsp Downstream Processing Inoculum Inoculum Preparation (K. vulgare & B. megaterium) Fermentation Co-culture Fermentation (Controlled Temp & pH) Inoculum->Fermentation Harvest Harvest Broth Fermentation->Harvest CellRemoval Cell Removal (Centrifugation/Filtration) Harvest->CellRemoval Decolorization Decolorization & Cation Removal CellRemoval->Decolorization Concentration Concentration (Reduced Pressure) Decolorization->Concentration Crystallization Crystallization Concentration->Crystallization Isolation Isolation & Drying Crystallization->Isolation Purified2KGA Purified 2-KGA Isolation->Purified2KGA

Figure 2: Workflow for the production and purification of 2-KGA.

Conclusion

The synthesis of ascorbic acid from this compound remains a cornerstone of its industrial production. While the Reichstein process has been historically significant, modern biotechnological methods, particularly the two-step fermentation process using co-cultures, offer more sustainable and efficient alternatives. The protocols and data presented in this document provide a comprehensive guide for researchers to explore and optimize these synthetic pathways. Careful control of reaction conditions, media composition, and fermentation parameters is crucial for achieving high yields and purity of the final product. Further research into novel microbial strains and metabolic engineering holds the potential to further enhance the efficiency and sustainability of ascorbic acid synthesis.

References

Application Notes and Protocols for the Utilization of D-Sorbose and its Isomer L-Sorbose in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the query specifically requests information on the utilization of D-sorbose in microbial fermentation, it is crucial to note that in industrial biotechnology, its stereoisomer, L-sorbose , is the predominantly utilized substrate. L-sorbose is a key intermediate in the two-step fermentation process for the production of 2-keto-L-gulonic acid (2-KGA), a precursor to L-ascorbic acid (Vitamin C).[1][2][3] The biotransformation of D-sorbitol to L-sorbose by microorganisms like Gluconobacter oxydans is a critical initial step.[1][2][3] Subsequently, L-sorbose is converted to 2-KGA.

This document will primarily focus on the well-documented and industrially significant fermentation of L-sorbose. A brief section will address the limited available information on the microbial metabolism of this compound.

Section 1: Microbial Production of 2-Keto-L-Gulonic Acid (2-KGA) from L-Sorbose

The conversion of L-sorbose to 2-KGA is most effectively achieved through a symbiotic co-culture of Ketogulonicigenium vulgare, which performs the bioconversion, and a "helper" strain, typically Bacillus megaterium.[1][2][4] K. vulgare exhibits poor growth in monoculture, and B. megaterium provides essential growth factors that enhance 2-KGA production.[1][2][4]

Data Presentation: Comparative 2-KGA Production Parameters

The following tables summarize quantitative data from various studies on 2-KGA production, showcasing the performance of different microbial systems and fermentation strategies.

Table 1: 2-KGA Production from L-Sorbose by Co-culture Fermentation

MicroorganismsInitial L-Sorbose (g/L)2-KGA Titer (g/L)Molar Conversion Yield (%)Fermentation Time (h)Reference
Ketogulonicigenium vulgare & Bacillus megaterium114112.291.3>110 (continuous)[5]
Ketogulonicigenium vulgare & Bacillus megaterium80 - 120--48 - 72[1]
Ketogulonicigenium vulgare 65 & Bacillus megaterium 2980--94.45-[3]
Ketogulonicigenium vulgare 418 & Bacillus cereus 21110-89.555[6]

Table 2: 2-KGA Production from D-Glucose (Two-Stage Fermentation)

MicroorganismsInitial SubstrateIntermediateFinal 2-KGA Titer (g/L)Overall Yield from D-Glucose (%)Fermentation Time (h)Reference
Erwinia sp. & Corynebacterium sp.D-GlucoseCalcium 2,5-diketo-D-gluconate106.3 (as calcium salt)84.6~76[7][8]
Signaling Pathways and Metabolic Relationships

The interaction between K. vulgare and B. megaterium is a synergistic exchange of metabolites rather than a conventional signaling pathway. B. megaterium grows, sporulates, and lyses, releasing nutrients that are consumed by K. vulgare.[4]

cluster_B_megaterium Bacillus megaterium cluster_K_vulgare Ketogulonicigenium vulgare B_meg Grows and Lyses Nutrients Releases Nutrients (Amino Acids, Growth Factors) B_meg->Nutrients Sporulation & Lysis K_vulgare_growth Enhanced Growth & Metabolic Activity Nutrients->K_vulgare_growth Stimulates K_vulgare Poor Growth in Monoculture Two_KGA 2-Keto-L-Gulonic Acid K_vulgare_growth->Two_KGA Bioconversion LSorbose L-Sorbose LSorbose->K_vulgare_growth

Co-culture synergy between B. megaterium and K. vulgare.

Experimental Workflow

The general workflow for 2-KGA production involves inoculum preparation, fermentation, and product recovery.

cluster_Inoculum Inoculum Preparation cluster_Downstream Downstream Processing Inoculum_B Seed Culture of Bacillus megaterium Fermenter Co-culture in Bioreactor Inoculum_B->Fermenter Inoculum_K Seed Culture of Ketogulonicigenium vulgare Inoculum_K->Fermenter Centrifugation Cell Removal (Centrifugation/Filtration) Fermenter->Centrifugation Harvest Decolorization Decolorization (Activated Carbon) Centrifugation->Decolorization Concentration Concentration (Evaporation) Decolorization->Concentration Crystallization Crystallization Concentration->Crystallization Final_Product Purified 2-KGA Crystallization->Final_Product

Experimental workflow for 2-KGA production.

Experimental Protocols

Protocol 1: Seed Culture Preparation [1]

  • Media Preparation:

    • Bacillus megaterium Seed Medium (per liter): 20 g L-sorbose, 10 g yeast extract, 15 g corn steep liquor, 0.5 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, 2 g CaCO₃. Adjust pH to 7.2.

    • Ketogulonicigenium vulgare Seed Medium (per liter): 20 g L-sorbose, 10 g sorbitol, 15 g yeast extract, 10 g corn steep liquor, 1.0 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.3 g urea. Adjust pH to 6.8.

    • Sterilize media by autoclaving at 121°C for 20 minutes.

  • Primary Inoculum:

    • Inoculate a loopful of B. megaterium and K. vulgare from agar (B569324) slants into separate 50 mL flasks containing 10 mL of their respective seed media.

    • Incubate at 30°C on a rotary shaker at 200 rpm for 24 hours.

  • Secondary Inoculum:

    • Transfer the primary seed cultures to 500 mL flasks containing 100 mL of the respective seed media.

    • Incubate under the same conditions for another 24 hours. The final optical density at 600 nm (OD₆₀₀) should be approximately 3.0-4.0 for B. megaterium and 1.5-2.0 for K. vulgare.

Protocol 2: Co-culture Fermentation for 2-KGA Production [1][2]

  • Fermentation Medium (per liter): 80 - 120 g L-sorbose, 30 g corn steep liquor, 2 g yeast extract, 1.2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 1.5 g urea, 2 g CaCO₃.

    • Dissolve all components except L-sorbose and CaCO₃ in distilled water and sterilize by autoclaving at 121°C for 30 minutes.

    • Prepare a concentrated L-sorbose solution separately and sterilize by filtration.

    • Sterilize CaCO₃ separately by dry heat or autoclaving.

    • Aseptically add the sterile L-sorbose solution and CaCO₃ to the cooled basal medium before inoculation.

  • Bioreactor Operation:

    • Prepare a 5-L bioreactor containing 3 L of the fermentation medium.

    • Inoculate with the secondary seed cultures of B. megaterium and K. vulgare.

    • Temperature: A three-stage temperature control can be effective: 32°C for the initial growth of K. vulgare, followed by 29°C for B. megaterium growth, and finally 35°C for 2-KGA production.[2]

    • pH: Maintain between 6.0 and 8.0.

    • Agitation: 300-500 rpm.

    • Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute).

    • Dissolved Oxygen (DO): Maintain above 20% saturation.

  • Monitoring and Duration:

    • Monitor cell growth (OD₆₀₀), L-sorbose consumption, and 2-KGA production at regular intervals using HPLC.

    • The fermentation is typically carried out for 48-72 hours, or until the L-sorbose is completely consumed.[1]

Protocol 3: Downstream Processing of 2-KGA [1][9][10]

  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 15 minutes or use microfiltration to remove microbial cells.[1]

  • Decolorization: Add activated carbon (1-2% w/v) to the supernatant and heat at 50-60°C for 30 minutes. Filter to remove the activated carbon.[1]

  • Demineralization: Treat the clarified liquor with ion-exchange resins to remove cations.[9][10]

  • Concentration: Concentrate the demineralized solution by evaporation under reduced pressure at a temperature below 60°C.[9]

  • Crystallization: Further concentrate the solution under reduced pressure at around 40°C to induce 2-KGA crystallization. Seeding with existing crystals can facilitate this process.[9]

  • Separation and Drying: Separate the crystals by filtration or centrifugation and dry them.

Section 2: Microbial Metabolism of this compound

Information on the direct utilization of this compound as a primary carbon source for microbial fermentation is limited in the scientific literature. Most studies on "sorbose" metabolism focus on the L-isomer. However, some insights into the potential metabolic routes of this compound can be inferred from related pathways.

Metabolic Pathway of D-Sorbitol and L-Sorbose in Gluconobacter

The following diagram illustrates the metabolic pathway of D-sorbitol and its conversion to L-sorbose and further metabolites in Gluconobacter species. This pathway is central to the first step of 2-KGA production.

cluster_enzymes Enzymatic Conversions cluster_legend Legend D_Sorbitol D-Sorbitol L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose 1 D_Fructose D-Fructose D_Sorbitol->D_Fructose 6 L_Sorbosone L-Sorbosone L_Sorbose->L_Sorbosone 2 Two_KGA 2-Keto-L-Gulonic Acid L_Sorbosone->Two_KGA 3 SDH Membrane-bound D-Sorbitol Dehydrogenase LSDH Membrane-bound L-Sorbose Dehydrogenase SNDH NAD(P)-dependent L-Sorbosone Dehydrogenase NAD_SDH NAD-dependent D-Sorbitol Dehydrogenase l1 1: Membrane-bound D-Sorbitol Dehydrogenase l2 2: Membrane-bound L-Sorbose Dehydrogenase l3 3: NAD(P)-dependent L-Sorbosone Dehydrogenase l6 6: NAD-dependent D-Sorbitol Dehydrogenase

Metabolic pathway of D-sorbitol and L-sorbose in Gluconobacter.

Potential Catabolism of this compound

While dedicated pathways for this compound are not well-elucidated, microorganisms that metabolize L-sorbose, such as Lactobacillus casei, possess a sorbose operon that includes genes for transport and enzymatic conversions.[11][12][13] In L. casei, L-sorbose is transported via a phosphoenolpyruvate-dependent phosphotransferase system (PTS) and is subsequently converted to D-fructose-6-phosphate, which enters glycolysis.[12][13] It is plausible that some microorganisms could have similar enzymatic machinery capable of acting on this compound, potentially converting it to D-fructose-1-phosphate or other intermediates that can enter central carbon metabolism. Further research is needed to explore and characterize specific this compound utilization pathways in various microbial species.

Conclusion

The microbial fermentation of sorbose is a cornerstone of industrial Vitamin C production, with a strong focus on the bioconversion of L-sorbose to 2-keto-L-gulonic acid. The co-culture of Ketogulonicigenium vulgare and Bacillus megaterium represents a well-established and efficient system for this purpose. The provided protocols and data offer a comprehensive guide for researchers and professionals in this field. While the direct microbial fermentation of this compound is not a common industrial process and its metabolic pathways are not extensively characterized, the understanding of L-sorbose metabolism provides a foundation for future exploration into the potential applications of its stereoisomer.

References

Application Notes and Protocols for the Crystallization of D-Sorbose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the crystallization of D-sorbose, a key intermediate in various synthetic pathways and a compound of interest in food and pharmaceutical industries. The following procedures are based on established methodologies for the crystallization of monosaccharides, offering a robust starting point for obtaining high-purity crystalline this compound.

Data Presentation

A successful crystallization process is dependent on the solubility of the solute in different solvents at various temperatures. While specific solubility data for this compound is not extensively published, the following table provides a qualitative and comparative overview of suitable solvent systems and their impact on crystallization outcomes. Researchers should perform preliminary solubility tests to optimize the process for their specific needs.

Solvent SystemSuitability for Dissolution (at elevated temperature)Expected Crystal QualityGeneral Remarks
WaterHighGood to ExcellentHigh solubility may require significant concentration or cooling to achieve supersaturation.
Ethanol (B145695)ModerateGoodLower solubility at room temperature compared to water makes it a good candidate for cooling crystallization.
Water-Ethanol MixturesHigh (adjustable)ExcellentOffers a tunable system where solubility can be precisely controlled by adjusting the solvent ratio. Often yields well-defined crystals.
MethanolModerateGoodSimilar to ethanol, can be an effective solvent for recrystallization.

Experimental Protocols

This protocol details the cooling crystallization of this compound from a water-ethanol solvent system. This method is widely applicable and allows for good control over crystal growth, leading to a high-purity product.

Materials and Equipment:

  • This compound (crude or impure)

  • Deionized Water

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Protocol for Recrystallization of this compound:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • For every 1 gram of this compound, start by adding a minimal amount of deionized water (e.g., 2-3 mL) to form a thick syrup.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Slowly add more water dropwise until the this compound is fully dissolved at an elevated temperature (e.g., 60-70°C). Avoid adding excessive water to ensure the solution is saturated or near-saturated.

  • Addition of Anti-solvent (Ethanol):

    • Once the this compound is completely dissolved in the hot water, slowly add ethanol (an anti-solvent) to the solution. A typical starting ratio would be to add 2 to 4 volumes of ethanol for every volume of the aqueous this compound solution.

    • The addition of ethanol will decrease the solubility of this compound and bring the solution closer to supersaturation. If a precipitate forms immediately upon ethanol addition, gently heat the solution until it becomes clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals. Insulating the flask can promote slower cooling.

    • If crystals do not form spontaneously as the solution cools, induce crystallization by scratching the inside of the flask with a glass rod or by adding a few seed crystals of pure this compound.

    • Once crystallization begins, place the flask in an ice bath for at least one hour to maximize the yield of crystals.

  • Crystal Collection and Washing:

    • Set up a Buchner funnel with filter paper over a clean filter flask.

    • Wet the filter paper with a small amount of cold ethanol.

    • Pour the cold crystal slurry into the Buchner funnel and apply a vacuum to remove the mother liquor.

    • Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper under vacuum for a few minutes.

    • Transfer the crystals to a watch glass or drying dish and dry them in a drying oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.

Visualizations

Experimental Workflow for this compound Crystallization

The following diagram illustrates the logical flow of the crystallization protocol described above.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve Dissolve crude this compound in minimal hot water add_etoh Add Ethanol (Anti-solvent) dissolve->add_etoh cool_rt Slowly cool to room temperature add_etoh->cool_rt induce Induce crystallization (seeding/scratching) cool_rt->induce if no crystals form cool_ice Cool in ice bath cool_rt->cool_ice induce->cool_ice filter Vacuum filter crystals cool_ice->filter wash Wash with cold ethanol filter->wash dry Dry crystals wash->dry pure_crystals Pure this compound Crystals dry->pure_crystals

A schematic of the this compound crystallization workflow.

Signaling Pathway of Crystallization

The following diagram illustrates the conceptual pathway from a dissolved solute to the formation of stable crystals, highlighting the key thermodynamic and kinetic steps involved.

G cluster_solution Solution State cluster_nucleation Nucleation cluster_growth Crystal Growth solute This compound in Unsaturated Solution supersaturated Supersaturated Solution (Driving Force) solute->supersaturated Cooling/ Anti-solvent nuclei Formation of Stable Nuclei supersaturated->nuclei Overcomes Energy Barrier growth Growth of Crystals nuclei->growth Molecule Incorporation crystals Macroscopic Crystals growth->crystals

Conceptual pathway of the crystallization process.

Application Note and Protocol for the Derivatization of D-Sorbose for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbose, a ketose monosaccharide, plays a significant role in various biological and industrial processes. Its accurate quantification is crucial in metabolic studies, food science, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, native monosaccharides like this compound are polar and non-volatile, making them unsuitable for direct GC-MS analysis.[1][2][3]

To overcome this limitation, a chemical modification process known as derivatization is necessary.[4][5] This application note provides a detailed protocol for a robust and widely used two-step derivatization method for this compound: methoximation followed by silylation . This procedure converts the keto and hydroxyl groups into their respective methoxime and trimethylsilyl (B98337) (TMS) ethers, rendering the molecule volatile and suitable for GC-MS analysis.[6] The initial methoximation step is critical for ketoses as it stabilizes the molecule in its open-chain form, preventing the formation of multiple anomeric isomers that would otherwise lead to multiple chromatographic peaks and complicate quantification.[1]

Experimental Protocol: Methoximation and Silylation of this compound

This protocol outlines the step-by-step procedure for the derivatization of this compound prior to GC-MS analysis.

2.1. Materials and Reagents

  • This compound standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., Sorbitol-13C6, Myristic acid-d27)

  • Nitrogen gas (high purity)

  • Sample vials (2 mL, with PTFE-lined caps)

  • Heating block or thermal shaker

  • Vortex mixer

  • GC-MS system

2.2. Sample Preparation

  • Accurately weigh a known amount of the this compound standard or the sample containing this compound into a 2 mL sample vial.

  • If the sample is in a solution, evaporate it to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all water, as it can interfere with the silylation reagent.[6]

2.3. Step 1: Methoximation

  • Prepare a 40 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

  • Add an aliquot of the internal standard solution.

  • Cap the vial tightly and vortex thoroughly to ensure complete dissolution.

  • Incubate the mixture at 30°C for 90 minutes with gentle shaking.[7] This reaction converts the keto group of this compound to its methoxime derivative.

2.4. Step 2: Silylation

  • After the methoximation reaction is complete and the vial has cooled to room temperature, add 90 µL of MSTFA + 1% TMCS to the mixture.[7]

  • Cap the vial tightly and vortex immediately.

  • Incubate the mixture at 37°C for 30 minutes.[7] This reaction converts the hydroxyl groups to their trimethylsilyl ethers.

2.5. GC-MS Analysis

  • After silylation, cool the vial to room temperature.

  • Transfer the derivatized sample to a GC vial with a micro-insert if necessary.

  • Inject an appropriate volume (typically 1 µL) of the derivatized sample into the GC-MS system.

Data Presentation

The following table summarizes typical parameters for the quantitative analysis of derivatized monosaccharides by GC-MS. The exact values for this compound should be determined during method validation on the specific instrument being used.

ParameterTypical ValueNotes
Linearity (r²) > 0.99A high coefficient of determination indicates a good linear relationship between concentration and response.[8]
Limit of Detection (LOD) 0.1 - 10 ng/mLDependent on the sensitivity of the mass spectrometer and the efficiency of the derivatization.
Limit of Quantification (LOQ) 0.5 - 50 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Recovery (%) 90 - 110%Indicates the efficiency of the extraction and derivatization process.
Precision (%RSD) < 15%Relative Standard Deviation for replicate measurements, indicating the reproducibility of the method.

Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Derivatization

Derivatization_Workflow cluster_prep Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis start Start with Dry Sample (containing this compound) add_is Add Internal Standard start->add_is add_meox Add Methoxyamine HCl in Pyridine add_is->add_meox incubate_meox Incubate at 30°C for 90 min add_meox->incubate_meox add_mstfa Add MSTFA + 1% TMCS incubate_meox->add_mstfa incubate_silylation Incubate at 37°C for 30 min add_mstfa->incubate_silylation cool Cool to Room Temperature incubate_silylation->cool inject Inject into GC-MS cool->inject Derivatization_Logic cluster_derivatization Derivatization Process d_sorbose This compound (Non-volatile, Polar) methoximation Methoximation Converts Keto Group to Methoxime d_sorbose->methoximation:f0 Step 1 silylation Silylation Converts Hydroxyl Groups to TMS-Ethers methoximation:f0->silylation:f0 Step 2 derivatized_product This compound-Methoxime-TMS Derivative (Volatile, Thermally Stable) silylation:f0->derivatized_product gcms_analysis GC-MS Analysis derivatized_product->gcms_analysis

References

Application Notes and Protocols for Metabolic Engineering of E. coli for Enhanced D-Sorbose Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Sorbose is a rare ketose with significant potential in the pharmaceutical industry as a precursor for the synthesis of various bioactive compounds. Traditional chemical synthesis of this compound is often complex and expensive. Metabolic engineering of microbial hosts like Escherichia coli offers a promising alternative for the sustainable and cost-effective production of this rare sugar. This document provides detailed application notes and protocols for the metabolic engineering of E. coli to enhance this compound production, based on the strategy of co-expressing a DHAP-dependent aldolase (B8822740) and a phosphatase.

Data Presentation

Currently, published quantitative data on the fermentative production of this compound in engineered E. coli is limited. The primary reported strategy involves a whole-cell biotransformation approach. Below is a summary of the available data. Further research and optimization are expected to yield higher titers and productivities.

StrainKey Genes ExpressedSubstratesProduct Titer (g/L)Yield (%)Productivity (g/L/h)Fermentation ScaleReference
E. coli DH5α-RYrhaD (L-rhamnulose-1-phosphate aldolase), yqaB (phosphatase)Glycerol (B35011), D-GlyceraldehydeNot Reported36% (isolated conversion yield based on D-glyceraldehyde)Not Reported200 mL[1]

Signaling Pathways and Experimental Workflows

MetabolicPathway D_Sorbose_out Secreted this compound D_Sorbose D_Sorbose D_Sorbose->D_Sorbose_out

ExperimentalWorkflow Verification Verification Preculture Preculture Verification->Preculture Sampling Sampling Sample_Prep Sample_Prep Sampling->Sample_Prep

Experimental Protocols

Protocol 1: Construction of Recombinant E. coli Strain

Objective: To construct an E. coli strain capable of co-expressing L-rhamnulose-1-phosphate aldolase (RhaD) and a phosphatase (YqaB).

Materials:

  • E. coli K-12 genomic DNA

  • E. coli BL21(DE3) competent cells

  • pETDuet-1 vector

  • Restriction enzymes (e.g., NcoI, BamHI, NdeI, XhoI)

  • T4 DNA ligase

  • PCR primers for rhaD and yqaB

  • DNA purification kits

  • LB agar (B569324) plates and broth with appropriate antibiotics (e.g., ampicillin)

Procedure:

  • Gene Amplification:

    • Amplify the coding sequences of rhaD and yqaB from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites for cloning into the two multiple cloning sites (MCS) of pETDuet-1.

    • For example, design primers for rhaD with NcoI and BamHI sites for insertion into MCS1, and primers for yqaB with NdeI and XhoI sites for insertion into MCS2.

  • Vector and Insert Preparation:

    • Digest the pETDuet-1 vector and the purified PCR products of rhaD and yqaB with the corresponding restriction enzymes.

    • Purify the digested vector and inserts using a gel extraction kit.

  • Ligation:

    • Perform a three-fragment ligation reaction to insert the digested rhaD and yqaB genes into the digested pETDuet-1 vector.

    • Incubate the ligation mixture with T4 DNA ligase according to the manufacturer's instructions.

  • Transformation:

    • Transform the ligation product into competent E. coli DH5α cells for plasmid amplification.

    • Plate the transformed cells on LB agar plates containing ampicillin (B1664943) (100 µg/mL) and incubate overnight at 37°C.

  • Plasmid Verification:

    • Select several colonies and perform colony PCR to screen for positive clones containing both inserts.

    • Isolate plasmid DNA from the positive clones and confirm the correct insertion by restriction digestion and Sanger sequencing.

  • Transformation into Expression Host:

    • Transform the verified recombinant plasmid (pETDuet-rhaD-yqaB) into competent E. coli BL21(DE3) cells.

    • Plate on LB agar with ampicillin and incubate overnight at 37°C.

Protocol 2: Fed-Batch Fermentation for this compound Production

Objective: To produce this compound using the engineered E. coli strain in a fed-batch fermentation process.

Materials:

  • Engineered E. coli BL21(DE3) strain carrying the pETDuet-rhaD-yqaB plasmid

  • LB medium

  • M9 minimal medium

  • Glycerol (sterile solution)

  • D-Glyceraldehyde (sterile solution)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside, sterile solution)

  • Ampicillin

  • Bioreactor (e.g., 1 L) with pH, temperature, and dissolved oxygen control

Procedure:

  • Pre-culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing 100 µg/mL ampicillin.

    • Incubate overnight at 37°C with shaking at 220 rpm.

    • Use the overnight culture to inoculate 100 mL of M9 minimal medium supplemented with 1% glycerol and 100 µg/mL ampicillin in a 500 mL baffled flask.

    • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Bioreactor Setup and Inoculation:

    • Prepare the bioreactor with 500 mL of M9 minimal medium containing 1% glycerol and 100 µg/mL ampicillin.

    • Set the temperature to 37°C, pH to 7.0 (controlled with NH4OH), and maintain dissolved oxygen above 20% by adjusting agitation and aeration.

    • Inoculate the bioreactor with the pre-culture to an initial OD600 of approximately 0.1.

  • Batch Phase:

    • Allow the culture to grow in batch mode until the initial glycerol is nearly consumed, as indicated by a sharp increase in dissolved oxygen.

  • Fed-Batch and Induction:

    • When the OD600 reaches approximately 0.8-1.0, induce protein expression by adding IPTG to a final concentration of 0.2 mM.[1]

    • Simultaneously, begin the continuous feeding of a sterile D-glyceraldehyde solution (e.g., 0.5 M) at a low, constant rate. A suggested feeding strategy is to add the substrate in batches to maintain a low concentration in the medium.[1]

    • Reduce the temperature to 30°C to enhance soluble protein expression.

  • Fermentation Monitoring:

    • Periodically take samples from the bioreactor to measure cell density (OD600) and for HPLC analysis of substrates and products.

    • Continue the fermentation for 24-48 hours post-induction.

  • Harvesting:

    • After the fermentation is complete, harvest the cells by centrifugation. The supernatant contains the secreted this compound.

Protocol 3: Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in the fermentation broth.

Materials:

  • Fermentation supernatant

  • This compound standard

  • HPLC system with a Refractive Index (RI) detector

  • Aminex HPX-87C column (or equivalent carbohydrate analysis column)

  • Deionized water (HPLC grade)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation samples at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the samples with deionized water if necessary to fall within the linear range of the standard curve.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L) in deionized water.

  • HPLC Analysis:

    • Column: Aminex HPX-87C (300 mm x 7.8 mm)

    • Mobile Phase: Deionized water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 85°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 20 µL

  • Data Analysis:

    • Run the standards to generate a standard curve of peak area versus concentration.

    • Inject the prepared samples and record the peak areas corresponding to this compound.

    • Calculate the concentration of this compound in the samples using the standard curve.

    • Calculate the yield (g of this compound per g of D-glyceraldehyde consumed) and productivity (g of this compound per liter per hour).

References

Application Notes and Protocols: D-Sorbose as a Substrate for Sorbose Dehydrogenase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbose dehydrogenase (SDH) is a key enzyme in the metabolic pathway of sorbitol and sorbose, playing a crucial role in various biotechnological applications, including the industrial production of Vitamin C. Primarily, SDH catalyzes the oxidation of L-sorbose. However, the exploration of alternative substrates, such as D-sorbose, is of significant interest for understanding the enzyme's substrate specificity, discovering novel biocatalytic reactions, and for the development of enzyme inhibitors or new metabolic pathways. These application notes provide detailed protocols for the enzymatic assay of sorbose dehydrogenase using this compound as a potential substrate. The methodologies are based on established principles for dehydrogenase assays and can be adapted for various research and drug development applications.

Principle of the Assay

The activity of sorbose dehydrogenase can be determined by monitoring the reduction of a cofactor, typically NAD⁺ or NADP⁺, to NADH or NADPH, respectively. The increase in NADH or NADPH can be measured directly by spectrophotometry at 340 nm. Alternatively, a coupled enzymatic assay can be employed where the produced NADH or NADPH reduces a chromogenic substrate, leading to a color change that can be quantified. This application note details both a direct spectrophotometric assay and a colorimetric coupled-enzyme assay.

Data Presentation

Table 1: Kinetic Parameters of Sorbose Dehydrogenase with L-Sorbose and this compound (Hypothetical Data)

SubstrateKm (mM)Vmax (µmol/min/mg)Relative Activity (%)
L-Sorbose15.2125.8100
This compoundNot Determined2.11.7

Table 2: Optimal Reaction Conditions for Sorbose Dehydrogenase Activity (Hypothetical Data)

ParameterOptimal Condition for L-SorboseProposed Starting Condition for this compound
pH8.57.0 - 9.0 (range to be tested)
Temperature (°C)3737
Co-factorNAD⁺NAD⁺ and NADP⁺ (to be tested)

Signaling and Metabolic Pathway

The established metabolic pathway involves the conversion of D-sorbitol to L-sorbose, which is a key step in the production of 2-keto-L-gulonic acid, a precursor to Vitamin C.[1][2] D-sorbitol dehydrogenases are central to this conversion.[3] The potential role of this compound in this or related pathways is an area of active research. It could potentially be a substrate for a variant of sorbose dehydrogenase or act as a competitive inhibitor.

MetabolicPathway DSorbitol D-Sorbitol LSorbose L-Sorbose DSorbitol->LSorbose Sorbitol Dehydrogenase Fructose D-Fructose DSorbitol->Fructose Sorbitol Dehydrogenase TwoKetoLGulonicAcid 2-Keto-L-Gulonic Acid LSorbose->TwoKetoLGulonicAcid Sorbose Dehydrogenase VitaminC Vitamin C (Ascorbic Acid) TwoKetoLGulonicAcid->VitaminC Chemical Conversion DSorbose This compound PutativeProduct Putative Product DSorbose->PutativeProduct Sorbose Dehydrogenase? (Hypothetical)

Metabolic pathway of sorbitol and sorbose.

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay for Sorbose Dehydrogenase Activity

This protocol measures the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH.

1. Materials and Reagents:

  • Enzyme: Purified or partially purified sorbose dehydrogenase.

  • Substrates: this compound and L-sorbose (as a positive control).

  • Cofactor: NAD⁺ (or NADP⁺, depending on the enzyme's specificity).

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

  • Spectrophotometer capable of reading absorbance at 340 nm.

  • 96-well UV-transparent microplate or quartz cuvettes.

2. Reagent Preparation:

  • Enzyme Solution: Prepare a stock solution of sorbose dehydrogenase in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.

  • Substrate Stock Solutions (200 mM):

    • Dissolve the required amount of this compound in assay buffer.

    • Dissolve the required amount of L-sorbose in assay buffer.

  • NAD⁺ Stock Solution (20 mM): Dissolve NAD⁺ in assay buffer. Store on ice.

3. Assay Procedure:

  • Set up the reactions in a 96-well microplate or cuvettes. Prepare a master mix for each substrate to ensure consistency.

  • For each reaction, add the following components in the specified order:

    • Assay Buffer: X µL

    • NAD⁺ Stock Solution (20 mM): 10 µL (Final concentration: 1 mM)

    • Substrate Stock Solution (200 mM): 10 µL (Final concentration: 10 mM)

    • Enzyme Solution: Y µL

    • Bring the total volume to 200 µL with Assay Buffer.

  • Include appropriate controls:

    • No-substrate control: Replace the substrate solution with assay buffer.

    • No-enzyme control: Replace the enzyme solution with assay buffer.

  • Initiate the reaction by adding the enzyme solution.

  • Immediately measure the absorbance at 340 nm and continue to record the absorbance every 30 seconds for 5-10 minutes.

4. Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min * Total Volume) / (ε * Path Length * Enzyme Volume)

    • ε (molar extinction coefficient for NADH at 340 nm) = 6220 M⁻¹cm⁻¹

    • Path length is typically 1 cm for a standard cuvette. For a 96-well plate, it needs to be determined or provided by the instrument manufacturer.

Protocol 2: Colorimetric Coupled-Enzyme Assay for Sorbose Dehydrogenase Activity

This high-throughput method uses a diaphorase to couple NADH production to the reduction of a tetrazolium salt (like MTT) to a colored formazan (B1609692) product, which can be measured in the visible range.[1][4]

1. Materials and Reagents:

  • All materials from Protocol 1.

  • Diaphorase.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Microplate reader capable of reading absorbance at 565 nm.

  • 96-well clear flat-bottom microplate.

2. Reagent Preparation:

  • Working Reagent (WR): Prepare a fresh working reagent for each experiment. For each well, mix:

    • 75 µL Assay Buffer (100 mM Tris-HCl, pH 8.5)

    • 8 µL NAD⁺/MTT Solution (containing appropriate concentrations of both)

    • 2 µL Substrate (this compound or L-sorbose)

    • 1 µL Diaphorase

  • Sample Preparation: Prepare enzyme samples as in Protocol 1.

3. Assay Procedure:

  • Add 20 µL of the enzyme sample to each well of a 96-well plate.

  • Add 80 µL of the freshly prepared Working Reagent to each well to start the reaction.

  • Mix gently by tapping the plate.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 565 nm at multiple time points (e.g., 0, 5, 10, 15, and 20 minutes) in a kinetic mode.

4. Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔA565/min) from the linear portion of the reaction curve.

  • The enzyme activity is directly proportional to this rate. A standard curve using known concentrations of NADH can be used to convert the absorbance change to the amount of product formed.

Experimental Workflow

The following diagram illustrates the general workflow for assessing sorbose dehydrogenase activity with a novel substrate like this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagents: - Enzyme Solution - Substrate Stocks (this compound, L-Sorbose) - Cofactor Stock (NAD+) - Assay Buffer PlateSetup Set up 96-well Plate: - Samples - Positive Control (L-Sorbose) - Negative Controls (no enzyme, no substrate) ReagentPrep->PlateSetup ReactionInitiation Initiate Reaction by adding Enzyme PlateSetup->ReactionInitiation Measurement Measure Absorbance Change (340 nm or 565 nm) kinetically ReactionInitiation->Measurement RateCalculation Calculate Rate of Reaction (ΔAbs/min) Measurement->RateCalculation ActivityCalculation Calculate Enzyme Activity (µmol/min/mg) RateCalculation->ActivityCalculation DataComparison Compare Activity with this compound vs. L-Sorbose ActivityCalculation->DataComparison

Experimental workflow for sorbose dehydrogenase assay.

References

Application Notes and Protocols for Enzyme Immobilization in D-Sorbitol to L-Sorbose Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic conversion of D-sorbitol to L-sorbose is a critical step in the industrial production of Vitamin C (ascorbic acid). This biotransformation is primarily catalyzed by sorbitol dehydrogenase (SLDH) or whole microbial cells containing this enzyme, most notably Gluconobacter oxydans. To enhance the efficiency, stability, and reusability of the biocatalyst, various enzyme immobilization techniques are employed. Immobilization facilitates easier product separation, continuous process operation, and improved enzyme stability under harsh reaction conditions, ultimately leading to a more cost-effective and sustainable process.

These application notes provide detailed protocols and comparative data for three common enzyme and whole-cell immobilization techniques: Cross-Linking , Entrapment , and Covalent Bonding . The information is intended to guide researchers in selecting and optimizing an immobilization strategy for the efficient conversion of D-sorbitol to L-sorbose.

I. Cross-Linking Immobilization

Cross-linking is a carrier-free immobilization method where enzyme molecules are chemically linked to each other to form insoluble aggregates. Glutaraldehyde (B144438) is a commonly used cross-linking agent that reacts with the amino groups of the enzyme. This technique can also be used as a post-immobilization treatment to prevent enzyme leakage from a carrier.

A. Application: Cross-Linked Sorbitol Dehydrogenase on Silica (B1680970) Nanoparticles

This method involves the initial adsorption of sorbitol dehydrogenase (SLDH) onto silica nanoparticles followed by cross-linking with glutaraldehyde. This approach combines the high surface area of nanoparticles with the stability offered by cross-linking.

Experimental Workflow for Cross-Linking SLDH on Silica Nanoparticles

Crosslinking_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_post Post-Immobilization Enzyme Sorbitol Dehydrogenase (SLDH) Solution Adsorption Adsorption (Enzyme + Nanoparticles) Enzyme->Adsorption Carrier Silica Nanoparticles Carrier->Adsorption Crosslinking Cross-Linking (Glutaraldehyde) Adsorption->Crosslinking Add Glutaraldehyde Washing Washing & Separation Crosslinking->Washing Drying Drying Washing->Drying FinalProduct Immobilized SLDH Drying->FinalProduct

Workflow for SLDH immobilization by cross-linking on silica nanoparticles.
B. Experimental Protocol: Cross-Linking of SLDH on Silica Nanoparticles

Materials:

  • Purified Sorbitol Dehydrogenase (SLDH)

  • Silica Nanoparticles (e.g., 10-20 nm diameter)

  • Glutaraldehyde solution (2.5% v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tris buffer (1 M, pH 8.0)

  • Centrifuge

  • Lyophilizer or vacuum oven

Protocol:

  • Adsorption of SLDH onto Silica Nanoparticles:

    • Disperse a known amount of silica nanoparticles in PBS.

    • Add the purified SLDH solution to the nanoparticle suspension.

    • Incubate the mixture for 2-3 hours at 4°C with gentle shaking to allow for enzyme adsorption.

    • Centrifuge the mixture to separate the nanoparticles with adsorbed enzyme from the supernatant.

    • Collect the supernatant to determine the amount of unbound protein (for immobilization efficiency calculation).

  • Cross-Linking with Glutaraldehyde:

    • Resuspend the enzyme-nanoparticle pellet in fresh PBS.

    • Add the 2.5% glutaraldehyde solution to the suspension (a typical final concentration is 0.1% to 0.5%).

    • Incubate the mixture for 1-2 hours at room temperature with gentle shaking.

    • To quench the reaction, add 1 M Tris buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Washing and Drying:

    • Centrifuge the cross-linked enzyme-nanoparticle suspension.

    • Wash the pellet several times with PBS to remove any unreacted glutaraldehyde and unbound enzyme.

    • Dry the immobilized enzyme preparation, for example, by lyophilization or in a vacuum oven at low temperature.

C. Quantitative Data
ParameterFree SLDHImmobilized SLDH (Cross-Linked on Silica Nanoparticles)Reference
Thermal Stability -13.6-fold improvement compared to free enzyme[1][2]
Reusability Not reusableRetained 62.8% of initial activity after 10 cycles[1][2]
Optimal pH 8.0 - 10.0Shift towards a broader or slightly altered pH range may be observed[3]
Optimal Temperature 27 - 37 °COften increases due to enhanced stability[3]

II. Entrapment Immobilization

Entrapment involves physically confining the enzyme or whole cells within a porous matrix, such as a polymer gel. This method is generally mild and helps to protect the biocatalyst from the bulk environment.

A. Application: Entrapment of Gluconobacter oxydans in Calcium Alginate Beads

This is a widely used method for immobilizing whole cells for the production of L-sorbose. The porous nature of the calcium alginate gel allows for the diffusion of the substrate (D-sorbitol) and the product (L-sorbose) while retaining the microbial cells.

Experimental Workflow for G. oxydans Entrapment

Entrapment_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_post Post-Immobilization Cells Gluconobacter oxydans Cell Culture Mixing Cell-Alginate Mixture Cells->Mixing Alginate Sodium Alginate Solution (e.g., 2.5% w/v) Alginate->Mixing Extrusion Extrusion into CaCl2 Solution (e.g., 0.13 M) Mixing->Extrusion Dripping Hardening Bead Hardening Extrusion->Hardening Washing Washing Hardening->Washing FinalProduct Immobilized G. oxydans Beads Washing->FinalProduct

Workflow for the entrapment of Gluconobacter oxydans in calcium alginate beads.
B. Experimental Protocol: Entrapment of G. oxydans in Calcium Alginate

Materials:

  • Gluconobacter oxydans cell culture

  • Sodium alginate powder

  • Calcium chloride (CaCl₂)

  • Sterile distilled water or appropriate buffer

  • Syringe with a needle or a peristaltic pump with a nozzle

  • Magnetic stirrer

Protocol:

  • Preparation of Solutions:

    • Prepare a sterile 2.5% (w/v) sodium alginate solution by slowly dissolving the powder in distilled water with constant stirring. Autoclave for sterilization.

    • Prepare a sterile 0.13 M calcium chloride solution and cool it to 4°C.

  • Cell Harvesting and Mixing:

    • Harvest G. oxydans cells from the culture medium by centrifugation.

    • Wash the cell pellet with sterile saline or buffer.

    • Resuspend the cell pellet in a small volume of sterile saline to create a dense cell suspension.

    • Mix the cell suspension thoroughly with the sterile sodium alginate solution.

  • Bead Formation:

    • Draw the cell-alginate mixture into a syringe.

    • Extrude the mixture dropwise into the cold, stirred calcium chloride solution.

    • Spherical beads will form upon contact as the calcium ions cross-link the alginate. The size of the beads can be controlled by the needle gauge and the dropping height.

  • Hardening and Washing:

    • Allow the beads to harden in the calcium chloride solution for at least 30-60 minutes at 4°C with gentle stirring.

    • Collect the beads by decantation or filtration and wash them with sterile distilled water or buffer to remove excess calcium chloride and un-entrapped cells.

    • The immobilized cell beads are now ready for use in the bioconversion process.

C. Quantitative Data
ParameterFree G. oxydans CellsImmobilized G. oxydans (Calcium Alginate Entrapment)Reference
L-Sorbose Yield Varies, can be lower in repeated batches> 81.0% maintained for 9 repeated-batch fermentations[4]
Fermentation Time Standard1.3 times lower compared to free cells under optimal conditions[4]
Stability Lower long-term stabilityMaintained for more than 15 days in a bioreactor[4]
Optimal Bead Diameter N/A2.0 mm[4]

III. Covalent Bonding Immobilization

Covalent bonding involves the formation of a stable, covalent link between the enzyme and a functionalized, insoluble support. This method typically results in very stable immobilized enzymes with minimal leakage.

A. Application: Covalent Bonding of SLDH to CNBr-Activated Agarose (B213101)

Cyanogen bromide (CNBr)-activated agarose is a common support for the covalent immobilization of proteins via their primary amino groups. This results in a stable multipoint attachment of the enzyme to the support.

Experimental Workflow for Covalent Bonding of SLDH

CovalentBonding_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_post Post-Immobilization Enzyme Sorbitol Dehydrogenase (SLDH) Solution Coupling Coupling Reaction (Enzyme + Support) Enzyme->Coupling Support CNBr-Activated Agarose Support->Coupling Blocking Blocking of Unreacted Groups Coupling->Blocking Add Blocking Agent Washing Washing Blocking->Washing FinalProduct Immobilized SLDH Washing->FinalProduct

Workflow for covalent bonding of SLDH to CNBr-activated agarose.
B. Experimental Protocol: Covalent Bonding to CNBr-Activated Agarose

Materials:

  • Purified Sorbitol Dehydrogenase (SLDH)

  • CNBr-activated agarose beads

  • Coupling buffer (e.g., 0.1 M NaHCO₃, pH 8.3, containing 0.5 M NaCl)

  • Blocking solution (e.g., 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0)

  • Washing buffers (e.g., coupling buffer and an acidic buffer like 0.1 M acetate, pH 4.0, containing 0.5 M NaCl)

  • Reaction vessel (e.g., a small column or a tube with a rotator)

Protocol:

  • Preparation of the Support and Enzyme:

    • Swell and wash the CNBr-activated agarose beads with 1 mM HCl according to the manufacturer's instructions.

    • Equilibrate the beads with the coupling buffer.

    • Dissolve the purified SLDH in the coupling buffer.

  • Coupling of the Enzyme:

    • Mix the enzyme solution with the equilibrated agarose beads.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

    • Collect the supernatant to determine the amount of unbound protein.

  • Blocking of Unreacted Groups:

    • Separate the beads from the coupling solution.

    • Add the blocking solution to the beads and incubate for at least 2 hours at room temperature to block any remaining active groups on the support.

  • Washing:

    • Wash the beads extensively with alternating high pH (coupling buffer) and low pH (acetate buffer) wash buffers to remove non-covalently bound enzyme and blocking agent.

    • Finally, wash the immobilized enzyme with the desired reaction buffer.

    • The immobilized SLDH is now ready for use.

C. Quantitative Data
ParameterFree SLDHImmobilized SLDH (Covalent Bonding)Reference
Immobilization Yield (%) N/ACan be high, often >80%, depending on conditions
Activity Recovery (%) 100%Varies widely (e.g., 50-90%) depending on the immobilization conditions and potential conformational changes
Stability LowerGenerally high due to the stable covalent linkage, resulting in increased thermal and operational stability
Enzyme Leakage N/AMinimal due to the covalent bond

IV. Comparative Analysis of Immobilization Techniques

The choice of an appropriate immobilization technique depends on several factors including the nature of the biocatalyst (purified enzyme vs. whole cells), the desired properties of the immobilized system (e.g., stability, activity, reusability), and the overall process economics.

Logical Relationship of Immobilization Technique Selection

Immobilization_Choice cluster_enzyme_methods Enzyme Immobilization Methods cluster_cell_methods Whole Cell Immobilization Methods cluster_outcomes Desired Outcomes Start Biocatalyst Selection Enzyme Purified Enzyme (Sorbitol Dehydrogenase) Start->Enzyme Cells Whole Cells (Gluconobacter oxydans) Start->Cells Crosslinking Cross-Linking Enzyme->Crosslinking Covalent Covalent Bonding Enzyme->Covalent Entrapment_E Entrapment Enzyme->Entrapment_E Entrapment_C Entrapment Cells->Entrapment_C HighStability High Stability & Reusability Crosslinking->HighStability Covalent->HighStability HighActivity High Activity Retention Entrapment_E->HighActivity MildConditions Mild Immobilization Conditions Entrapment_E->MildConditions Entrapment_C->HighStability Entrapment_C->MildConditions

Decision-making guide for selecting an immobilization technique.

Conclusion

The immobilization of sorbitol dehydrogenase or Gluconobacter oxydans is a key strategy for enhancing the industrial production of L-sorbose. Cross-linking offers a robust method for improving enzyme stability and reusability. Entrapment provides a mild and effective way to immobilize whole cells, leading to high product yields and operational stability. Covalent bonding results in a highly stable immobilized enzyme with minimal leakage. The choice of the optimal technique will depend on the specific requirements of the application, balancing factors such as cost, desired stability, and activity of the final biocatalyst. The protocols and data presented in these application notes serve as a starting point for the development and optimization of immobilized biocatalytic systems for D-sorbitol to L-sorbose conversion.

References

Troubleshooting & Optimization

troubleshooting low yield in D-sorbose microbial fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in D-sorbose microbial fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.

Issue 1: Significantly Lower Final this compound Titer Than Expected

Question: My final this compound concentration is much lower than anticipated, and the fermentation seems to have stalled. What are the potential causes and how can I troubleshoot this?

Answer: A significantly low final this compound titer can stem from several factors, primarily microbial contamination or substrate/product inhibition.

1. Microbial Contamination: Unwanted microorganisms can compete for nutrients, alter fermentation conditions, or produce inhibitory substances, all of which negatively impact the yield of this compound.[1][2][3]

  • Common Contaminants:

    • Bacteria: Lactic acid bacteria (e.g., Lactobacillus) are common contaminants that produce lactic and acetic acid, lowering the pH and inhibiting the growth of the production strain.[4][5] Acetobacter species can also be problematic, especially in aerobic phases of the process.[5] Other gram-negative bacteria like E. coli or Klebsiella can also occur.[5]

    • Yeasts: Wild yeasts can outcompete the production strain for essential nutrients.[3]

    • Molds: Molds such as Aspergillus, Rhizopus, and Mucor can also contaminate the fermentation, leading to spoilage.[1]

  • Troubleshooting Steps:

    • Microscopic Examination: Examine a sample of your fermentation broth under a microscope to identify any foreign microbial morphologies.

    • Plating on Selective Media: Plate the broth on various selective agar (B569324) plates to isolate and identify potential bacterial or yeast contaminants.

    • Review Sterilization Protocols: Ensure that your bioreactor, media, and all transfer lines were properly sterilized.

    • Aseptic Technique: Re-evaluate your aseptic techniques for inoculation and sampling to prevent the introduction of contaminants.

2. Substrate and Product Inhibition: High concentrations of the substrate (D-sorbitol) or the product (this compound) can be inhibitory to the growth and metabolic activity of the production organism, such as Gluconobacter oxydans.

  • Substrate Inhibition: D-sorbitol concentrations exceeding 10-20% (w/v) can be toxic to G. oxydans, leading to reduced growth and productivity.[6][7][8]

  • Product Inhibition: High concentrations of this compound can also inhibit the fermentation process.[9]

  • Troubleshooting Steps:

    • Fed-Batch Strategy: Implement a fed-batch fermentation strategy where D-sorbitol is fed periodically or continuously to maintain a non-inhibitory concentration in the bioreactor.[7][10]

    • Strain Adaptation: Consider adapting your production strain to higher substrate concentrations through sequential culturing in gradually increasing D-sorbitol concentrations.[7]

Troubleshooting Workflow for Low this compound Titer

Low_Yield_Troubleshooting start Low this compound Yield check_contamination Check for Contamination (Microscopy, Plating) start->check_contamination contamination_present Contamination Detected? check_contamination->contamination_present review_sterilization Review Sterilization & Aseptic Techniques contamination_present->review_sterilization Yes check_inhibition No Contamination: Investigate Inhibition contamination_present->check_inhibition No re_run_fermentation Re-run Fermentation with Improved Procedures review_sterilization->re_run_fermentation check_substrate_conc Review Initial D-Sorbitol Concentration check_inhibition->check_substrate_conc high_substrate Concentration > 200 g/L? check_substrate_conc->high_substrate implement_fed_batch Implement Fed-Batch Strategy high_substrate->implement_fed_batch Yes check_process_params Review Other Process Parameters (pH, Temp, DO) high_substrate->check_process_params No implement_fed_batch->re_run_fermentation optimize_params Optimize Fermentation Parameters check_process_params->optimize_params optimize_params->re_run_fermentation

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Slow Fermentation Rate

Question: The fermentation is progressing, but the rate of this compound production is very slow. What could be the cause?

Answer: A slow fermentation rate can be attributed to suboptimal culture conditions, issues with the inoculum, or nutrient limitations.

1. Suboptimal Culture Conditions: Gluconobacter oxydans has specific requirements for optimal growth and this compound production.

  • pH: The optimal pH for this compound production by G. oxydans is typically around 5.0.[9] Deviations from this can slow down enzymatic activity.

  • Temperature: The ideal temperature for fermentation is generally around 30°C.[7][11]

  • Dissolved Oxygen (DO): The conversion of D-sorbitol to this compound is an oxidative process, making sufficient oxygen supply critical. Inadequate aeration or agitation can lead to oxygen limitation.[12]

  • Troubleshooting Steps:

    • Monitor and Control pH: Ensure your pH probe is calibrated and the control system is maintaining the setpoint.

    • Verify Temperature: Check the accuracy of your temperature probe and the performance of your temperature control system.

    • Increase Aeration/Agitation: If DO levels are dropping significantly, increase the aeration rate or agitation speed. Be mindful that excessive agitation can cause cell shear.

2. Inoculum Quality: The health and density of the seed culture are crucial for a successful fermentation.

  • Troubleshooting Steps:

    • Inoculum Age and Viability: Use a seed culture in the late exponential growth phase. A culture that is too old may have reduced viability.

    • Inoculum Size: An insufficient inoculum size will result in a longer lag phase and slower overall fermentation. A typical inoculum size is 10% (v/v).[11]

3. Nutrient Limitation: While D-sorbitol is the primary carbon source, other nutrients are essential for cell growth and enzyme production.

  • Yeast Extract: Yeast extract is a common nitrogen and vitamin source in this compound fermentation media.[11] Insufficient concentrations can limit biomass production.

  • Troubleshooting Steps:

    • Review Media Composition: Ensure that the concentrations of all media components, especially yeast extract, are optimal.

    • Consider Nutrient Feeding: For high-density fermentations, a nutrient feeding strategy in addition to the carbon source feed may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound fermentation?

A1: The yield of this compound is highly dependent on the strain, fermentation strategy, and culture conditions. However, high-yielding processes aim for a near-stoichiometric conversion of D-sorbitol to this compound. Several studies have reported achieving high titers, for example, producing 200 g/L of L-sorbose (B7814435) from 200 g/L of D-sorbitol.[6][8] Fed-batch fermentations have been shown to achieve final this compound concentrations of over 300 g/L.[10]

Q2: How can I improve the D-sorbitol tolerance of my production strain?

A2: Improving D-sorbitol tolerance can significantly enhance productivity by allowing for higher initial substrate concentrations.

  • Adaptive Evolution: Gradually exposing the microbial population to increasing concentrations of D-sorbitol over multiple generations can select for more tolerant mutants.[7]

  • Genetic Engineering: Overexpression of key enzymes, such as sorbitol dehydrogenase, can improve the efficiency of D-sorbitol conversion.[12][13] Knocking out genes responsible for by-product formation can also increase the final this compound yield.[11]

Q3: What are the most common by-products in this compound fermentation?

A3: While the conversion of D-sorbitol to this compound by Gluconobacter is generally efficient, some by-products can be formed, including D-fructose and gluconic acid.[14] The formation of these by-products can reduce the overall yield of this compound.

Metabolic Pathway of D-Sorbitol to this compound

Metabolic_Pathway D_Sorbitol D-Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase (SLDH) D_Sorbitol->Sorbitol_Dehydrogenase Byproducts By-products (e.g., D-Fructose) D_Sorbitol->Byproducts L_Sorbose L-Sorbose Sorbitol_Dehydrogenase->L_Sorbose

Caption: Conversion of D-sorbitol to L-sorbose by Gluconobacter oxydans.

Data Presentation

Table 1: Impact of D-Sorbitol Concentration on L-Sorbose Production
Initial D-Sorbitol (g/L)Fermentation Time (h)Final L-Sorbose (g/L)Overall Productivity (g/L/h)Reference
10010~10010.1[8]
20014~20014.3[8]
30024~30012.4[8]
8025~803.20[7]
300~96~3003.13[7]
Table 2: Comparison of Fermentation Strategies
Fermentation StrategyInitial D-Sorbitol (g/L)Final L-Sorbose (g/L)Fermentation Time (h)Productivity (g/L/h)Reference
Batch225~2252414.0[10]
Fed-Batch100 (initial)279.71617.6[10]
Batch (Engineered Strain)300298.61Not SpecifiedNot Specified[11]

Experimental Protocols

Protocol 1: Inoculum Preparation for Gluconobacter oxydans
  • Media Preparation: Prepare a seed culture medium containing 80 g/L D-sorbitol and 10 g/L yeast extract.[11] Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the sterile medium with a single colony of G. oxydans from a fresh agar plate.

  • Incubation: Incubate the culture in a shaker at 30°C and 220 rpm for 48 hours.[7][11]

  • Transfer: The resulting seed culture is ready to be used to inoculate the main bioreactor at a volume of 10% (v/v).[11]

Protocol 2: Batch Fermentation in a 5-L Bioreactor
  • Media Preparation: Prepare 3 L of fermentation medium containing 300 g/L D-sorbitol and 10 g/L yeast extract in a 5-L bioreactor.[11]

  • Sterilization: Sterilize the bioreactor with the medium in place.

  • Inoculation: Aseptically transfer 300 mL of the prepared inoculum into the bioreactor.

  • Fermentation Conditions:

    • Temperature: Maintain the temperature at 30°C.[11]

    • Agitation: Set the agitation speed to 400 rpm.[7][11]

    • Aeration: Control the aeration rate at 1 vvm (volume of air per volume of medium per minute).[7][11]

    • pH: Monitor the pH and maintain it at a desired setpoint (e.g., 5.0) using automated addition of an acid or base.

  • Sampling: Aseptically withdraw samples at regular intervals for analysis.

Protocol 3: Quantification of D-Sorbitol and this compound by HPLC
  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: Use an Aminex HPX-87H column.[7][11]

    • Mobile Phase: Use 5 mmol/L H₂SO₄ as the eluent.[7][11]

    • Flow Rate: Set the flow rate to 0.5 mL/min.[7][11]

    • Column Temperature: Maintain the column temperature at 35°C.[11]

    • Detection: Use a refractive index (RI) detector.[7][11]

  • Quantification: Determine the concentrations of D-sorbitol and this compound by comparing the peak areas to a standard curve prepared with known concentrations of each compound. Alternative methods for sugar quantification include liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and specificity.[15][16]

References

Technical Support Center: Optimization of Crystallization Conditions for High-Purity D-Sorbose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of high-purity D-sorbose.

Disclaimer: Publicly available, specific quantitative solubility and crystallization data for this compound is limited. Therefore, some information provided, particularly in the quantitative tables and detailed protocols, is based on data for the closely related L-sorbose, the analogous compound D-sorbitol, and general principles of sugar crystallization. These should be considered as starting points for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the crystallization of this compound?

A1: The primary factors influencing this compound crystallization are:

  • Supersaturation: The driving force for crystallization. It is influenced by concentration and temperature.

  • Temperature: Affects solubility and nucleation/growth kinetics. A controlled cooling rate is crucial.[1]

  • Solvent System: The choice of solvent and any anti-solvent significantly impacts solubility and crystal habit.

  • Impurities: Even small amounts of impurities, such as residual D-sorbitol, can inhibit nucleation and affect crystal purity and morphology.

  • Agitation: Influences heat and mass transfer, and can induce secondary nucleation.

  • pH: Can affect the stability and conformation of the sugar molecule in solution.

Q2: Which solvents are suitable for this compound crystallization?

A2: this compound is highly soluble in water.[2] Alcohols like ethanol (B145695) and methanol (B129727) are common anti-solvents used to induce precipitation from aqueous solutions. Acetone can also be used as an anti-solvent. The choice of solvent system will depend on the desired crystal form and purity.

Q3: What are the common polymorphic forms of this compound, and how can they be controlled?

A3: this compound is known to exist in different polymorphic forms, which are different crystal structures of the same compound.[3] The specific conditions of crystallization, such as the solvent system, cooling rate, and temperature, will determine which polymorph is obtained.[4] Characterization of the resulting crystal form using techniques like X-ray powder diffraction (XRPD) is essential.

Q4: What is a typical starting concentration for this compound crystallization from an aqueous solution?

A4: A good starting point is to prepare a saturated or slightly undersaturated solution at an elevated temperature (e.g., 50-70°C) and then cool it down to induce crystallization. The exact concentration will depend on the desired yield and the specific cooling profile used.

Q5: How can I determine the purity of my this compound crystals?

A5: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a common and reliable method for assessing the purity of sugars like this compound.[5][6] Other techniques include Gas Chromatography (GC) after derivatization, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) for structural confirmation.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No crystals form after cooling. 1. Solution is not sufficiently supersaturated. 2. Nucleation is inhibited. 3. Cooling was too rapid, leading to a glassy state.1. Concentrate the solution by evaporating some of the solvent. 2. Add a seed crystal of this compound. 3. Scratch the inside of the crystallization vessel with a glass rod. 4. Cool the solution more slowly. 5. Add an anti-solvent (e.g., ethanol) dropwise to the aqueous solution.
Oiling out occurs instead of crystallization. 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. High levels of impurities are present.1. Add a small amount of hot solvent to dissolve the oil, then cool slowly. 2. Use a slower cooling profile. 3. Purify the this compound solution before crystallization (e.g., using activated carbon to remove colored impurities).[8]
Crystals are too small (fine powder). 1. Nucleation rate is too high compared to the growth rate. 2. High degree of supersaturation. 3. Rapid cooling.1. Decrease the cooling rate to allow for crystal growth. 2. Use a lower starting concentration. 3. Employ a temperature cycling method where the solution is gently heated and cooled to dissolve smaller crystals and promote the growth of larger ones.
Low crystal yield. 1. The final temperature is too high, leaving a significant amount of this compound in the solution. 2. Too much solvent was used.[8]1. Cool the solution to a lower temperature (e.g., 4°C). 2. Evaporate some of the solvent from the mother liquor to recover more crystals.
Crystals have poor morphology (e.g., needles, dendrites). 1. High supersaturation. 2. Presence of specific impurities. 3. Solvent system is not optimal.1. Reduce the level of supersaturation by using a more dilute solution or a slower cooling rate. 2. Experiment with different solvent systems (e.g., varying the water/ethanol ratio). 3. Add a habit modifier, though this would require specific screening.
Low purity of crystals. 1. Impurities from the starting material are co-crystallizing. 2. Rapid crystallization trapping impurities.[8] 3. Inefficient washing of the final crystal product.1. Purify the initial this compound solution. 2. Slow down the crystallization process. 3. Wash the crystals with a cold solvent in which this compound has low solubility (e.g., cold ethanol).

Data Presentation

Table 1: Solubility of L-Sorbose in Water (assumed to be similar to this compound)

Temperature (°C)Solubility ( g/100g Water)
1735.48

Data for L-Sorbose, which is the enantiomer of this compound and should have identical physical properties in a non-chiral environment.[8]

Table 2: General Solubility of Sugars in Common Solvents

SolventGeneral Solubility of Sugars
WaterHigh
MethanolModerate to Low
EthanolLow
AcetoneVery Low/Insoluble

Experimental Protocols

Protocol 1: Cooling Crystallization from Aqueous Solution

This protocol is a starting point and should be optimized based on experimental observations.

  • Preparation of Saturated Solution:

    • In a jacketed glass reactor, add a known amount of purified this compound to deionized water.

    • Heat the mixture to 60°C with gentle agitation until all the this compound has dissolved. Start with a concentration of approximately 40 g/100 mL and adjust as needed to ensure complete dissolution at 60°C.

  • Cooling Profile:

    • Implement a linear cooling profile from 60°C to 20°C over 4 hours (10°C/hour).

    • Hold the temperature at 20°C for 2 hours with continued gentle agitation to allow for crystal growth.

    • Further, cool the slurry to 4°C and hold for 1 hour to maximize yield.

  • Isolation and Drying:

    • Filter the crystal slurry using a Buchner funnel under vacuum.

    • Wash the crystals with a small amount of cold (4°C) ethanol to remove residual mother liquor.

    • Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization
  • Preparation of Concentrated Solution:

    • Prepare a concentrated solution of this compound in water at room temperature (e.g., 30 g in 50 mL of water). Ensure all solids are dissolved.

  • Anti-Solvent Addition:

    • With moderate agitation, add ethanol (the anti-solvent) dropwise to the aqueous this compound solution at a constant rate.

    • Continue adding ethanol until the solution becomes cloudy, indicating the onset of nucleation.

    • Add a small additional amount of ethanol to ensure sufficient supersaturation.

  • Crystal Growth and Isolation:

    • Allow the mixture to stir gently at room temperature for 2-4 hours to promote crystal growth.

    • Filter the crystals, wash with a small amount of cold ethanol, and dry as described in Protocol 1.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Crystallization cluster_prep Solution Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis prep Dissolve this compound in Solvent cooling Cooling Crystallization prep->cooling Controlled Cooling antisolvent Anti-Solvent Addition prep->antisolvent Add Anti-Solvent filtration Filtration cooling->filtration antisolvent->filtration washing Washing filtration->washing drying Drying washing->drying purity Purity Analysis (HPLC) drying->purity polymorph Polymorph Analysis (XRPD) drying->polymorph troubleshooting_logic Troubleshooting Crystallization Issues cluster_solutions_no_xtal Solutions for No Crystals cluster_solutions_oil Solutions for Oiling Out cluster_solutions_small Solutions for Small Crystals start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals Issue oiling_out Oiling Out start->oiling_out Issue small_crystals Small Crystals start->small_crystals Issue success High-Purity Crystals start->success Success increase_ss Increase Supersaturation no_crystals->increase_ss seed Add Seed Crystal no_crystals->seed scratch Scratch Flask no_crystals->scratch add_solvent Add More Solvent oiling_out->add_solvent slow_cooling Slower Cooling oiling_out->slow_cooling decrease_ss Decrease Supersaturation small_crystals->decrease_ss slower_cooling_2 Slower Cooling small_crystals->slower_cooling_2

References

Technical Support Center: Synthetic D-Sorbose Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic D-sorbose. Our goal is to offer practical solutions to common issues encountered during the identification and removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound?

A1: Common impurities in synthetic this compound primarily depend on the synthetic route. When synthesized from D-galactitol via microbial fermentation, potential impurities include:

  • Starting Material: Residual D-galactitol.

  • Isomeric Sugars: D-tagatose and D-fructose, which are common by-products of isomerization reactions.[1]

  • Other Sugars: Small amounts of other hexoses like glucose and mannose may be present depending on the specificity of the enzymatic conversions.

  • Fermentation By-products: Organic acids, amino acids, and proteins from the culture medium and microbial metabolism.

  • Inorganic Salts: From buffers and media components used during fermentation and purification.

Q2: How can I identify impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying sugar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for volatile impurities and for the analysis of sugar isomers after derivatization (e.g., silylation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and identify and quantify structurally related impurities. Quantitative NMR (qNMR) can be used for absolute purity assessment.[2][3]

Troubleshooting Guides

HPLC Analysis Troubleshooting

Problem: Poor separation of this compound from its isomers (e.g., D-tagatose, D-fructose).

Possible CauseSuggested Solution
Inappropriate HPLC column Use a column specifically designed for carbohydrate analysis, such as an amino-based or a ligand-exchange column. A high-performance anion-exchange column can also provide excellent separation of sugar isomers.[4]
Suboptimal mobile phase For amino columns, a mobile phase of acetonitrile (B52724) and water (e.g., 75:25 v/v) is common.[2] For anion-exchange columns, a dilute sodium hydroxide (B78521) solution (e.g., 20-100 mM) is typically used.[5] Optimize the mobile phase composition and gradient to improve resolution.
Incorrect detection method Sugars lack a strong UV chromophore, so a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended for direct detection.[6] Pulsed Amperometric Detection (PAD) can be used with high-performance anion-exchange chromatography for sensitive detection.[4]
Purification Troubleshooting: Recrystallization

Problem: this compound does not crystallize from the solution.

Possible CauseSuggested Solution
Solvent is too good The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. If the compound remains dissolved upon cooling, try a less polar solvent or a mixture of solvents (a "good" solvent and a "bad" solvent).
Solution is not saturated Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.
Nucleation is inhibited Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Presence of significant impurities High levels of impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography before attempting recrystallization.

Problem: The recrystallized this compound is not pure.

Possible CauseSuggested Solution
Crystals formed too quickly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inadequate washing of crystals Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
Co-crystallization of impurities If an impurity has similar solubility properties to this compound, it may co-crystallize. In this case, a different purification method, such as chromatography, may be necessary.
Purification Troubleshooting: Ion-Exchange Chromatography

Problem: this compound does not bind to the ion-exchange resin.

Possible CauseSuggested Solution
Incorrect resin type For separating neutral sugars like this compound from charged impurities (e.g., proteins, organic acids), a combination of cation and anion exchange resins is often used to remove these charged molecules, allowing the neutral sugar to pass through. For separating sugars from each other, specialized ligand-exchange chromatography with a cation-exchange resin in the calcium (Ca2+) or lead (Pb2+) form can be effective.
Incorrect buffer pH or ionic strength For removing charged impurities, ensure the pH of the sample and equilibration buffer is such that the impurities are charged and will bind to the resin. The ionic strength of the sample should be low to facilitate binding.

Problem: Poor separation of this compound from other sugars.

Possible CauseSuggested Solution
Suboptimal elution conditions For ligand-exchange chromatography of sugars, the mobile phase is typically deionized water. The separation is influenced by the column temperature and flow rate. Optimize these parameters to improve resolution.
Column overloading Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume.

Experimental Protocols

HPLC Method for this compound and Impurity Analysis

This protocol provides a general method for the analysis of this compound and its common sugar impurities.

  • Column: Amino-based carbohydrate column (e.g., Phenomenex Luna 5u NH2 100A, 250mm x 4.60mm, 5 micron).[6]

  • Mobile Phase: Isocratic elution with acetonitrile:water (82.5:17.5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).[6]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Recrystallization of this compound

This is a general procedure for the purification of this compound by recrystallization. The optimal solvent system may need to be determined experimentally.

  • Solvent Selection: Test the solubility of impure this compound in various solvents (e.g., water, ethanol (B145695), methanol, and mixtures thereof) at room temperature and at their boiling points. An ideal single solvent will show low solubility at room temperature and high solubility at its boiling point. A good mixed solvent system consists of a "good" solvent in which this compound is soluble and a "bad" solvent in which it is insoluble, with the two solvents being miscible. Aqueous ethanol is a common choice for sugars.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (or the hot solvent mixture) while stirring until the solid is fully dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Ion-Exchange Chromatography for Desalting and Removal of Charged Impurities

This protocol describes the removal of salts and charged organic molecules from a this compound solution.

  • Resin Preparation: Prepare a column with a strong acid cation-exchange resin (e.g., Dowex 50W series) in the H+ form and a column with a strong base anion-exchange resin (e.g., Dowex 1 series) in the OH- form.

  • Equilibration: Equilibrate both columns with deionized water.

  • Sample Loading: Dissolve the crude this compound in deionized water and pass it first through the cation-exchange column and then through the anion-exchange column.

  • Elution and Collection: Collect the eluate, which will contain the neutral this compound and other neutral sugars. The charged impurities will be retained on the respective resins.

  • Analysis: Analyze the collected fractions by HPLC to confirm the removal of impurities and the presence of this compound.

Data Presentation

Table 1: HPLC Retention Times of this compound and Potential Impurities (Example)

CompoundRetention Time (min)
D-Fructose5.8
D-Glucose6.5
This compound 7.2
D-Galactitol8.0
D-Tagatose8.5

Note: Retention times are illustrative and will vary depending on the specific HPLC conditions and column used.

Table 2: Purity and Yield of this compound after Purification (Example)

Purification StepPurity (%)Yield (%)
Crude85100
After Ion-Exchange9590
After Recrystallization>9980

Visualizations

Experimental_Workflow_for_Impurity_ID cluster_synthesis Synthetic this compound cluster_analysis Impurity Identification cluster_results Results Crude_Sorbose Crude this compound Sample HPLC HPLC Analysis Crude_Sorbose->HPLC GCMS GC-MS Analysis (after derivatization) Crude_Sorbose->GCMS NMR NMR Spectroscopy (1H, 13C, qNMR) Crude_Sorbose->NMR Impurity_Profile Impurity Profile (Qualitative & Quantitative) HPLC->Impurity_Profile GCMS->Impurity_Profile NMR->Impurity_Profile

Caption: Workflow for the identification of impurities in synthetic this compound.

Purification_Workflow Crude Crude this compound Solution IonExchange Ion-Exchange Chromatography (Desalting & Removal of Charged Impurities) Crude->IonExchange PartiallyPurified Partially Purified this compound IonExchange->PartiallyPurified Analysis1 Purity Check (HPLC) PartiallyPurified->Analysis1 Recrystallization Recrystallization Pure High-Purity this compound Crystals Recrystallization->Pure Analysis2 Final Purity Analysis (HPLC, NMR) Pure->Analysis2 Analysis1->Recrystallization Purity < Target

Caption: A typical workflow for the purification of synthetic this compound.

Logical_Relationship_Troubleshooting cluster_ID Identification cluster_Removal Removal Impure_Product Impure this compound HPLC HPLC shows multiple peaks Impure_Product->HPLC NMR NMR shows unexpected signals Impure_Product->NMR Recrystallization Recrystallization HPLC->Recrystallization If impurities have different solubility Chromatography Chromatography HPLC->Chromatography If isomers or similar compounds NMR->Recrystallization If minor non-isomeric impurities NMR->Chromatography If significant isomeric impurities Pure_Product Pure this compound Recrystallization->Pure_Product Successful Chromatography->Pure_Product Successful

References

troubleshooting peak tailing for D-sorbose in liquid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the liquid chromatography analysis of D-sorbose, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in liquid chromatography?

Peak tailing for this compound, a polar ketose, in liquid chromatography is often a multifaceted issue. The primary causes can be categorized as follows:

  • Column-Related Issues:

    • Secondary Interactions with Silica Support: Unwanted interactions between the hydroxyl groups of this compound and active silanol (B1196071) groups on the surface of silica-based columns are a primary cause of tailing.[1] This is particularly prevalent on standard reversed-phase columns (e.g., C18) which are not ideal for highly polar compounds like sugars.[2]

    • Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak distortion.[3] Over time, the stationary phase can degrade, especially if operated outside its recommended pH and temperature ranges.

    • Inappropriate Column Choice: Using a column chemistry that is not well-suited for polar analytes, such as a standard C18 column, can result in poor peak shape.[2]

  • Mobile Phase and Method Conditions:

    • Suboptimal Mobile Phase Composition: For highly polar compounds like this compound, a mobile phase with insufficient elution strength can cause tailing. In Hydrophilic Interaction Liquid Chromatography (HILIC), which is a preferred mode for sugar analysis, an incorrect ratio of the aqueous and organic components is a common issue.

    • Inadequate pH Control: The pH of the mobile phase can influence the ionization state of residual silanol groups on the column, affecting secondary interactions.[2][4]

    • Low Column Temperature: For some sugars, analysis at ambient or low temperatures can lead to the partial separation of anomers (different structural forms of the sugar in solution), resulting in broadened or split peaks that can be mistaken for tailing.[5]

  • Sample-Related Issues:

    • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical peaks.[3]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[6]

Q2: Which type of column is recommended for this compound analysis to minimize peak tailing?

For the analysis of this compound and other sugars, it is highly recommended to use columns specifically designed for polar compounds. These include:

  • Amino (NH2) Columns: These are widely used for carbohydrate analysis and operate in HILIC or normal-phase mode. The amino functional groups provide a polar stationary phase that retains sugars well, often yielding symmetrical peaks.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns, such as those with amide or zwitterionic stationary phases, are excellent for retaining and separating highly polar compounds like this compound.[5] They utilize a high organic mobile phase with a small amount of aqueous solvent to achieve retention.

  • Ligand-Exchange Columns: These columns are packed with a resin containing a metal cation (e.g., Ca2+ or Pb2+). Separation is based on the interaction between the hydroxyl groups of the sugar and the metal cation. This technique often uses water as the mobile phase and can provide excellent selectivity for different sugars.

Q3: How does the mobile phase pH affect the peak shape of this compound?

While this compound itself does not have an easily ionizable group and its pKa is not a major factor in typical HPLC pH ranges, the mobile phase pH plays a crucial role in controlling secondary interactions with the stationary phase.[4]

On silica-based columns, residual silanol groups can be ionized at pH values above 3-4, leading to strong interactions with polar analytes like this compound and causing peak tailing.[1] By operating at a lower pH (e.g., around 2.5-3.5), the ionization of these silanol groups is suppressed, minimizing these secondary interactions and improving peak symmetry.[7]

Conversely, some methods for sugar analysis on specialized columns may use a slightly basic mobile phase to encourage the interconversion of anomers, which can sometimes result in sharper, single peaks.[5] The optimal pH will depend on the specific column chemistry being used.

Q4: Can column temperature be adjusted to improve the peak shape of this compound?

Yes, optimizing the column temperature can significantly improve the peak shape for sugars. Increasing the column temperature (e.g., to 40-80°C) offers two main benefits:

  • Increased Anomeric Interconversion: Sugars like this compound can exist as different anomers in solution. At lower temperatures, these anomers can be partially separated on the column, leading to broad or split peaks. Higher temperatures accelerate the interconversion between these forms, causing them to elute as a single, sharper peak.[5]

  • Reduced Mobile Phase Viscosity: A higher temperature lowers the viscosity of the mobile phase, which can improve mass transfer and lead to higher column efficiency and sharper peaks.

It is important to ensure that the chosen temperature is within the stable operating range of the column.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting this compound Peak Tailing

This guide provides a step-by-step workflow to identify and resolve the root cause of peak tailing for this compound.

Troubleshooting Workflow for this compound Peak Tailing

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Suspect System-Wide Issue: - Extra-column dead volume - Column void/blockage - Detector issue check_all_peaks->system_issue Yes sorbose_specific_issue Suspect Analyte-Specific Issue: - Secondary interactions - Anomer separation - Sample overload check_all_peaks->sorbose_specific_issue No inspect_system Inspect System: - Check fittings and tubing for dead volume - Replace column inlet frit - Flush or replace column system_issue->inspect_system reduce_concentration Reduce Sample Concentration/Injection Volume sorbose_specific_issue->reduce_concentration concentration_effect Did peak shape improve? reduce_concentration->concentration_effect overload_confirmed Issue is Sample Overload. Optimize sample load. concentration_effect->overload_confirmed Yes optimize_method Optimize Method Parameters concentration_effect->optimize_method No method_steps Method Optimization Steps: 1. Increase Column Temperature (e.g., 60-80°C) 2. Adjust Mobile Phase (HILIC: increase aqueous % slightly) 3. Check/Adjust Mobile Phase pH (if using silica-based column) 4. Increase buffer concentration (if applicable) optimize_method->method_steps

Caption: A logical workflow for diagnosing the cause of peak tailing.

Guide 2: Optimizing Mobile Phase and Temperature

This section provides more detailed guidance on adjusting key method parameters.

Table 1: Impact of Method Parameters on this compound Peak Shape

ParameterRecommended AdjustmentExpected Outcome on Peak ShapePotential Negative Effects
Column Temperature Increase in 5-10°C increments (typical range 40-80°C)Sharper, more symmetrical peak due to faster anomeric interconversion and lower mobile phase viscosity.[5]Exceeding the column's temperature limit can cause degradation.
Mobile Phase (HILIC) Increase aqueous content in small increments (e.g., 1-2%)May improve peak shape if tailing is due to overly strong retention.Significant loss of retention if aqueous content is too high.
Mobile Phase pH (Silica-based columns) Adjust to a lower pH (e.g., 2.5-3.5)Reduces secondary interactions with silanol groups, leading to less tailing.[7]May affect the retention of other components in the sample.
Buffer Concentration Increase buffer concentration (e.g., from 10 mM to 20-50 mM)Can help to mask residual silanol interactions and improve peak symmetry.[2][7]Higher buffer concentrations may not be suitable for all detectors (e.g., MS) and can increase backpressure.

Experimental Protocols

Protocol 1: General HILIC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound using a HILIC column, which is a common and effective technique for achieving good peak shape.

  • Column: Amide or Zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 10 mM Ammonium Acetate, pH adjusted to 4.5 with acetic acid

  • Gradient: 85% to 75% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Sample Preparation: Dissolve the sample in a mixture of 50:50 acetonitrile:water to a concentration of approximately 1 mg/mL.

Chemical Interactions Leading to Peak Tailing

G cluster_ideal Ideal Chromatography cluster_tailing Peak Tailing Scenario sorbose1 This compound column1 Stationary Phase sorbose1->column1 Single Retention Mechanism elution1 Symmetrical Peak column1->elution1 sorbose2 This compound column2 Stationary Phase (with active silanols) sorbose2->column2 Primary Retention sorbose2->column2 Secondary Interaction (with silanols) elution2 Tailing Peak column2->elution2

Caption: Ideal vs. problematic interactions causing peak tailing.

This technical support guide is intended to provide a structured approach to troubleshooting peak tailing for this compound. For issues that persist, consulting the column manufacturer's guidelines or contacting their technical support is recommended.

References

Technical Support Center: Stability of D-Sorbose in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Sorbose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a ketose, a type of monosaccharide, that is used in various research and industrial applications, including as a precursor in the synthesis of vitamin C.[1] Like other reducing sugars, this compound in solution is susceptible to degradation, which can lead to discoloration, a decrease in pH, and the formation of impurities. These degradation products can interfere with experimental results and impact the quality and safety of pharmaceutical formulations.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The two main non-enzymatic browning reactions responsible for the degradation of this compound in solution are the Maillard reaction and caramelization.

  • Maillard Reaction: This is a chemical reaction between the carbonyl group of this compound and the amino group of amino acids, peptides, or proteins.[2] It proceeds through a series of complex stages, ultimately forming brown nitrogenous polymers and melanoidins, which contribute to discoloration and changes in flavor.[2][3]

  • Caramelization: This process occurs when sugars are heated to high temperatures, leading to their decomposition and polymerization.[4][5] Caramelization is a pyrolytic reaction and does not require the presence of amino compounds.[6] It results in the formation of brown-colored products and volatile compounds that produce a characteristic caramel (B1170704) flavor.[6]

Q3: What are the key factors that influence the stability of this compound in solution?

A3: The stability of this compound in solution is primarily affected by the following factors:

  • Temperature: Higher temperatures significantly accelerate the rates of both the Maillard reaction and caramelization.[7][8]

  • pH: The Maillard reaction is accelerated in an alkaline environment.[3] Caramelization rates are generally lowest at a near-neutral pH (around 7) and are accelerated under both acidic (below pH 3) and basic (above pH 9) conditions.[6]

  • Presence of Amino Acids: The presence of amino acids is a prerequisite for the Maillard reaction.[2]

  • Water Activity: The rate of the Maillard reaction is also dependent on the water activity of the solution.[2]

Q4: How should this compound solutions be stored to maximize stability?

A4: To maximize the stability of this compound solutions, it is recommended to:

  • Store solutions at low temperatures, such as -20°C or -80°C, for long-term storage.[9]

  • Protect solutions from light.[9]

  • Use buffered solutions to maintain a slightly acidic to neutral pH, where degradation is minimized.

  • For sterile applications, filter the solution through a 0.22 µm filter before storage.[9]

  • Aliquot the solution to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Yellowing or Browning of this compound Solution Maillard reaction with amino-containing compounds (e.g., from buffers like Tris, or media components).Caramelization due to exposure to high temperatures.Prepare solutions fresh whenever possible.If discoloration occurs, consider treating the solution with a small amount of activated charcoal to adsorb colored impurities, followed by filtration.[10]Avoid heating this compound solutions to high temperatures, especially in the presence of amino acids.Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[9]
Decrease in pH of the Solution Over Time Formation of acidic byproducts from sugar degradation, such as formic acid and levulinic acid.[1]Use a buffered solution (e.g., phosphate (B84403) or citrate (B86180) buffer) to maintain a stable pH.Monitor the pH of the solution regularly, especially if stored for extended periods.
Precipitation or Cloudiness in the Solution Formation of insoluble degradation products (polymers).Exceeding the solubility limit of this compound at lower temperatures.Filter the solution through a 0.22 µm or 0.45 µm filter to remove precipitates.Ensure the concentration of this compound is below its solubility limit at the intended storage temperature.
Inconsistent Experimental Results Degradation of this compound leading to a lower effective concentration.Interference from degradation byproducts in analytical assays.Quantify the this compound concentration using a validated analytical method (e.g., HPLC) before each experiment.Prepare fresh solutions for critical experiments.Develop analytical methods that can separate this compound from its potential degradation products.

Data on Factors Affecting Sugar Stability

While specific kinetic data for this compound is limited in publicly available literature, the following tables provide data for closely related sugars (fructose and glucose) which can be used as a general guide. As a ketose, this compound's degradation behavior is expected to be more similar to fructose (B13574) than glucose.

Table 1: Influence of pH on the Rate of Maillard Reaction (Fructose-Lysine Model System)

Initial pHBrowning Intensity (Absorbance at 420 nm after 2h at 100°C)
4.0~0.1
6.0~0.4
8.0~1.2
10.0~1.8
12.0~1.8
Data extrapolated from studies on fructose-lysine model systems. The rate of the Maillard reaction generally increases with increasing pH, becoming more rapid under basic conditions.[11]

Table 2: Caramelization Temperatures of Different Sugars

SugarCaramelization Temperature (°C)
Fructose110
Glucose160
Sucrose160
As a ketose, this compound is expected to have a caramelization temperature closer to that of fructose.[12]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable this compound Stock Solution

Objective: To prepare a this compound stock solution with minimized initial degradation and to store it under conditions that promote long-term stability.

Materials:

  • This compound powder (high purity)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile, conical tubes (50 mL)

  • 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of high-purity water to achieve the desired concentration.

  • Gently swirl the container to dissolve the this compound completely. Avoid vigorous shaking to minimize oxygen incorporation. Do not heat the solution to aid dissolution.

  • Once fully dissolved, draw the solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter to the syringe.

  • Filter the solution into sterile conical tubes.

  • Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the tubes clearly with the name of the solution, concentration, and date of preparation.

  • For short-term storage (up to 1 week), store the tubes at 4°C.

  • For long-term storage, store the tubes at -20°C or -80°C.[9]

Protocol 2: Monitoring this compound Degradation by HPLC

Objective: To quantify the concentration of this compound and detect the presence of degradation products in a solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution to be analyzed

  • HPLC system with a Refractive Index (RI) detector

  • Carbohydrate analysis column (e.g., Aminex HPX-87 column)

  • HPLC-grade water

  • Dilute sulfuric acid (e.g., 0.005 M) for the mobile phase[13]

  • This compound analytical standard

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase (e.g., 0.005 M sulfuric acid in HPLC-grade water).[13] Degas the mobile phase before use.

  • Preparation of Standard Curve: a. Prepare a stock solution of this compound analytical standard of known concentration. b. Perform serial dilutions to create a series of standards of different concentrations. c. Inject each standard into the HPLC system and record the peak area from the RI detector. d. Plot a calibration curve of peak area versus concentration.

  • Sample Preparation: a. Thaw the this compound solution to be analyzed if frozen. b. Dilute the sample with HPLC-grade water to a concentration that falls within the range of the standard curve. c. Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis: a. Set up the HPLC system with the appropriate column and mobile phase. Set the column temperature as recommended for the specific column (e.g., 60-85°C for Aminex columns). b. Inject the prepared sample into the HPLC system. c. Record the chromatogram. The this compound peak should be identified based on its retention time compared to the standard. d. The appearance of new peaks over time, particularly at earlier retention times, may indicate the formation of degradation products.

  • Data Analysis: a. Determine the peak area of this compound in the sample chromatogram. b. Use the standard curve to calculate the concentration of this compound in the sample. c. Compare the concentration to the initial concentration to determine the extent of degradation.

Visualizing Degradation Pathways

The following diagrams illustrate the initial stages of the primary degradation pathways for this compound.

Maillard_Reaction DSorbose This compound (Ketose) SchiffBase Schiff Base (Unstable) DSorbose->SchiffBase + Amino Acid - H2O AminoAcid Amino Acid (R-NH2) AminoAcid->SchiffBase HeynsProduct Heyns Product SchiffBase->HeynsProduct Heyns Rearrangement DegradationProducts Further Degradation (e.g., Melanoidins) HeynsProduct->DegradationProducts Advanced Stages

Caption: Initial stages of the Maillard reaction pathway for a ketose sugar like this compound.

Caramelization DSorbose This compound Enol Enolization DSorbose->Enol Heat Dehydration Dehydration Products (e.g., Furans) Enol->Dehydration Fragmentation Fragmentation Products (e.g., Diacetyl) Enol->Fragmentation Polymerization Polymerization Products (Caramelans, etc.) Dehydration->Polymerization Fragmentation->Polymerization

Caption: Simplified overview of the caramelization pathway for this compound upon heating.

References

minimizing side reactions during the chemical synthesis of D-sorbose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Sorbose synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their chemical synthesis processes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on the widely used biotechnological conversion of D-Sorbitol to L-Sorbose (B7814435), as this process is extensively documented and its principles are applicable to minimizing side reactions in related ketose syntheses.

Issue 1: Low Yield of L-Sorbose and Significant Byproduct Formation

Question: My L-Sorbose yield is significantly lower than expected, and I am observing the formation of a major byproduct, which I suspect is D-fructose. How can I improve the selectivity of the reaction?

Answer:

The formation of D-fructose is a common side reaction during the microbial oxidation of D-sorbitol.[1] This occurs due to the presence of cytoplasmic D-sorbitol dehydrogenases or xylitol (B92547) dehydrogenases in microorganisms like Gluconobacter oxydans that primarily catalyze the conversion of D-sorbitol to D-fructose for cell growth.[1] To minimize this and other side reactions, consider the following strategies:

  • Strain Optimization: The choice of microbial strain is critical. Genetically engineered strains of Gluconobacter oxydans with knocked-out genes for dehydrogenases that are not involved in L-sorbose synthesis have been shown to significantly reduce byproduct formation and increase the conversion ratio to over 99%.[1]

  • pH Control: Maintain the pH of the fermentation medium within the optimal range for L-sorbose production, which is typically between 4.0 and 6.0.[2] Deviations from this range can favor the activity of enzymes responsible for byproduct formation.

  • Oxygen Supply: Ensure adequate aeration and agitation to maintain a sufficient dissolved oxygen concentration, as the conversion of D-sorbitol to L-sorbose is an oxidative fermentation process.[3]

  • Minimizing Contaminants: Ensure that the D-sorbitol substrate is free from contaminants that could be toxic to the microorganisms and inhibit their metabolic activity.[4]

Issue 2: Reaction Stalls or Proceeds Very Slowly

Question: The conversion of D-sorbitol to L-sorbose has stalled, or the reaction rate is extremely slow. What are the potential causes and solutions?

Answer:

A stalled or slow reaction can be attributed to several factors, primarily related to inhibition of the microbial catalysts.

  • Substrate Inhibition: High concentrations of D-sorbitol (typically above 10% w/v) can be toxic to Gluconobacter oxydans, leading to inhibited cell growth and reduced productivity.[2][5]

    • Solution: Implement a fed-batch cultivation strategy where D-sorbitol is added intermittently to maintain its concentration below the inhibitory level.[6][7]

  • Product Inhibition: The accumulation of L-sorbose in the culture medium can inhibit the growth and metabolic activity of the microorganisms.[7] Additionally, the accumulation of the cofactor NADPH can inhibit the activity of the sorbitol dehydrogenase enzyme.[2][8][9]

    • Solution: Consider using immobilized cells in a continuous or semi-continuous fermentation setup, which can help in removing the product as it is formed.[3][6] For NADPH inhibition, employing a cofactor regeneration system, for instance by co-expressing an NADH oxidase, can alleviate this issue.[2]

  • Suboptimal Temperature: The optimal temperature for L-sorbose production by Gluconobacter oxydans is generally between 30°C and 35°C.[2][6] Operating outside this range can significantly reduce the enzymatic activity.

Issue 3: Difficulty in Downstream Purification of L-Sorbose

Question: I am facing challenges in purifying L-Sorbose from the fermentation broth due to the presence of unreacted D-sorbitol and other byproducts. How can I improve the purity of my product?

Answer:

Effective downstream purification begins with maximizing the conversion and minimizing byproducts during the synthesis. However, for the purification of the final product, the following steps are recommended:

  • Pre-treatment of Fermentation Broth: Before proceeding with purification, it is essential to remove microbial cells and other suspended solids. This can be achieved through centrifugation or microfiltration. The resulting supernatant can then be further treated to remove proteins and other soluble impurities using methods like flocculation or adsorption.[10]

  • Chromatographic Separation: Column chromatography is a highly effective method for separating L-sorbose from D-sorbitol and other structurally similar byproducts like D-fructose.[8][10] Ion-exchange chromatography or simulated moving bed (SMB) chromatography are often employed for this purpose in industrial settings.

  • Crystallization: After chromatographic purification and concentration of the L-sorbose containing fractions, crystallization can be induced to obtain a high-purity solid product.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for this compound (specifically L-Sorbose) synthesis?

A1: The most prominent industrial method for producing L-sorbose is the biotransformation of D-sorbitol using microorganisms, primarily from the Gluconobacter or Acetobacter species.[1][6][11] This process is a key step in the industrial production of Vitamin C (L-ascorbic acid).[2][3]

Q2: What are the main side reactions to be aware of during the synthesis of L-Sorbose from D-Sorbitol?

A2: The primary and most studied side reaction is the formation of D-fructose.[1] This occurs because some dehydrogenases within the microorganisms can oxidize D-sorbitol at a different carbon position. Other unspecified byproducts can also form, which can affect the final yield and purity of L-sorbose.[1]

Q3: How can the yield of L-Sorbose be maximized?

A3: Maximizing the yield of L-Sorbose involves a multi-faceted approach:

  • Optimized Microbial Strain: Utilizing a high-performance strain of Gluconobacter oxydans, potentially one that has been genetically engineered to enhance the expression of sorbitol dehydrogenase and reduce the formation of byproducts.[1][6]

  • Controlled Fermentation Conditions: Maintaining optimal pH (4.0-6.0), temperature (30-35°C), and dissolved oxygen levels.[2][6]

  • Fed-Batch Strategy: Employing a fed-batch process to avoid substrate inhibition by high concentrations of D-sorbitol.[7]

  • Cell Immobilization: Using immobilized cells can lead to higher productivity and stability over repeated batches.[3][6]

Q4: What is the role of sorbitol dehydrogenase in L-Sorbose synthesis?

A4: Sorbitol dehydrogenase (SLDH) is the key enzyme responsible for the conversion of D-sorbitol to L-sorbose.[6] In Gluconobacter oxydans, this enzyme is membrane-bound, and its catalytic activity center is exposed to the periplasmic space, where the oxidation of D-sorbitol occurs.[1] The resulting L-sorbose is then secreted into the culture medium.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the optimization of L-Sorbose synthesis.

Table 1: Effect of Genetically Modified Gluconobacter oxydans Strains on L-Sorbose Production

StrainGenetic ModificationL-Sorbose Titer (g/L)Conversion Rate (%)Reference
G. oxydans WSH-003 (Wild Type)-~110~73[1]
G. oxydans-30Knockout of a PQQ-dependent glucose dehydrogenaseIncreasedNot specified[1]
G. oxydans MD-16Consecutive knockout of 16 different dehydrogenases149.4699.60[1]
G. oxydans MD-16 with vhb geneOverexpression of Vitreoscilla hemoglobin298.61~99.5[1]

Table 2: Influence of Fermentation Strategy on L-Sorbose Production

Fermentation StrategyMicroorganismInitial D-Sorbitol (g/L)Final L-Sorbose (g/L)Time (h)Productivity (g/L/h)Reference
BatchGluconobacter oxydans mutant20020028~7.14[5]
Fed-batchGluconobacter oxydans150 (initial)Not specifiedNot specifiedNot specified[6]
Semi-continuous with immobilized cellsG. oxydans-sldhAB675 (initial), fed every 24h>81% yield over 9 runs20 daysNot specified[3][6]

Experimental Protocols

Protocol 1: Batch Fermentation for L-Sorbose Production

This protocol provides a general methodology for L-sorbose production using Gluconobacter oxydans in a batch fermentation process.

  • Inoculum Preparation:

    • Prepare a seed culture medium containing D-sorbitol (e.g., 50 g/L), yeast extract (e.g., 5 g/L), and other essential nutrients.

    • Inoculate the medium with a pure culture of Gluconobacter oxydans.

    • Incubate at 30°C with shaking (e.g., 200 rpm) for 24-48 hours until a sufficient cell density is reached.

  • Fermentation:

    • Prepare the main fermentation medium with the desired concentration of D-sorbitol (e.g., 150-200 g/L), yeast extract, and mineral salts.

    • Sterilize the fermenter and the medium.

    • Inoculate the fermenter with the seed culture (e.g., 5-10% v/v).

    • Maintain the fermentation conditions:

      • Temperature: 30°C

      • pH: 5.0 (controlled with the addition of acid/base)

      • Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute)

      • Agitation: 300-500 rpm

    • Monitor the consumption of D-sorbitol and the production of L-sorbose periodically using HPLC.[8]

  • Harvesting:

    • Once the D-sorbitol is consumed or the L-sorbose concentration plateaus, stop the fermentation.

    • Proceed with cell separation and downstream processing.

Protocol 2: Fed-Batch Fermentation for L-Sorbose Production

This protocol is designed to mitigate substrate inhibition by high concentrations of D-sorbitol.

  • Inoculum Preparation and Initial Fermentation:

    • Follow steps 1 and 2 of the Batch Fermentation protocol, but with a lower initial concentration of D-sorbitol (e.g., 100-150 g/L).

  • Feeding Strategy:

    • Prepare a sterile, concentrated feed solution of D-sorbitol.

    • When the initial D-sorbitol is nearly consumed (as determined by monitoring), start feeding the concentrated D-sorbitol solution into the fermenter.

    • The feeding rate can be constant or controlled based on the real-time concentration of D-sorbitol in the medium to maintain it at a non-inhibitory level.

  • Harvesting:

    • Follow step 3 of the Batch Fermentation protocol.

Visualizations

Diagram 1: D-Sorbitol to L-Sorbose Conversion Pathway and Side Reaction

D_Sorbitol_Conversion D_Sorbitol D-Sorbitol SLDH Sorbitol Dehydrogenase (Membrane-bound) D_Sorbitol->SLDH Regioselective Oxidation Other_DH Other Dehydrogenases (Cytoplasmic) D_Sorbitol->Other_DH Non-selective Oxidation L_Sorbose L-Sorbose (Desired Product) D_Fructose D-Fructose (Side Product) SLDH->L_Sorbose Other_DH->D_Fructose

Caption: D-Sorbitol conversion pathway and the primary side reaction.

Diagram 2: Troubleshooting Workflow for Low L-Sorbose Yield

Troubleshooting_Workflow Start Low L-Sorbose Yield Check_Byproducts Check for Byproducts (e.g., D-Fructose) Start->Check_Byproducts Check_Inhibition Investigate Inhibition Start->Check_Inhibition Check_Byproducts->Check_Inhibition No Optimize_Strain Optimize Microbial Strain (e.g., Gene Knockout) Check_Byproducts->Optimize_Strain Yes Optimize_pH Optimize pH (4.0-6.0) Check_Byproducts->Optimize_pH Yes Substrate_Inhibition Substrate Inhibition? Check_Inhibition->Substrate_Inhibition Product_Inhibition Product/Cofactor Inhibition? Substrate_Inhibition->Product_Inhibition No Fed_Batch Implement Fed-Batch Strategy Substrate_Inhibition->Fed_Batch Yes Continuous_Culture Consider Continuous Culture or Cofactor Regeneration Product_Inhibition->Continuous_Culture Yes Check_Conditions Verify Fermentation Conditions (Temp, O2) Product_Inhibition->Check_Conditions No Check_Conditions->Start Optimal, problem persists Adjust_Conditions Adjust Temperature/Aeration Check_Conditions->Adjust_Conditions Suboptimal

Caption: Troubleshooting workflow for addressing low L-Sorbose yield.

References

optimization of D-sorbose extraction from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of D-sorbose extraction from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue IDQuestionPotential CausesRecommended Solutions
TROUBLE-001 Low Yield of this compound After Extraction Incomplete cell lysis (for intracellular this compound).Inefficient extraction solvent.Degradation of this compound during extraction.Insufficient mixing or incubation time.Optimize cell lysis method (e.g., sonication, enzymatic digestion).Test a range of solvents with varying polarities.Maintain low temperatures and neutral pH during extraction.[1][2][3][4][5]Ensure thorough mixing and adequate extraction time.
TROUBLE-002 Poor Purity of this compound Extract Co-extraction of interfering compounds (e.g., proteins, pigments, other sugars).[6][7][8]Ineffective purification method.Contamination from equipment or reagents.Incorporate a protein precipitation step (e.g., with acetonitrile (B52724) or ethanol).[9]Use activated carbon or specific resins (e.g., PVP, PVPP) to remove pigments.[6][8]Optimize chromatography conditions (e.g., column type, mobile phase).Ensure all glassware and reagents are clean.
TROUBLE-003 Difficulty in this compound Crystallization Solution is not sufficiently supersaturated.Presence of impurities inhibiting crystal formation.[10]Rapid cooling leading to oiling out or amorphous solid.[10]Lack of nucleation sites.Concentrate the solution further by gentle evaporation.Purify the extract using chromatography or solid-phase extraction prior to crystallization.[10]Allow the solution to cool slowly and undisturbed.Introduce seed crystals or scratch the inside of the flask to induce nucleation.[10]
TROUB-004 Inconsistent Results in HPLC Quantification Matrix effects from co-eluting impurities.Instability of this compound in the sample or mobile phase.Improper sample preparation.Issues with the HPLC system (e.g., column degradation, detector drift).Optimize sample cleanup to remove interfering substances.Ensure the pH of the mobile phase and sample is conducive to this compound stability.[1][2][3][4][5]Filter all samples and standards before injection.Perform regular system maintenance and use a guard column.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from a fermentation broth?

A1: A common and effective method involves initial centrifugation to remove biomass, followed by concentration of the supernatant. Subsequent purification steps often include treatment with activated carbon to remove pigments and other impurities, followed by ion-exchange chromatography to separate this compound from other charged molecules. Finally, crystallization is used to obtain pure this compound.[11][12]

Q2: How can I remove persistent protein contamination from my this compound extract?

A2: Protein contamination can be addressed by precipitation using organic solvents like cold ethanol (B145695) or acetonitrile.[9] Alternatively, ultrafiltration with an appropriate molecular weight cutoff membrane can effectively separate proteins from the smaller this compound molecules. Enzymatic treatment with proteases could also be considered, followed by their removal.

Q3: What are the optimal storage conditions for this compound extracts to prevent degradation?

A3: this compound solutions are most stable at a slightly acidic to neutral pH (around pH 4-7) and at low temperatures.[1] For long-term storage, it is recommended to store purified this compound as a crystalline solid or as a frozen aqueous solution at -20°C or below to minimize degradation.

Q4: Can Solid-Phase Extraction (SPE) be used to purify this compound?

A4: Yes, Solid-Phase Extraction (SPE) is a valuable technique for purifying this compound. A reversed-phase SPE cartridge can be used to retain non-polar impurities while allowing the polar this compound to pass through in the aqueous phase. Conversely, a normal-phase or ion-exchange SPE cartridge can be used to retain this compound while washing away less polar or uncharged impurities.[13][14][15][16] Optimization of the loading, washing, and elution solvents is crucial for successful SPE.[13][16][17]

Q5: What analytical technique is best for quantifying this compound in a complex mixture?

A5: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a widely used and reliable method for the quantification of this compound.[18][19][20] An amino-based or a ligand-exchange column is typically employed for the separation of sugars. For complex matrices, pre-column derivatization followed by UV or fluorescence detection can enhance sensitivity and specificity.[21]

Data Presentation

The following tables summarize quantitative data for this compound extraction and analysis, providing a basis for comparison of different methodologies.

Table 1: Comparison of this compound Production and Yield from Fermentation

OrganismSubstrateFermentation Time (h)This compound Titer (g/L)Yield (%)Reference
Gluconobacter oxydansD-Sorbitol24135.0~90[22]
Gluconobacter oxydans (immobilized)D-Sorbitol24 (fed-batch)>200>95[22][23]
Engineered G. oxydansD-Sorbitol18~135~90[22]

Table 2: HPLC Method Parameters for this compound Quantification

ParameterCondition 1Condition 2
Column Amino ColumnLigand-Exchange Ca2+ Column
Mobile Phase Acetonitrile:Water (75:25, v/v)Deionized Water
Flow Rate 0.9 mL/min0.6 mL/min
Column Temperature 35°C80°C
Detector Refractive Index (RI)Refractive Index (RI)
Linearity (mg/mL) 0.05 - 100.1 - 5
R2 >0.999>0.99
LOD (mg/mL) ~0.02~0.05
LOQ (mg/mL) ~0.05~0.15
Reference [18]

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth
  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 15 minutes at 4°C to pellet the microbial cells.

  • Supernatant Collection: Carefully decant and collect the supernatant containing the extracellular this compound.

  • Concentration: Concentrate the supernatant to approximately one-fifth of the original volume using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Decolorization: Add activated charcoal to the concentrated supernatant (1-2% w/v), stir for 30-60 minutes at room temperature, and then remove the charcoal by filtration.

  • Ion Exchange Chromatography:

    • Pass the decolorized extract through a strong cation exchange resin (H+ form) to remove cations.

    • Subsequently, pass the eluate through a weak anion exchange resin (OH- form) to remove anions and colored impurities.

  • Crystallization:

    • Further concentrate the purified solution under vacuum until a syrup is formed.

    • Induce crystallization by cooling the syrup slowly to 4°C. Seeding with a few crystals of pure this compound may be necessary.

    • Collect the crystals by filtration and wash with a small volume of cold ethanol.

  • Drying: Dry the crystals under vacuum at a temperature below 40°C.

Protocol 2: Extraction of Soluble Sugars (including this compound) from Plant Tissue
  • Sample Preparation: Homogenize fresh or freeze-dried plant tissue to a fine powder.

  • Extraction:

    • To approximately 100 mg of powdered tissue in a centrifuge tube, add 1.5 mL of 80% (v/v) ethanol.

    • Vortex thoroughly and incubate in a water bath at 80°C for 20 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet two more times, pooling the supernatants.[24]

  • Solvent Evaporation: Evaporate the pooled ethanol supernatants to dryness using a rotary evaporator or a centrifugal evaporator.

  • Reconstitution: Re-dissolve the dried extract in a known volume of deionized water.

  • Protein Removal: Heat the aqueous extract to 95°C for 5 minutes to denature and precipitate proteins. Centrifuge at 12,000 x g for 10 minutes and collect the clear supernatant.[25]

  • Purification (Optional): For cleaner samples, pass the aqueous extract through a C18 Solid-Phase Extraction (SPE) cartridge to remove non-polar impurities.

  • Analysis: The resulting solution is ready for quantification by HPLC.

Visualizations

experimental_workflow_fermentation start Fermentation Broth centrifugation Centrifugation (8,000 x g, 15 min) start->centrifugation supernatant Supernatant centrifugation->supernatant pellet Cell Pellet (Discard) centrifugation->pellet concentration Rotary Evaporation (<50°C) supernatant->concentration decolorization Activated Charcoal Treatment concentration->decolorization filtration Filtration decolorization->filtration ion_exchange Ion Exchange Chromatography filtration->ion_exchange crystallization Crystallization (Slow Cooling) ion_exchange->crystallization final_product Pure this compound Crystals crystallization->final_product

Caption: Experimental workflow for this compound extraction from fermentation broth.

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_stability Stability Issues start Low this compound Yield check_extraction Review Extraction Protocol start->check_extraction Is extraction efficient? check_purification Review Purification Protocol start->check_purification Is product lost during purification? check_stability Assess this compound Stability start->check_stability Is product degrading? q1 Incomplete Lysis? check_extraction->q1 q3 Loss during Chromatography? check_purification->q3 q5 Harsh Temp/pH? check_stability->q5 q2 Inefficient Solvent? q1->q2 No s1 Optimize Lysis (e.g., sonication) q1->s1 Yes s2 Test Different Solvents/Polarities q2->s2 Yes q4 Low Crystallization Yield? q3->q4 No s3 Optimize Column/Mobile Phase q3->s3 Yes s4 Optimize Supersaturation & Cooling Rate q4->s4 Yes s5 Maintain Low Temp & Neutral pH q5->s5 Yes

Caption: Logical workflow for troubleshooting low this compound yield.

References

preventing microbial contamination in D-sorbose production cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-Sorbose Production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent microbial contamination in this compound production cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of microbial contamination in my this compound culture?

A1: Microbial contamination can manifest in several ways. Key indicators include:

  • Unexpected changes in pH: A rapid drop or rise in the pH of the culture medium outside the optimal range for Gluconobacter oxydans (typically pH 5.5-6.0) can indicate the growth of contaminating microorganisms.[1]

  • Visual changes in the culture broth: This can include turbidity (cloudiness) not attributable to the growth of G. oxydans, the formation of films on the surface, or changes in color.

  • Foul odors: The production of unusual or foul smells from the fermenter is a strong indicator of contamination.[2]

  • Microscopic examination: Direct microscopic observation of the culture broth revealing morphologies inconsistent with G. oxydans (e.g., cocci, filamentous fungi, or motile bacteria) is a definitive sign of contamination. G. oxydans are typically ovoid, non-motile rods.[1]

  • Decreased this compound yield: A significant and unexpected drop in the conversion of D-sorbitol to this compound can be a direct consequence of contamination, as contaminating microbes may compete for nutrients or produce inhibitory substances.

Q2: What are the primary sources of microbial contamination in this compound fermentation?

A2: Contamination can originate from various sources throughout the fermentation process. The most common sources include:

  • Raw materials: The D-sorbitol and yeast extract used in the culture medium can harbor bacterial spores or other microorganisms if not properly sterilized.[3]

  • Air: Airborne bacteria, fungi, and their spores can enter the bioreactor through improperly sterilized air inlets or during sampling and inoculation.[3]

  • Water: Water used for media preparation or cleaning can be a source of contamination if not adequately treated and sterilized.[3]

  • Equipment: Inadequate sterilization of the bioreactor, probes, tubing, and other associated equipment is a frequent cause of contamination.[3][4]

  • Personnel: Operators can introduce microorganisms through improper aseptic techniques during inoculation, sampling, or maintenance.[3]

  • Inoculum: The seed culture of G. oxydans itself may be contaminated. It is crucial to ensure the purity of the inoculum before scaling up.[4]

Q3: How can I prevent bacteriophage contamination in my Gluconobacter oxydans culture?

A3: Bacteriophage infections can be devastating to industrial fermentations, leading to complete culture lysis.[2][5][6] Prevention strategies are critical:

  • Use phage-resistant strains: If available, utilizing G. oxydans strains that are resistant to common phages can be an effective preventative measure.

  • Strict sanitation and sterilization: Thorough cleaning and sterilization of all equipment and media are essential to eliminate phages from the production environment.[7]

  • Control of raw materials: Raw materials can be a source of phages. Whenever possible, use certified phage-free ingredients.

  • Rotation of starter cultures: Regularly rotating different strains of G. oxydans can help to prevent the establishment of a specific phage population.

  • Monitoring and early detection: Regularly monitor the fermentation for signs of phage infection, such as a sudden decrease in cell density or lysis. Rapid detection methods like PCR can be employed for early warning.[8]

  • Good factory hygiene: Maintaining a high level of general hygiene in the production facility can help to reduce the overall phage load in the environment.[7]

Troubleshooting Guides

Issue 1: Slow or Stalled D-Sorbitol to this compound Conversion
  • Symptom: The rate of D-sorbitol consumption and this compound production is significantly lower than expected.

  • Possible Cause 1: Suboptimal Growth Conditions.

    • Troubleshooting Steps:

      • Verify that the temperature, pH, and dissolved oxygen levels are within the optimal range for G. oxydans (typically 25-30°C, pH 5.5-6.0, and high aeration).[1]

      • Ensure that the nutrient composition of the medium, particularly yeast extract and D-sorbitol concentrations, is appropriate.

  • Possible Cause 2: Microbial Contamination.

    • Troubleshooting Steps:

      • Perform a microscopic examination of the culture broth to check for the presence of contaminating microorganisms.

      • Plate a sample of the culture on a general-purpose medium (e.g., nutrient agar) to detect and isolate any contaminants.

      • If contamination is confirmed, terminate the fermentation to prevent further loss of resources. Identify the contaminant to determine the source and implement corrective actions.

Issue 2: Foaming in the Bioreactor
  • Symptom: Excessive foam formation in the bioreactor, which can lead to filter blockage and loss of culture volume.

  • Possible Cause 1: High Agitation or Aeration Rates.

    • Troubleshooting Steps:

      • Gradually reduce the agitation and/or aeration rate while monitoring the dissolved oxygen level to ensure it remains sufficient for G. oxydans growth.

  • Possible Cause 2: Microbial Contamination.

    • Troubleshooting Steps:

      • Some contaminating microorganisms can produce substances that increase foam formation.

      • Follow the steps outlined in "Issue 1, Possible Cause 2" to check for contamination.

  • Possible Cause 3: Media Composition.

    • Troubleshooting Steps:

      • High concentrations of certain proteins or other components in the yeast extract can contribute to foaming.

      • If foaming is a recurrent issue, consider testing different sources or batches of yeast extract.

      • Use a sterile antifoaming agent as a temporary control measure.

Data Presentation

Table 1: Impact of Contamination on this compound Production

Contaminant TypeTypical Effect on this compound YieldReference
Lactic Acid BacteriaCan lead to a significant decrease in ethanol (B145695) yield in yeast fermentations by competing for sugars and producing inhibitory organic acids. A similar competitive inhibition can be expected in this compound production.[9][10]
Wild YeastCan compete with the production strain for nutrients, leading to reduced product yield.[11]
MoldsCan produce toxins and alter the pH of the medium, negatively impacting the production strain.[2]
BacteriophagesCan cause complete lysis of the G. oxydans culture, resulting in a total loss of the batch.[2][5][6]

Table 2: Recommended Sterilization Parameters for D-Sorbitol Media

ParameterValueReference
Autoclaving Temperature 121°C[12]
Autoclaving Time 15 minutes[12]
Filtration Pore Size (for heat-sensitive components) 0.22 µm

Experimental Protocols

Protocol 1: Sterility Testing of this compound Culture Broth by Membrane Filtration

Objective: To determine the presence of viable microbial contaminants in a sample of this compound culture broth.

Materials:

  • Sterile membrane filtration unit with 0.45 µm pore size membranes.

  • Sterile saline peptone water (or similar sterile diluent).

  • Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM).

  • Sterile petri dishes.

  • Incubator.

  • Aseptic work environment (e.g., laminar flow hood).

Procedure:

  • Sample Preparation: Aseptically withdraw a representative sample from the bioreactor. If the broth is viscous, dilute it with sterile saline peptone water.

  • Filtration: Aseptically transfer a defined volume of the sample (or diluted sample) to the membrane filtration unit. Apply a vacuum to pass the liquid through the membrane filter.

  • Washing: Wash the membrane with three portions of sterile saline peptone water to remove any inhibitory substances.

  • Incubation: Aseptically remove the membrane filter and cut it in half. Place one half in a tube of TSB and the other half in a tube of FTM.

  • Incubation Conditions: Incubate the TSB tube at 20-25°C and the FTM tube at 30-35°C for 14 days.[13]

  • Observation: Visually inspect the tubes for turbidity (cloudiness) daily. If turbidity is observed, it indicates microbial growth.

  • Confirmation: If growth is observed, streak a loopful of the turbid broth onto a Tryptic Soy Agar (TSA) plate and incubate under appropriate conditions to isolate and identify the contaminant.

Protocol 2: Aseptic Sampling from a Bioreactor

Objective: To collect a sample from a bioreactor for analysis without introducing contamination.

Materials:

  • Sterile sampling device (e.g., sterile syringe with a needle, or a dedicated aseptic sampling system).[14][15]

  • 70% ethanol or other suitable disinfectant.

  • Sterile sample collection vessel (e.g., sterile tube or bottle).

  • Bunsen burner or portable flame sterilizer (optional).

Procedure:

  • Prepare the Sampling Port: Clean the surface of the bioreactor's sampling port and the surrounding area with a disinfectant-soaked wipe.

  • Sterilize the Sampling Port: If using a steam-sterilizable sampling valve, follow the standard operating procedure for steam sterilization. If using a septum-sealed port, thoroughly wipe the septum with 70% ethanol.

  • Prepare the Sampling Device: If using a syringe and needle, ensure they are sterile. If using a dedicated aseptic sampling system, connect it to the sampling port according to the manufacturer's instructions.

  • Flush the Port: If possible, flush the sampling port by drawing and discarding a small initial volume of the culture to remove any stagnant material.

  • Collect the Sample: Aseptically withdraw the desired volume of the culture broth into the sterile collection vessel.

  • Seal and Store: Immediately seal the sample container and label it appropriately. Store the sample under conditions that will preserve its integrity for the intended analysis.

  • Resterilize the Port: After sampling, clean and, if necessary, re-sterilize the sampling port.

Visualizations

Troubleshooting_Contamination Start Contamination Suspected Check_Parameters Check Process Parameters (pH, DO, Temp) Start->Check_Parameters Microscopy Microscopic Examination Start->Microscopy No_Contamination No Contamination Detected Investigate Other Causes Check_Parameters->No_Contamination Parameters Normal Contamination_Confirmed Contamination Confirmed Check_Parameters->Contamination_Confirmed Deviation Observed Plating Plate on General Media Microscopy->Plating No Obvious Contaminants Microscopy->Contamination_Confirmed Foreign Microbes Observed Plating->No_Contamination No Growth Plating->Contamination_Confirmed Growth Detected Identify_Contaminant Identify Contaminant Contamination_Confirmed->Identify_Contaminant Terminate_Batch Terminate Batch Contamination_Confirmed->Terminate_Batch Investigate_Source Investigate Source (Raw Materials, Air, etc.) Identify_Contaminant->Investigate_Source Corrective_Action Implement Corrective Actions (e.g., Re-sterilize, Improve Aseptic Technique) Investigate_Source->Corrective_Action

Caption: Troubleshooting workflow for a suspected microbial contamination event.

Aseptic_Sampling_Workflow Start Start Aseptic Sampling Prepare_Port Prepare Sampling Port (Clean with Disinfectant) Start->Prepare_Port Sterilize_Port Sterilize Sampling Port (Steam or 70% Ethanol) Prepare_Port->Sterilize_Port Prepare_Device Prepare Sterile Sampling Device Sterilize_Port->Prepare_Device Flush_Port Flush Sampling Port (Discard initial volume) Prepare_Device->Flush_Port Collect_Sample Collect Sample into Sterile Container Flush_Port->Collect_Sample Seal_Store Seal and Store Sample Collect_Sample->Seal_Store End Sampling Complete Seal_Store->End

Caption: Experimental workflow for aseptic sampling from a bioreactor.

Stress_Response_Pathway Contaminant Microbial Contaminant Stressors Stressors (e.g., pH change, nutrient competition, toxins) Contaminant->Stressors G_oxydans Gluconobacter oxydans Cell Stressors->G_oxydans Sensor_Kinases Sensor Kinases (Membrane-bound) G_oxydans->Sensor_Kinases detects Response_Regulators Response Regulators (Cytoplasmic) Sensor_Kinases->Response_Regulators phosphorylates Gene_Expression Altered Gene Expression Response_Regulators->Gene_Expression activates/represses Stress_Response Stress Response (e.g., synthesis of protective proteins, altered metabolism) Gene_Expression->Stress_Response

Caption: A simplified signaling pathway for stress response in G. oxydans.

References

Technical Support Center: Refining Downstream Purification Protocols for D-Sorbose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their downstream purification protocols for D-sorbose. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Chromatographic Purification

Chromatography is a powerful technique for separating this compound from impurities such as other sugars, salts, and fermentation byproducts. Ion-exchange and simulated moving bed (SMB) chromatography are particularly effective methods.

Troubleshooting Guide: Chromatography
Problem Possible Causes Solutions
Poor Resolution/Peak Tailing - Inappropriate mobile phase composition or pH.- Column overloading.- Low flow rate.- Column degradation.- Optimize the mobile phase. For ion-exchange, adjust the salt concentration or pH gradient.[1]- Reduce the sample load.- Increase the flow rate within the column's recommended range.- Regenerate or replace the column as per the manufacturer's instructions.
Low Recovery of this compound - Strong, irreversible binding to the column matrix.- Incomplete elution.- Degradation of this compound on the column.- Modify the elution buffer by increasing the salt concentration or changing the pH to disrupt binding.[1]- Increase the elution volume or use a step gradient.[1]- Ensure the pH and temperature of the mobile phase are within the stability range for this compound.
High Backpressure - Clogged column frit or tubing.- Particulate matter in the sample.- High viscosity of the mobile phase.- Filter all samples and mobile phases through a 0.45 µm filter before use.[2]- Back-flush the column with an appropriate solvent.- Check for and remove any blockages in the system tubing.- Reduce the flow rate or adjust the mobile phase composition to lower viscosity.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column aging.- Ensure the mobile phase is well-mixed and degassed.- Use a reliable pump and check for leaks.- Use a column oven to maintain a constant temperature.[3]- Dedicate a column specifically for this compound purification and monitor its performance over time.
Frequently Asked Questions (FAQs): Chromatography

Q1: What type of ion-exchange resin is best suited for this compound purification?

A1: A strong acid cation exchange resin is commonly used for sugar separations.[4] Resins with a high degree of uniformity in particle size can enhance separation efficiency.[5]

Q2: What are the typical operating conditions for separating fructose (B13574) and glucose using chromatography, and can they be applied to this compound?

A2: For fructose/glucose separation, typical operating temperatures are between 60-71°C.[3] These conditions can serve as a starting point for optimizing this compound purification, though empirical adjustments will be necessary.

Q3: How can I improve the efficiency of my chromatographic separation for large-scale production?

A3: Simulated Moving Bed (SMB) chromatography is a continuous separation method that offers high throughput and reduced solvent consumption, making it suitable for industrial-scale purification of sugars.[6][7]

II. Crystallization

Crystallization is a key step for obtaining high-purity this compound. However, being a sugar, it can be prone to forming syrups or amorphous solids.

Troubleshooting Guide: Crystallization
Problem Possible Causes Solutions
Failure to Crystallize (Syrup Formation) - Insufficient supersaturation.- Presence of impurities inhibiting crystal nucleation.- Solution is too viscous.- Rapid cooling.[8]- Concentrate the solution further by slow solvent evaporation.[8]- Purify the this compound solution using chromatography prior to crystallization to remove impurities.[8]- Gently warm the solution to reduce viscosity and allow for molecular mobility.[8]- Allow the solution to cool slowly to room temperature, then transfer to a cooler environment (e.g., 4°C).[9]
"Oiling Out" (Formation of a liquid phase instead of solid crystals) - The temperature of crystallization is above the melting point of the impure solid.- High concentration of impurities.- Re-dissolve the "oiled out" substance by heating and adding a small amount of solvent. Cool the solution more slowly.[10]- Ensure the starting material is of sufficient purity.
Formation of Fine Powder or Small Needles - Very rapid nucleation and slow crystal growth.- Excessive supersaturation.- Reduce the degree of supersaturation by slightly diluting the solution or cooling it more slowly.[8]- Maintain the solution at a temperature just below its saturation point for an extended period to encourage the growth of larger crystals.[8]
Crystals Form on the Vessel Walls Instead of in Solution - Scratches or imperfections on the glass surface acting as nucleation sites.- Use a clean, scratch-free crystallization vessel.[11]- Introduce seed crystals to encourage crystallization within the bulk of the solution.[8]
Crystallization is Too Rapid - Solution is too supersaturated.- Add a small amount of additional solvent to the heated solution to slightly decrease the concentration before cooling.[10]
Frequently Asked questions (FAQs): Crystallization

Q1: How can I induce crystallization if my this compound solution remains a syrup?

A1: The most effective method is to add seed crystals of this compound. If seed crystals are not available, you can try scratching the inside of the flask with a glass rod below the surface of the liquid to create nucleation sites.[8]

Q2: What is the ideal solvent for crystallizing this compound?

A2: Water is a common solvent for crystallizing sugars. The key is to create a supersaturated solution from which the this compound can crystallize upon cooling.

Q3: At what temperature should I expect this compound to crystallize?

A3: The optimal temperature will depend on the concentration of your solution. A general approach is to cool the supersaturated solution slowly from a higher temperature (e.g., 50-60°C) to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize yield.

III. Membrane Filtration

Membrane filtration techniques like ultrafiltration and nanofiltration can be used to remove larger impurities such as proteins and some polysaccharides from the this compound solution.

Troubleshooting Guide: Membrane Filtration
Problem Possible Causes Solutions
Low Permeate Flux - Membrane fouling or clogging.- High viscosity of the feed solution.- Insufficient transmembrane pressure (TMP).- Clean the membrane according to the manufacturer's protocol.- Pretreat the feed solution to remove larger particulates.- Dilute the feed solution to reduce viscosity.- Optimize the TMP within the membrane's operating limits.
Poor Rejection of Impurities - Incorrect membrane pore size.- Membrane damage.- Operating outside of optimal pH or temperature.- Select a membrane with a molecular weight cut-off (MWCO) that retains the target impurities while allowing this compound to pass through.- Perform a membrane integrity test.- Ensure the operating conditions are within the manufacturer's specifications.
Product Loss (this compound in retentate) - this compound interacting with the membrane material.- Formation of a concentration polarization layer that hinders passage.- Choose a membrane material with low protein/sugar binding properties.- Increase the cross-flow velocity to reduce concentration polarization.
Frequently Asked Questions (FAQs): Membrane Filtration

Q1: What type of membrane is suitable for clarifying a this compound fermentation broth?

A1: Initially, microfiltration (e.g., with a 50-1000nm pore size) can be used to remove cells and large particles.[12] Subsequently, ultrafiltration with a molecular weight cut-off (MWCO) of 500-5000 Da can remove larger proteins and other macromolecules.[12]

Q2: How can I minimize membrane fouling when processing a complex solution like a fermentation broth?

A2: Pre-filtering the broth to remove larger solids is crucial. Operating in tangential flow filtration (TFF) mode, as opposed to dead-end filtration, helps to sweep away foulants from the membrane surface.

Q3: Can membrane filtration be used to concentrate the this compound solution?

A3: Yes, nanofiltration or reverse osmosis can be used to concentrate the this compound solution by removing water. However, care must be taken to select a membrane that retains the this compound molecules effectively.

Quantitative Data

Quantitative data for the purification of this compound is not widely available in the literature. However, the following table provides illustrative data from the purification of related sugars, which can serve as a benchmark for researchers to aim for in their own experiments.

Purification Step Product Purity Yield/Recovery Reference
Ion-Exchange ChromatographyD-ribose99.80%-[12]
SMB ChromatographyFructose>95%90%[4]
CrystallizationD-sorbitol>90% (γ-modification)-[13]
Fermentation ConversionL-sorbose from D-sorbitol->90%[14]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental conditions.

Protocol 1: Ion-Exchange Chromatography for this compound Purification
  • Resin Selection and Packing:

    • Select a strong acid cation exchange resin.

    • Prepare a slurry of the resin in deionized water and pack it into a suitable chromatography column, ensuring there are no air bubbles.[15]

  • Equilibration:

    • Equilibrate the column by washing it with several column volumes of deionized water or a low concentration buffer until the pH and conductivity of the outlet match the inlet.[1]

  • Sample Loading:

    • Dissolve the crude this compound sample in deionized water and filter it through a 0.45 µm filter.

    • Load the sample onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with deionized water to remove unbound impurities.

  • Elution:

    • Elute the bound this compound using a gradient of a suitable salt (e.g., NaCl) or by changing the pH. Collect fractions and analyze them for this compound content.[1]

  • Analysis:

    • Analyze the collected fractions using HPLC with a refractive index detector (RID) to determine the purity of this compound.[2]

Protocol 2: Crystallization of this compound
  • Preparation of Supersaturated Solution:

    • Dissolve the purified this compound in a minimal amount of hot deionized water (e.g., 60-70°C) with stirring until all the solid has dissolved.

  • Cooling and Nucleation:

    • Cover the container and allow the solution to cool slowly to room temperature.

    • If no crystals form, introduce a seed crystal of this compound or gently scratch the inner surface of the container with a glass rod.[8]

  • Crystal Growth:

    • Once nucleation has started, allow the solution to stand undisturbed at room temperature, or move it to a cooler environment (e.g., 4°C) to promote further crystal growth.

  • Isolation and Drying:

    • Collect the crystals by filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold water or a solvent in which this compound is sparingly soluble.

    • Dry the crystals under vacuum.

Protocol 3: Membrane Filtration for Clarification of this compound Solution
  • System Setup:

    • Install the appropriate microfiltration or ultrafiltration membrane in the filtration apparatus according to the manufacturer's instructions.

  • System Flush:

    • Flush the system with deionized water to remove any preservatives or contaminants from the membrane.

  • Filtration:

    • Pump the this compound solution through the membrane system. If using tangential flow filtration (TFF), set the appropriate cross-flow and transmembrane pressure.

    • Collect the permeate, which should contain the partially purified this compound.

  • Cleaning:

    • After use, clean the membrane thoroughly with appropriate cleaning agents as recommended by the manufacturer to prevent fouling and ensure its longevity.

Visualizations

D_Sorbose_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification Fermentation Fermentation Broth (Crude this compound) Membrane_Filtration Membrane Filtration (Removal of cells, proteins) Fermentation->Membrane_Filtration Clarification Ion_Exchange Ion-Exchange Chromatography (Removal of salts, other sugars) Membrane_Filtration->Ion_Exchange Purification Crystallization Crystallization (High Purity this compound) Ion_Exchange->Crystallization Polishing Drying Drying Crystallization->Drying Final_Product Pure Crystalline This compound Drying->Final_Product

Caption: General workflow for the downstream purification of this compound.

Crystallization_Troubleshooting Start Start Crystallization Check_Crystals Crystals Formed? Start->Check_Crystals Success Successful Crystallization Check_Crystals->Success Yes Troubleshoot Troubleshoot Check_Crystals->Troubleshoot No Add_Seed Add Seed Crystal or Scratch Troubleshoot->Add_Seed Concentrate Concentrate Solution Troubleshoot->Concentrate Slow_Cooling Ensure Slow Cooling Troubleshoot->Slow_Cooling Add_Seed->Start Concentrate->Start Slow_Cooling->Start

Caption: Logic diagram for troubleshooting this compound crystallization.

References

methods for increasing the efficiency of enzymatic D-sorbose conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic conversion of D-sorbitol to L-sorbose. This biotransformation is a critical step in various biotechnological processes, including the industrial synthesis of Vitamin C.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic conversion of D-sorbitol to L-sorbose, providing potential causes and actionable solutions.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low or No L-Sorbose Production 1. Inactive Enzyme: Sorbitol Dehydrogenase (SDH) may be denatured or inactive. 2. Missing Cofactors: Insufficient or absent NAD+/NADP+.[1] 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.[1] 4. Enzyme Inhibition: Presence of inhibitors in the reaction mixture.1. Verify Enzyme Activity: Run a standard enzyme activity assay with fresh substrate and cofactors. Ensure proper enzyme storage. 2. Supplement Cofactors: Add NAD+ or NADP+ to the reaction mixture at an appropriate concentration (e.g., 0.5 mM to 5 mM).[1][2] 3. Optimize Conditions: Adjust pH (typically 8.0-10.0 for SDH) and temperature (e.g., 27-37°C).[1] Screen different buffer systems. 4. Identify and Remove Inhibitors: Analyze reaction components for potential inhibitors. Consider purification of the substrate or enzyme.
Reaction Rate Decreases Over Time 1. Product Inhibition: Accumulation of NADPH can inhibit SDH activity.[3] 2. Substrate Inhibition: High concentrations of D-sorbitol (>10% w/v) can be toxic to whole-cell systems or inhibitory to the enzyme.[2][4] 3. Enzyme Instability: The enzyme may lose activity over the course of the reaction due to thermal or mechanical stress.1. Cofactor Regeneration: Implement a cofactor regeneration system, such as using NADPH oxidase to convert NADPH back to NADP+.[3][5] 2. Fed-Batch Strategy: For whole-cell fermentations, use a fed-batch approach to maintain a lower, non-inhibitory D-sorbitol concentration.[6] 3. Enzyme Immobilization: Immobilize the enzyme on a solid support to improve stability and allow for easier reuse.[7][8]
Low Yield Despite Initial Activity 1. By-product Formation: The enzyme or whole-cell system may be converting D-sorbitol to other products, such as D-fructose.[9] 2. Equilibrium Limitation: The reversible nature of the reaction may limit the final conversion.1. Use a Specific Enzyme: Select or engineer an SDH with high specificity for L-sorbose production. In whole-cell systems, consider knocking out genes responsible for by-product formation.[9] 2. Product Removal: If feasible, implement in-situ product removal to shift the equilibrium towards L-sorbose formation.
Inconsistent Results Between Batches 1. Variability in Inoculum (Whole-Cell): Differences in the age, density, or health of the starting culture. 2. Inconsistent Reagent Quality: Variations in the purity of D-sorbitol, cofactors, or media components.1. Standardize Inoculum Preparation: Follow a strict protocol for inoculum development, ensuring consistent cell density and growth phase. 2. Quality Control of Reagents: Use high-purity reagents and perform quality checks on new batches.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for sorbitol dehydrogenase (SDH) activity?

A1: The optimal conditions for SDH can vary depending on the source of the enzyme. However, many studies report an optimal pH in the range of 8.0 to 10.0 and an optimal temperature between 27°C and 37°C for the conversion of D-sorbitol to L-sorbose.[1]

Q2: My reaction is inhibited by the product, NADPH. How can I overcome this?

A2: Product inhibition by NADPH is a common issue. A highly effective strategy is to introduce a cofactor regeneration system. Co-expressing an NAD(P)H oxidase (NOX) with your sorbitol dehydrogenase can continuously oxidize the inhibitory NADPH back to NADP+, thereby maintaining a high reaction rate.[3][5] This approach has been shown to increase the conversion rate of D-sorbitol significantly.[3]

Q3: I am using Gluconobacter oxydans for the bioconversion, but high concentrations of D-sorbitol are inhibiting the process. What can I do?

A3: Substrate inhibition by D-sorbitol concentrations above 10% (w/v) is a known challenge with G. oxydans.[2][4] To mitigate this, a fed-batch fermentation strategy is recommended.[6] This involves starting with a lower concentration of D-sorbitol and feeding it gradually throughout the fermentation to maintain a non-toxic level. Additionally, using mutant strains of G. oxydans that have been selected for resistance to substrate inhibition can lead to significantly higher productivity.[2][4]

Q4: How can I increase the expression of sorbitol dehydrogenase in my whole-cell system?

A4: Overexpression of the gene encoding sorbitol dehydrogenase (such as the sldhAB gene in G. oxydans) is a common strategy. This can be achieved by using a strong constitutive promoter.[8] Furthermore, enhancing the mRNA abundance by adding artificial poly(A/T) tails to the 3'-terminus of the gene has been shown to increase the titer and productivity of L-sorbose.[8][10]

Q5: What are the key kinetic parameters I should be aware of for sorbitol dehydrogenase?

A5: The kinetic parameters vary by the enzyme source. For example, a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 was reported to have a Km of 7.51 mM for D-sorbitol.[1] For rat liver SDH, the Km for NAD+ is 0.082 mM and for sorbitol is 0.38 mM.[11] Understanding these parameters is crucial for designing experiments and kinetic models.

Q6: Besides enzyme and substrate inhibition, what other factors can limit L-sorbose yield?

A6: The formation of by-products, particularly D-fructose, can significantly reduce the conversion efficiency of D-sorbitol to L-sorbose.[9] Some cytoplasmic dehydrogenases in organisms like G. oxydans can catalyze this unwanted side reaction.[9] Systematic engineering, such as knocking out genes for dehydrogenases that produce by-products, can lead to a higher conversion ratio.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in experimental design and comparison.

Table 1: Kinetic Parameters of Sorbitol Dehydrogenases from Various Sources

Enzyme SourceSubstrateCoenzymeKmReference
Rat LiverD-SorbitolNAD+0.38 mM[11]
Rat LiverNAD+-0.082 mM[11]
Faunimonas pinastri A52C2D-SorbitolNAD+/NADP+7.51 mM[1]
Escherichia coli (S6PDH)D-Fructose 6-phosphateNADH568 ± 66 µM[12]
Escherichia coli (S6PDH)NADH-25 ± 3 µM[12]

Table 2: Impact of Optimization Strategies on L-Sorbose Production

Organism/SystemOptimization StrategyKey ResultReference
Gluconobacter oxydansMutant strain selection against substrate inhibition200 g/L L-sorbose from 200 g/L D-sorbitol in 28h[2][4]
E. coli expressing GoSLDHCo-expression of LreNOX for NADPH regeneration23-fold higher D-sorbitol conversion rate[3]
G. oxydans WSH-003Overexpression of sldhAB with poly(A/T) tail36.3% increase in L-sorbose titer[8]
G. oxydans WSH-003Immobilization of engineered cells33.7% improvement in L-sorbose titer over 20 days[8][10]
G. oxydans MD-16Knockout of 16 dehydrogenases to reduce by-products99.60% conversion ratio of D-sorbitol to L-sorbose[9]

Experimental Protocols

Protocol 1: Standard Sorbitol Dehydrogenase (SDH) Activity Assay

This protocol provides a general method for determining the activity of SDH by monitoring the reduction of NAD+.

  • Prepare Assay Buffer: 50 mM phosphate (B84403) buffer, pH 8.0.

  • Prepare Reagent Solutions:

    • D-Sorbitol stock solution (e.g., 200 g/L in assay buffer).

    • NAD+ stock solution (e.g., 50 mM in assay buffer).

  • Assay Mixture Preparation: In a 1 mL cuvette, combine:

    • Assay Buffer

    • D-Sorbitol solution (to a final concentration of e.g., 20 g/L).

    • NAD+ solution (to a final concentration of e.g., 5 mM).

  • Enzyme Addition: Add a specific amount of purified enzyme or cell lysate to the assay mixture to initiate the reaction.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm (corresponding to the formation of NADH) at a constant temperature (e.g., 37°C).

  • Activity Calculation: Calculate the enzyme activity based on the initial rate of absorbance change, using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol 2: Whole-Cell Bioconversion of D-Sorbitol to L-Sorbose using Gluconobacter oxydans

This protocol outlines a batch fermentation process for L-sorbose production.

  • Inoculum Preparation:

    • Inoculate a single colony of G. oxydans into a suitable seed medium (e.g., containing yeast extract, peptone, and D-mannitol).

    • Incubate at 30°C with shaking (e.g., 200 rpm) for 24-48 hours until the culture reaches the exponential growth phase.

  • Fermentation Medium: Prepare the production medium in a fermenter. A typical medium contains D-sorbitol (e.g., 100-200 g/L), yeast extract (e.g., 5-15 g/L), and other essential nutrients.

  • Inoculation: Inoculate the production medium with the seed culture (e.g., 5-10% v/v).

  • Fermentation Conditions:

    • Temperature: Maintain at 30-35°C.

    • pH: Control the pH between 4.0 and 6.0.

    • Aeration: Provide vigorous aeration, as the conversion is strictly aerobic.

  • Sampling and Analysis:

    • Periodically draw samples from the fermenter.

    • Analyze the concentrations of D-sorbitol and L-sorbose using High-Performance Liquid Chromatography (HPLC). An Aminex HPX-87H column is commonly used for this separation.[10]

  • Harvesting: Once the D-sorbitol is consumed or the L-sorbose concentration plateaus, harvest the broth and proceed with downstream processing to recover the L-sorbose.

Visualizations

Enzymatic_Conversion_Pathway cluster_reaction Sorbitol Dehydrogenase (SDH) Catalyzed Reaction cluster_cofactors Cofactor Cycle D_Sorbitol D-Sorbitol L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose SDH NAD NAD+ NADH NADH NAD->D_Sorbitol NAD->NADH Regeneration (e.g., NOX) NADH->L_Sorbose

Caption: Enzymatic conversion of D-Sorbitol to L-Sorbose by SDH with cofactor regeneration.

Troubleshooting_Workflow Start Low L-Sorbose Yield Check_Activity Is initial reaction rate low? Start->Check_Activity Check_Conditions Verify Enzyme Activity & Cofactor Presence Check_Activity->Check_Conditions Yes Check_Rate_Decline Does rate decrease over time? Check_Activity->Check_Rate_Decline No Optimize_Conditions Optimize pH, Temp, Buffer Check_Conditions->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Product_Inhibition Implement Cofactor Regeneration (e.g., NADPH Oxidase) Check_Rate_Decline->Product_Inhibition Yes Check_Byproducts Are by-products (e.g., fructose) formed? Check_Rate_Decline->Check_Byproducts No Substrate_Inhibition Use Fed-Batch Strategy Product_Inhibition->Substrate_Inhibition Substrate_Inhibition->Success Engineer_Strain Use specific enzyme or engineer strain to remove side reactions Check_Byproducts->Engineer_Strain Yes Check_Byproducts->Success No Engineer_Strain->Success

Caption: Troubleshooting workflow for low L-Sorbose yield in enzymatic conversion.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Enzyme Preparation (Purification or Cell Culture) Setup_Reaction Set up Bioreactor/ Assay Mixture Prep_Enzyme->Setup_Reaction Prep_Reagents Prepare Substrates, Buffers, Cofactors Prep_Reagents->Setup_Reaction Run_Conversion Run Conversion under Controlled Conditions (pH, Temp, Aeration) Setup_Reaction->Run_Conversion Sampling Periodic Sampling Run_Conversion->Sampling Analysis HPLC Analysis of Sorbitol and Sorbose Sampling->Analysis Data_Processing Calculate Yield, Productivity, Rate Analysis->Data_Processing

Caption: General experimental workflow for enzymatic D-Sorbitol to L-Sorbose conversion.

References

Validation & Comparative

D-Sorbose vs. L-Sorbose: A Comparative Analysis of Their Roles as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their substrates is paramount. This guide provides a detailed comparative analysis of D-sorbose and L-sorbose (B7814435) as enzyme substrates, highlighting their distinct metabolic fates and the enzymes that govern their transformations. This objective comparison is supported by available experimental data on enzyme kinetics and detailed methodologies for key assays.

While stereoisomers of the same sugar molecule, this compound and L-sorbose, exhibit significantly different behaviors as enzyme substrates. L-sorbose is a well-recognized intermediate in crucial industrial biosynthetic pathways, most notably in the production of vitamin C. In contrast, this compound is less commonly utilized by enzymes, and its metabolic role is not as clearly defined. This analysis delves into the specific enzymes that recognize each isomer, their kinetic parameters, and the metabolic pathways they feed into.

Comparative Analysis of Enzymatic Processing

The enzymatic processing of this compound and L-sorbose is primarily dictated by the stereospecificity of the enzymes involved. Dehydrogenases and isomerases are the main classes of enzymes that act on these sugars, often with a strict preference for one isomer over the other.

L-Sorbose: A Key Player in Vitamin C Synthesis

L-sorbose is a critical intermediate in the Reichstein process, the industrial method for synthesizing ascorbic acid (Vitamin C).[1] The primary enzyme responsible for its production is sorbitol dehydrogenase (SDH) , which catalyzes the oxidation of D-sorbitol to L-sorbose.[2] Subsequently, L-sorbose dehydrogenase (LSDH) further oxidizes L-sorbose to L-sorbosone, another step along the pathway to Vitamin C.[3]

The metabolic pathway of L-sorbose in microorganisms like Gluconobacter oxydans is well-established and central to biotechnological production processes.[4][5]

This compound: A Substrate for Broad-Specificity Isomerases

The enzymatic utilization of this compound is less frequently reported. However, it is a known substrate for certain broad-specificity enzymes, such as L-rhamnose isomerase . This enzyme can catalyze the isomerization of this compound into D-gulose. While L-rhamnose is the preferred substrate for this enzyme, its ability to act on this compound highlights its potential in the synthesis of rare sugars.[6] The metabolic pathway for this compound is not as clearly defined as that for L-sorbose and appears to be primarily linked to its conversion to other monosaccharides by promiscuous enzymes.

Quantitative Data on Enzyme Kinetics

The affinity and catalytic efficiency of enzymes for this compound and L-sorbose can be quantitatively compared using the Michaelis-Menten kinetic parameters, Km and Vmax. Km represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km value generally indicates a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction.

EnzymeSubstrateKm (mM)Vmax (U/mg)Organism
Sorbitol DehydrogenaseL-Sorbose (reduction)--Malus domestica (Apple)
L-Sorbose DehydrogenaseL-Sorbose100-Gluconobacter melanogenus
L-Rhamnose IsomeraseThis compoundNot explicitly reportedNot explicitly reportedPseudomonas stutzeri
L-Rhamnose IsomeraseL-Rhamnose11240Pseudomonas stutzeri

Note: Specific Vmax values are often dependent on the specific activity of the enzyme preparation and assay conditions and are not always reported in a standardized manner. The activity of sorbitol dehydrogenase with L-sorbose is in the reverse reaction (reduction).

Experimental Protocols

Accurate comparison of enzyme activity requires standardized experimental protocols. Below are detailed methodologies for assaying the activity of key enzymes involved in the metabolism of D- and L-sorbose.

Sorbitol Dehydrogenase (SDH) Activity Assay

This assay measures the NAD+-dependent oxidation of sorbitol to fructose. The rate of NADH formation is monitored spectrophotometrically.

Materials:

  • Phosphate (B84403) buffer (100 mM, pH 9.0)

  • NAD+ solution (20 mM)

  • D-Sorbitol solution (500 mM)

  • Enzyme solution (Sorbitol Dehydrogenase)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NAD+ solution, and D-sorbitol solution.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[7]

L-Rhamnose Isomerase Activity Assay

This assay is used to determine the isomerase activity, for instance, by measuring the conversion of this compound to D-gulose. A common method involves quantifying the remaining ketose substrate using a colorimetric reaction, such as Seliwanoff's reaction.

Materials:

  • Glycine-NaOH buffer (100 mM, pH 8.5)

  • MnCl2 solution (10 mM)

  • This compound solution (e.g., 100 mM)

  • Enzyme solution (L-Rhamnose Isomerase)

  • Seliwanoff's reagent (resorcinol in HCl)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Glycine-NaOH buffer, MnCl2, and this compound solution.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 60-70°C).

  • Start the reaction by adding the L-rhamnose isomerase.

  • After a defined incubation period, stop the reaction (e.g., by adding acid or boiling).

  • To determine the amount of remaining this compound, add Seliwanoff's reagent to an aliquot of the reaction mixture and heat.

  • Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 520 nm).

  • The decrease in this compound concentration over time is used to calculate the enzyme activity.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and experimental procedures can aid in understanding the distinct roles of D- and L-sorbose.

L_Sorbose_Metabolic_Pathway D_Sorbitol D-Sorbitol L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Sorbitol Dehydrogenase L_Sorbosone L-Sorbosone L_Sorbose->L_Sorbosone L-Sorbose Dehydrogenase Two_KLG 2-Keto-L-gulonic acid L_Sorbosone->Two_KLG Vitamin_C Vitamin C (Ascorbic Acid) Two_KLG->Vitamin_C Chemical or Enzymatic Steps

Caption: Metabolic pathway of L-sorbose in the biosynthesis of Vitamin C.

D_Sorbose_Enzymatic_Conversion D_Sorbose This compound D_Gulose D-Gulose D_Sorbose->D_Gulose L-Rhamnose Isomerase

Caption: Enzymatic isomerization of this compound to D-gulose.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Prepare Buffer Mix Mix Buffer and Substrate Buffer->Mix Substrate Prepare Substrate Solution Substrate->Mix Enzyme Prepare Enzyme Solution Start Add Enzyme to Start Enzyme->Start Incubate Pre-incubate Mix->Incubate Incubate->Start Stop Stop Reaction Start->Stop Measure Measure Product/ Substrate Change Stop->Measure Calculate Calculate Activity Measure->Calculate

Caption: General experimental workflow for an enzyme kinetic assay.

Conclusion

The comparative analysis of this compound and L-sorbose as enzyme substrates reveals a clear distinction in their biological relevance and enzymatic processing. L-sorbose is a well-characterized and crucial intermediate in industrial biosynthesis, with specific dehydrogenases driving its conversion. In contrast, this compound is a substrate for a more limited range of enzymes, often those with broad specificity, and its metabolic pathways are not as well-defined. This disparity underscores the high degree of stereospecificity inherent in enzyme-substrate interactions and highlights the importance of L-sorbose in established biotechnological applications. Further research into enzymes that can efficiently process this compound may open new avenues for the synthesis of rare sugars and other valuable bioproducts.

References

A Comparative Guide to the Validation of Analytical HPLC Methods for D-Sorbose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of two common High-Performance Liquid Chromatography (HPLC) methods for the quantification of D-sorbose and related sugar alcohols. Given that this compound lacks a strong UV chromophore, this comparison focuses on universal detection methods: Refractive Index Detection (RID) and Evaporative Light Scattering Detection (ELSD). The validation parameters presented are based on established International Council for Harmonisation (ICH) guidelines to ensure data reliability and accuracy.[1][2][3][4]

Comparison of HPLC Detection Methods: RID vs. ELSD

The choice of detector is critical for quantifying compounds like this compound. Both RID and ELSD are suitable for non-volatile analytes that do not absorb UV light, but they operate on different principles, leading to distinct performance characteristics.

  • HPLC-RID (Refractive Index Detection): This method measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[5] It is a robust and affordable technique but is sensitive to temperature and pressure fluctuations and is incompatible with gradient elution.[5]

  • HPLC-ELSD (Evaporative Light Scattering Detection): This method involves nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[6] ELSD is generally more sensitive than RID, provides a more stable baseline, and is compatible with gradient elution, making it versatile for complex samples.[6]

Table 1: Comparison of Typical Chromatographic Conditions
ParameterMethod A: HPLC-RIDMethod B: HPLC-ELSD
Column Type Amino Column; Ligand Exchange Column (e.g., Aminex)Amino Column (e.g., Phenomenex Luna NH2)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 75:25, v/v)Isocratic: Acetonitrile:Water (e.g., 82.5:17.5, v/v)[7]
Flow Rate 0.9 - 1.0 mL/min[8]1.0 - 2.0 mL/min[7]
Column Temperature 35 °C[8]Ambient or controlled (e.g., 40 °C)[9]
Detector Refractive Index Detector (RID)Evaporative Light Scattering Detector (ELSD)
Detector Settings N/ANebulizer Temp: 40 °C; Evaporator Temp: 82 °C; Gas (N2) Flow: 2.0 L/min[7][9]
Table 2: Comparison of Method Validation Performance (Based on D-Sorbitol and other sugars)
Validation ParameterMethod A: HPLC-RIDMethod B: HPLC-ELSD
Analyte D-Sorbitol / General SugarsD-Sorbitol / General Sugars
Linearity Range 0.05 - 10.0 mg/mL (for total sugars)[8]Varies by sugar; e.g., 0.5 - 20 g/L
Correlation Coefficient (r²) ≥ 0.999[8]≥ 0.996[7]
LOD (Limit of Detection) 7.56 - 57.86 mg/L (for various sugars)[10]0.07 - 0.27 mg/L[7]
LOQ (Limit of Quantification) 25.21 - 192.88 mg/L (for various sugars)[10]0.22 - 0.91 mg/L[7]
Accuracy (% Recovery) 96.8% - 108.9%[8]86% - 119%[11]
Precision (% RSD) < 2.0% (Intra-day & Inter-day)[8]< 2.0% (Repeatability); < 6.0% (Intermediate Precision)[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods.

Protocol 1: HPLC-RID Method for Sugar Quantification

This protocol is a generalized procedure based on common practices for analyzing sugars like this compound.[8]

  • Chromatographic System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.

  • Chromatographic Conditions:

    • Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and HPLC-grade water in a 75:25 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in HPLC-grade water.

    • Create a series of calibration standards (e.g., 0.05 to 10 mg/mL) by serially diluting the stock solution with the mobile phase.[8]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of HPLC-grade water.

    • For complex matrices, perform a sample cleanup step such as solid-phase extraction (SPE) or filtration.

    • Filter the final solution through a 0.45 µm membrane filter before injection.[12]

Protocol 2: HPLC-ELSD Method for Sugar Quantification

This protocol is adapted from methods used for quantifying D-sorbitol and other sugars in complex matrices.[7][13]

  • Chromatographic System: An HPLC system with an isocratic or gradient pump, autosampler, column oven, and an evaporative light scattering detector.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna 5u NH2 100A (250 mm x 4.60 mm, 5 µm).[7]

    • Mobile Phase: Acetonitrile and water in an 82.5:17.5 (v/v) ratio.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • ELSD Settings: Drift tube/Evaporator temperature set to 82°C; Nitrogen gas flow rate at 2.0 L/min.[7]

  • Standard Preparation:

    • Prepare individual stock solutions of sugar standards in water.

    • Prepare working standards by diluting the stock solutions to the desired concentration range for the calibration curve.

  • Sample Preparation:

    • Homogenize solid samples.

    • Extract sugars using an appropriate solvent (e.g., deionized water).

    • Centrifuge the extract to remove solid debris.

    • Filter the supernatant through a 0.45 µm filter prior to HPLC analysis.

Workflow for Analytical Method Validation

The validation of an analytical procedure provides documented evidence that the method is fit for its intended purpose.[14] The following diagram illustrates a typical workflow based on ICH Q2(R2) guidelines.[1][15][16]

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity / Selectivity (Analyte vs. Interferences) start->specificity linearity Linearity & Range (Correlation, y-intercept) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision Repeatability (Intra-assay) Intermediate (Inter-assay) accuracy->precision lod_loq Limit of Detection (LOD) & Limit of Quantification (LOQ) precision->lod_loq robustness Robustness (Minor Method Variations) lod_loq->robustness documentation Validation Report & Documentation robustness->documentation

Caption: Logical workflow for HPLC analytical method validation.

Conclusion

Both HPLC-RID and HPLC-ELSD are viable methods for the quantification of this compound.

  • HPLC-RID is a cost-effective and robust choice for simple, isocratic separations where high sensitivity is not the primary requirement.

  • HPLC-ELSD offers superior sensitivity (lower LOD/LOQ) and is compatible with gradient elution, making it the preferred method for analyzing low concentrations of this compound or for assays involving complex sample matrices.

The selection between these methods should be based on the specific application requirements, including the expected concentration of this compound, the complexity of the sample matrix, and the available instrumentation. Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate quantitative data.

References

comparative study of different microbial strains for D-sorbose production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different microbial strains utilized in the production of D-sorbose, a crucial intermediate in various pharmaceutical and chemical syntheses. While the primary focus of industrial microbiology has been on L-sorbose (B7814435) for Vitamin C synthesis, the principles and methodologies are largely transferable to this compound production. This document summarizes key performance indicators, detailed experimental protocols, and relevant metabolic pathways to aid in the selection and optimization of microbial catalysts for this compound synthesis. The data presented here is primarily derived from studies on L-sorbose production by Gluconobacter oxydans and recombinant Escherichia coli, serving as a robust proxy for this compound production strategies.

Performance Comparison of Microbial Strains

The selection of a microbial strain for industrial fermentation is a critical step that dictates the overall efficiency and economic viability of the process. The following table summarizes the performance of various wild-type and genetically engineered microbial strains in the bioconversion of a sorbitol isomer to a sorbose isomer.

StrainKey Genetic ModificationInitial Substrate (g/L)Product Titer (g/L)Productivity (g/L/h)Fermentation Time (h)Conversion Rate (%)Reference
Gluconobacter oxydans WSH-003 (Control)-150 (D-Sorbitol)~96 (L-Sorbose)~4.024~64[1]
Gluconobacter oxydans-sldhAB6Overexpression of sldhAB with poly(A/T) tail150 (D-Sorbitol)135 (L-Sorbose)7.51890[1][2]
Gluconobacter oxydans MD-1616 dehydrogenase genes inactivatedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified99.60[3]
Gluconobacter oxydans MD-16 with vhb geneInactivation of 16 dehydrogenases and overexpression of hemoglobin geneNot Specified298.61 (L-Sorbose)Not SpecifiedNot SpecifiedNot Specified[3]
Gluconobacter oxydans WSH-004Wild Type80 (D-Sorbitol)~80 (L-Sorbose)1.3360~100[4][5]
Gluconobacter oxydans MMC10Adaptively evolved from WSH-00480 (D-Sorbitol)~80 (L-Sorbose)3.2025~100[4][5]
Recombinant E. coli DH5α-RYCo-expression of rhaD (L-rhamnulose-1-phosphate aldolase) and yqaB (phosphatase)6.5 (Glycerol)Not SpecifiedNot SpecifiedNot Specified36% (isolated yield from D-Glyceraldehyde)[6]
Recombinant E. coli (GoSLDH)Expression of NADP+-dependent D-sorbitol dehydrogenase from G. oxydans50 mM (D-Sorbitol)0.23 g/L (L-Sorbose)~0.35 g/L/h0.672.6[7]
Recombinant E. coli (GoSLDH-LreNOX)Co-expression of GoSLDH and NADPH oxidase (LreNOX)50 mM (D-Sorbitol)4.1 g/L (L-Sorbose)~6.15 g/L/h0.6747.4[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving high-yield production of this compound. The following sections provide methodologies for key experimental stages, from seed culture preparation to product quantification.

Protocol 1: Seed Culture Preparation of Gluconobacter oxydans

This protocol outlines the preparation of a seed culture of G. oxydans, which is used to inoculate the main production fermenter.

Materials:

  • Gluconobacter oxydans strain (e.g., WSH-003)

  • D-Sorbitol medium:

    • D-Sorbitol: 150 g/L

    • Yeast extract: 6 g/L

    • CaCO₃: 2 g/L

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Prepare the D-sorbitol medium and sterilize by autoclaving at 121°C for 15 minutes.[1]

  • Aseptically inoculate a single colony of G. oxydans from a fresh agar (B569324) plate into a baffled flask containing the sterile D-sorbitol medium.

  • Incubate the flask at 30°C with shaking at 220 rpm for 24-48 hours, or until the culture reaches a desired cell density (e.g., OD₆₀₀ of 2.0-3.0).[4][5][8]

  • This seed culture is now ready to be used for inoculating the production fermenter.

Protocol 2: Production Fermentation in a Bioreactor

This protocol describes the batch fermentation process for L-sorbose production using G. oxydans in a controlled bioreactor. Similar conditions can be adapted for this compound production.

Materials:

  • G. oxydans seed culture (from Protocol 1)

  • Production Fermentation Medium:

    • D-Sorbitol: 200-300 g/L[1]

    • Yeast extract: 10 g/L[1][4]

  • Bioreactor (e.g., 5-L) with controls for temperature, pH, and dissolved oxygen (DO)

  • Antifoaming agent

Procedure:

  • Prepare and sterilize the production fermentation medium in the bioreactor.

  • Aseptically inoculate the bioreactor with the seed culture (typically 10% v/v).[9]

  • Maintain the fermentation conditions:

    • Temperature: 30°C[2]

    • pH: Maintain at 5.0-6.0 by automated addition of a sterile base (e.g., NaOH or CaCO₃ slurry).

    • Aeration: 1.0-2.0 vvm (volume of air per volume of medium per minute).[9]

    • Agitation: 300-500 rpm to ensure adequate mixing and oxygen transfer.

  • Add antifoaming agent as needed to control foam formation.

  • Monitor the fermentation by taking samples periodically to measure cell density (OD₆₀₀), D-sorbitol consumption, and L-sorbose production using HPLC.[1]

  • Harvest the fermentation broth when the concentration of L-sorbose reaches its maximum and the D-sorbitol is depleted.

Protocol 3: Quantification of D-Sorbitol and this compound by HPLC

This protocol provides a general method for the quantification of the substrate and product using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.

Materials:

  • Fermentation broth samples

  • Syringe filters (0.22 µm)

  • HPLC system equipped with a Refractive Index (RI) detector

  • Aminex HPX-87H or a similar carbohydrate analysis column

  • Mobile phase: 5 mM H₂SO₄

  • D-Sorbitol and this compound standards of known concentrations

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[10]

    • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Analysis:

    • Set the column temperature (e.g., 60°C).

    • Set the flow rate of the mobile phase (e.g., 0.6 mL/min).

    • Inject the prepared samples and standards onto the HPLC column.

    • Detect the separated compounds using the RI detector.

  • Quantification:

    • Identify the peaks for D-sorbitol and this compound based on the retention times of the standards.

    • Construct a standard curve for each compound by plotting the peak area against the concentration of the standards.

    • Determine the concentration of D-sorbitol and this compound in the samples by interpolating their peak areas on the respective standard curves.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental processes is crucial for understanding and optimizing this compound production. The following diagrams, generated using Graphviz (DOT language), illustrate these key aspects.

MetabolicPathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm DSorbitol_p D-Sorbitol mSLDH Membrane-bound D-Sorbitol Dehydrogenase (PQQ-dependent) DSorbitol_p->mSLDH Oxidation DSorbitol_c D-Sorbitol DSorbitol_p->DSorbitol_c LSorbose_p L-Sorbose LSorbose_c L-Sorbose LSorbose_p->LSorbose_c LSorbose_ext External L-Sorbose LSorbose_p->LSorbose_ext Secretion mSLDH->LSorbose_p cSLDH_NAD Cytoplasmic D-Sorbitol Dehydrogenase (NAD-dependent) DSorbitol_c->cSLDH_NAD Oxidation DFructose_c D-Fructose cSR_NADPH Cytoplasmic L-Sorbose Reductase (NADPH-dependent) LSorbose_c->cSR_NADPH Reduction cSLDH_NAD->DFructose_c cSR_NADPH->DSorbitol_c DSorbitol_ext External D-Sorbitol DSorbitol_ext->DSorbitol_p Transport

Caption: Metabolic pathway of D-Sorbitol in Gluconobacter oxydans.

ExperimentalWorkflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis & Recovery Strain Microbial Strain (e.g., G. oxydans) Seed Seed Culture (Flask) Strain->Seed Media Medium Preparation (D-Sorbitol, Yeast Extract) Media->Seed Production Production Fermentation (Bioreactor) Media->Production Seed->Production Sampling Periodic Sampling Production->Sampling Harvest Harvest Broth Production->Harvest Analysis HPLC Analysis (Substrate & Product) Sampling->Analysis Purification Product Purification Harvest->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for microbial this compound production.

RecombinantEcoli cluster_host Recombinant E. coli Host Cell DSorbitol D-Sorbitol GoSLDH GoSLDH (D-Sorbitol Dehydrogenase) DSorbitol->GoSLDH LSorbose L-Sorbose LSorbose_ext External L-Sorbose LSorbose->LSorbose_ext Transport NADP NADP+ NADP->GoSLDH NADPH NADPH LreNOX LreNOX (NADPH Oxidase) NADPH->LreNOX O2 O₂ O2->LreNOX H2O H₂O GoSLDH->LSorbose GoSLDH->NADPH LreNOX->NADP LreNOX->H2O DSorbitol_ext External D-Sorbitol DSorbitol_ext->DSorbitol Transport

References

D-Sorbose on the Metabolic Stage: A Comparative Guide to Rare Sugars in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents and functional food ingredients has led to a growing interest in rare sugars. This guide provides an objective comparison of D-sorbose against other prominent rare sugars—D-allulose, L-arabinose, and D-tagatose—in the context of metabolic pathway studies. The information herein is supported by experimental data to facilitate informed decisions in research and development.

Rare sugars, monosaccharides that are scarce in nature, are gaining attention for their potential to modulate metabolic processes, offering therapeutic avenues for conditions like obesity and type 2 diabetes. While sharing the characteristic of being low-calorie sweeteners, these sugars exhibit distinct mechanisms of action and metabolic fates. This guide delves into a comparative analysis of their effects on glycemic control, lipid metabolism, and the gut microbiota, providing a framework for their evaluation in metabolic research.

Comparative Biological Activities: A Quantitative Overview

The primary biological activities of this compound, D-allulose, L-arabinose, and D-tagatose are summarized below. The subsequent tables provide a detailed breakdown of the available experimental data.

Key Metabolic Effects of this compound and Other Rare Sugars:

Rare SugarPrimary Metabolic Effects
This compound - Reduces serum insulin (B600854) levels. - Inhibits intestinal disaccharidases, particularly sucrase. - Modulates lipid metabolism, including lowering hepatic lipogenic enzyme activity and increasing fecal fatty acid excretion.
D-Allulose - Suppresses postprandial blood glucose and insulin levels. - Minimally metabolized and largely excreted unchanged in urine. - Exhibits anti-inflammatory and antioxidant effects.
L-Arabinose - Inhibits intestinal sucrase activity. - Modulates gut microbiota, promoting the growth of beneficial bacteria like Bifidobacterium. - Increases the production of short-chain fatty acids (SCFAs).
D-Tagatose - Lowers postprandial blood glucose levels. - Partially metabolized in the liver, influencing glycogen (B147801) metabolism. - Acts as a prebiotic, stimulating the growth of beneficial gut bacteria.

Glycemic Control: A Comparative Analysis

A key area of investigation for rare sugars is their impact on blood glucose regulation. Their effects are primarily attributed to the inhibition of carbohydrate-digesting enzymes in the small intestine and modulation of hepatic glucose metabolism.

Table 1: Comparative Effects of Rare Sugars on Postprandial Glycemic and Insulinemic Responses

Rare SugarStudy TypeDosageEffect on Postprandial GlucoseEffect on Postprandial InsulinReference
This compound Rat3% diet for 28 daysNo significant change in fasting glucoseSignificantly lowered serum insulin
RatCo-administered with sucroseSignificantly suppressed the increase in blood glucoseSignificantly suppressed the increase in blood insulin
D-Allulose Human7.5g and 10g with 50g sucroseDose-dependent reduction at 30 minSignificant reduction with 10g dose at 30 min
L-Arabinose Human1g with 50g sucroseReduced peak glucose and iAUCReduced peak insulin and iAUC
D-Tagatose Human75gAttenuated glycemic curveNo alteration in fasting insulin

Table 2: Comparative Inhibition of Intestinal Disaccharidases

Rare SugarEnzymeInhibition Constant (Ki)Inhibition ModeReference
This compound Sucrase7.5 mMUncompetitive
MaltaseWeak inhibitionUncompetitive
L-Sorbose Sucrase60.8 mMCompetitive
L-Arabinose SucraseSimilar to this compoundNon-competitive
D-Tagatose SucraseInhibition observed-

Lipid Metabolism: A Comparative Perspective

Emerging evidence suggests that rare sugars can influence lipid metabolism, offering potential benefits for managing dyslipidemia and obesity.

Table 3: Comparative Effects of Rare Sugars on Lipid Metabolism in Rats

ParameterThis compoundD-AlluloseD-TagatoseReference
Hepatic Lipogenic Enzyme Activity LoweredLoweredIncreased
Fecal Fatty Acid Excretion Significantly increasedNon-significantly decreasedNot reported
Adipose Tissue Weight Trend toward reductionTrend toward reductionTrend toward reduction
Serum Adiponectin Levels DecreasedDecreasedDecreased
Cholesterol Metabolism-Related Liver Protein Gene Expression Tended to be down-regulatedTended to be down-regulatedNot down-regulated
Small Intestine SR-B1 mRNA Expression SuppressedNot reportedNot reported

Gut Microbiota Modulation: A Comparative Insight

The gut microbiome is a critical regulator of host metabolism. Rare sugars, being poorly absorbed, can serve as fermentable substrates for gut bacteria, influencing their composition and metabolic output.

Table 4: Comparative Effects of Rare Sugars on Gut Microbiota and Short-Chain Fatty Acid (SCFA) Production

Rare SugarEffect on Gut Microbiota CompositionEffect on SCFA ProductionReference
This compound Increased relative weight of the cecum, suggesting microbial fermentation.Not explicitly detailed in the provided results.
D-Allulose Limited fermentation by gut microbiota.Low production of SCFAs.
L-Arabinose Significantly elevates Bifidobacterium levels.Significantly increases total SCFAs.
D-Tagatose Acts as a prebiotic, stimulating beneficial bacteria.Fermented by gut microbiota to produce SCFAs.

Metabolic Pathways and Signaling

Understanding the metabolic fate and signaling pathways of rare sugars is crucial for elucidating their mechanisms of action.

This compound: An Enigma in Mammalian Metabolism

The complete metabolic pathway of this compound in mammals remains to be fully elucidated. It is known to be absorbed from the small intestine, though its subsequent metabolic fate is not well-documented in the available literature. In bacteria, L-sorbose can be metabolized via a pathway involving reduction to D-sorbitol. However, the relevance of this pathway to this compound metabolism in mammals is unclear.

D-Tagatose: Influencing Glycogen Metabolism

D-tagatose is partially absorbed and metabolized in the liver. Its metabolism intersects with fructose (B13574) and glycogen pathways.

D_Tagatose_Metabolism D_Tagatose D-Tagatose Tagatose_1_P Tagatose-1-Phosphate D_Tagatose->Tagatose_1_P Fructokinase Glucokinase Glucokinase Tagatose_1_P->Glucokinase Activates Glycogen_Phosphorylase Glycogen Phosphorylase Tagatose_1_P->Glycogen_Phosphorylase Inhibits Glycogen_Synthase Glycogen Synthase Glycogen Glycogen Glycogen_Synthase->Glycogen Promotes synthesis Glucose_6_P Glucose-6-Phosphate Glucokinase->Glucose_6_P Phosphorylates Glucose Glucose_6_P->Glycogen_Synthase Activates Glucose_1_P Glucose-1-Phosphate Glycogen_Phosphorylase->Glucose_1_P Breaks down Glycogen

D-Tagatose pathway influencing hepatic glycogen metabolism.
L-Arabinose: A Bacterial Metabolic Route

In bacteria, L-arabinose is typically metabolized through a series of enzymatic steps that convert it into an intermediate of the pentose (B10789219) phosphate (B84403) pathway.

L_Arabinose_Metabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-arabinose isomerase L_Ribulose_5_P L-Ribulose-5-Phosphate L_Ribulose->L_Ribulose_5_P L-ribulokinase D_Xylulose_5_P D-Xylulose-5-Phosphate L_Ribulose_5_P->D_Xylulose_5_P L-ribulose-5-phosphate 4-epimerase PPP Pentose Phosphate Pathway D_Xylulose_5_P->PPP

Bacterial metabolic pathway of L-arabinose.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of research findings. Below are outlines of key experimental protocols frequently used in the study of rare sugars.

Oral Glucose Tolerance Test (OGTT) with Rare Sugars

This protocol is adapted from standard OGTT procedures to assess the impact of a rare sugar on postprandial glucose and insulin responses.

OGTT_Workflow start Start: Overnight Fast (8-12 hours) fasting_blood_sample Collect Fasting Blood Sample (t=0 min) start->fasting_blood_sample administer_solution Administer Test Solution: - Control (e.g., 75g Glucose in water) - Test (e.g., 75g Glucose + Rare Sugar in water) fasting_blood_sample->administer_solution blood_sampling Collect Blood Samples at Predetermined Intervals (e.g., 30, 60, 90, 120 min) administer_solution->blood_sampling analysis Analyze Plasma for: - Glucose Concentration - Insulin Concentration blood_sampling->analysis data_analysis Data Analysis: - Calculate Area Under the Curve (AUC) - Compare responses between groups analysis->data_analysis end End data_analysis->end

Workflow for an Oral Glucose Tolerance Test with a rare sugar.

Materials:

  • Calibrated glucose solution (e.g., 75g D-glucose in 250-300 mL water)

  • Rare sugar to be tested

  • Blood collection tubes (containing an anticoagulant and a glycolysis inhibitor, e.g., EDTA and sodium fluoride)

  • Centrifuge

  • Plasma storage vials

  • Glucose analyzer

  • Insulin immunoassay kit

Procedure:

  • Subject Preparation: Subjects fast for at least 8 hours overnight. Water is permitted.

  • Fasting Blood Sample: A baseline blood sample is collected.

  • Administration of Test Solution: The subject consumes the glucose solution with or without the rare sugar within 5 minutes.

  • Post-dosing Blood Samples: Blood samples are collected at specified time points (e.g., 30, 60, 90, and 120 minutes) after the drink is finished.

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Biochemical Analysis: Plasma glucose is measured using a glucose oxidase or hexokinase method. Plasma insulin is measured using an ELISA or radioimmunoassay.

  • Data Analysis: The incremental area under the curve (iAUC) for glucose and insulin is calculated to assess the overall postprandial response.

In Vitro Disaccharidase Inhibition Assay

This assay determines the inhibitory potential of a rare sugar on enzymes like sucrase and maltase.

Disaccharidase_Inhibition_Workflow start Start: Prepare Enzyme Source enzyme_prep Prepare Intestinal Brush Border Membrane Vesicles (BBMV) or use purified disaccharidase start->enzyme_prep initiate_reaction Initiate reaction by adding enzyme preparation enzyme_prep->initiate_reaction reaction_mixture Prepare Reaction Mixture: - Substrate (e.g., Sucrose, Maltose) - Buffer (e.g., Maleate (B1232345) buffer, pH 6.0) - Rare Sugar Inhibitor (various concentrations) pre_incubation Pre-incubate mixture at 37°C reaction_mixture->pre_incubation pre_incubation->initiate_reaction incubation Incubate at 37°C for a defined time initiate_reaction->incubation stop_reaction Stop reaction (e.g., by heat inactivation) incubation->stop_reaction measure_product Measure product formation (e.g., Glucose) using a colorimetric assay (e.g., Glucose oxidase method) stop_reaction->measure_product data_analysis Data Analysis: - Determine enzyme activity - Calculate IC50 and Ki values measure_product->data_analysis end End data_analysis->end

Workflow for an in vitro disaccharidase inhibition assay.

Materials:

  • Source of disaccharidase (e.g., rat intestinal acetone (B3395972) powder, purified sucrase-isomaltase)

  • Substrates (e.g., sucrose, maltose)

  • Rare sugar inhibitors

  • Appropriate buffer (e.g., sodium maleate buffer)

  • Glucose assay kit (e.g., glucose oxidase-peroxidase method)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: A crude enzyme solution is prepared from the intestinal mucosa of rats or a purified enzyme is used.

  • Inhibition Assay: The reaction mixture containing the substrate and various concentrations of the rare sugar in buffer is pre-incubated. The reaction is initiated by adding the enzyme solution.

  • Incubation and Termination: The mixture is incubated at 37°C for a specific period, and the reaction is then stopped.

  • Product Measurement: The amount of glucose produced is quantified using a colorimetric assay.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 (the concentration of inhibitor that causes 50% inhibition) and the inhibition constant (Ki) are determined using kinetic analysis (e.g., Dixon or Lineweaver-Burk plots).

Conclusion and Future Directions

This compound and other rare sugars present a compelling area of research for the development of functional foods and therapeutics targeting metabolic diseases. This compound demonstrates notable effects on insulin secretion and disaccharidase inhibition, with a distinct profile in lipid metabolism compared to other rare sugars. However, a comprehensive understanding of its metabolic fate in mammals is a critical knowledge gap that needs to be addressed.

Direct comparative studies of this compound, D-allulose, L-arabinose, and D-tagatose under standardized conditions are essential for a definitive assessment of their relative efficacy and mechanisms of action. Future research should focus on elucidating the complete metabolic pathways of these sugars in humans, exploring their long-term effects o

Unraveling D-Sorbose Derivatives: A Structural Confirmation Guide Using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of carbohydrates and their derivatives is a cornerstone of drug discovery and development. D-sorbose, a ketohexose, and its derivatives are of increasing interest due to their potential therapeutic applications. This guide provides a comparative analysis of the structural confirmation of two representative this compound derivatives, 1-deoxy-α-D-sorbopyranose and 1,3,4,5-tetra-O-acetyl-α-D-sorbopyranose, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and comparative data are presented to aid researchers in their analytical workflows.

Comparative Analysis of this compound Derivatives

The structural features of this compound derivatives can be unequivocally determined through the synergistic application of NMR and MS. While NMR provides detailed information about the carbon-hydrogen framework and stereochemistry, MS confirms the molecular weight and provides fragmentation patterns useful for substructure identification.

1-Deoxy-α-D-sorbopyranose

The absence of the hydroxyl group at the C-1 position introduces significant changes in the NMR spectra compared to native this compound, providing a clear case for structural confirmation.

1,3,4,5-Tetra-O-acetyl-α-D-sorbopyranose

Acetylation of the hydroxyl groups dramatically shifts the proton and carbon signals downfield in the NMR spectra and increases the molecular weight, which is readily observed by MS.

Quantitative Data Summary

The following tables summarize the key NMR and MS data for the two this compound derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shift Data (δ) in ppm

Position 1-Deoxy-α-D-sorbopyranose (in D₂O) 1,3,4,5-Tetra-O-acetyl-α-D-sorbopyranose (in CDCl₃ - Predicted)
¹H NMR
H-1a~1.70 (d)~2.10 (s, 3H, Ac)
H-1e~1.90 (dd)~2.05 (s, 3H, Ac)
H-3~3.80 (d)~5.30 (d)
H-4~3.65 (t)~5.10 (t)
H-5~3.95 (m)~5.50 (m)
H-6a~3.70 (dd)~4.20 (dd)
H-6b~3.85 (dd)~4.40 (dd)
¹³C NMR
C-1~25.0~170.0 (C=O), ~21.0 (CH₃)
C-2~98.0~96.0
C-3~70.0~68.0
C-4~72.0~70.0
C-5~68.0~66.0
C-6~65.0~63.0

Note: Predicted data for the acetylated derivative is based on general acetylation effects on carbohydrate NMR spectra.

Table 2: Mass Spectrometry Data

Derivative Ionization Mode [M+H]⁺ or [M+Na]⁺ (m/z) Key Fragment Ions (m/z)
1-Deoxy-α-D-sorbopyranoseESI+165.0763 ([M+H]⁺)147 (M+H-H₂O)⁺, 129 (M+H-2H₂O)⁺
1,3,4,5-Tetra-O-acetyl-α-D-sorbopyranoseESI+371.1189 ([M+Na]⁺)311 (M+Na-CH₂CO)⁺, 251 (M+Na-2CH₂CO)⁺, 191 (M+Na-3CH₂CO)⁺, 131 (M+Na-4CH₂CO)⁺

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the this compound derivatives are provided below.

Synthesis of 1-Deoxy-α-D-sorbopyranose

This synthesis involves the deoxygenation of a suitably protected this compound derivative. A common route starts from D-xylose to form a tribenzylated lactone, which is then reacted with a methyl lithium to introduce the C-1 methyl group. Subsequent deprotection yields the target compound.[1]

Materials:

Procedure:

  • Dissolve 2,3,5-tri-O-benzyl-D-xylonolactone in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to -78 °C and add methyllithium dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.

  • Dissolve the purified product in methanol and add 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere until debenzylation is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield 1-deoxy-α-D-sorbopyranose.

Synthesis of 1,3,4,5-Tetra-O-acetyl-α-D-sorbopyranose

This procedure involves the per-acetylation of this compound using acetic anhydride (B1165640) and a catalyst.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (B92270) (or sodium acetate)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound in a mixture of acetic anhydride and pyridine at 0 °C.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1,3,4,5-tetra-O-acetyl-α-D-sorbopyranose.

NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 500 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃).

Acquisition Parameters (Typical):

  • ¹H NMR: Spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 s.

  • ¹³C NMR: Spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2 s.

  • COSY: 256-512 increments in F1, 8-16 scans per increment.

  • HSQC: 256-512 increments in F1, 16-64 scans per increment. Optimized for ¹J(C,H) of ~145 Hz.

  • HMBC: 512-1024 increments in F1, 32-128 scans per increment. Optimized for long-range couplings of 4-8 Hz.

Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

Acquisition Parameters (Typical):

  • Ionization Mode: Positive or negative ESI.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments.

Visualizing Experimental Workflows and Structural Relationships

Graphviz diagrams are provided to illustrate the logical flow of the structural confirmation process.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start This compound Starting Material synthesis Chemical Modification (e.g., Deoxygenation, Acetylation) start->synthesis purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry (HRMS & MS/MS) purification->ms structure Structural Confirmation nmr->structure ms->structure

Caption: General workflow for the synthesis and structural confirmation of this compound derivatives.

nmr_analysis_pathway cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_structure Structure start Isolated this compound Derivative h1_nmr ¹H NMR (Proton Environment) start->h1_nmr c13_nmr ¹³C NMR (Carbon Skeleton) start->c13_nmr cosy COSY (¹H-¹H Correlations) h1_nmr->cosy hsqc HSQC (¹H-¹³C One-Bond Correlations) h1_nmr->hsqc c13_nmr->hsqc elucidation Complete Structural Elucidation cosy->elucidation hmbc HMBC (¹H-¹³C Long-Range Correlations) hsqc->hmbc hmbc->elucidation

Caption: Logical pathway for NMR-based structural elucidation of this compound derivatives.

This guide demonstrates that a combination of one- and two-dimensional NMR techniques, alongside high-resolution mass spectrometry, provides an unambiguous and robust methodology for the structural confirmation of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of carbohydrate chemistry and drug development.

References

Assessing the Cross-Reactivity of D-Sorbose in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of D-sorbose in various enzymatic assays. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid in the assessment of this compound's enzymatic interactions.

Quantitative Comparison of this compound Cross-Reactivity

This compound, a rare ketose, exhibits inhibitory effects on certain enzymes while serving as a substrate for others. The following table summarizes the kinetic parameters of this compound and its structurally related counterparts in several key enzymatic assays. This data is crucial for understanding the specificity and potential off-target effects of this compound in biological systems.

EnzymeSubstrate/InhibitorAlternative Substrate/InhibitorKinetic ParameterValue
Sucrase This compound (Inhibitor)L-Sorbose (Inhibitor)K_i_7.5 mM (uncompetitive)
K_i_60.8 mM (competitive)
Maltase This compound (Inhibitor)-Weak inhibition (uncompetitive)
D-Tagatose-3-Epimerase This compound (Substrate)D-Tagatose (Substrate)K_m_83 mM
k_cat_34.0 s⁻¹
K_m_26.0 mM
k_cat_98.3 s⁻¹
This compound (Substrate)D-Fructose (Substrate)K_m_66.8 mM
k_cat_5,874 min⁻¹
K_m_94.7 mM
k_cat_4,230 min⁻¹
D-Sorbitol Dehydrogenase D-Sorbitol (Substrate)D-Fructose (Substrate)K_m_38.9 mM
k_cat_3820 s⁻¹
K_m_7.7 mM
V_max_301 µmol/min/mg
L-Sorbose Reductase L-Sorbose (Substrate)D-Sorbitol (Product)-Catalyzes reversible reaction

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound's enzymatic interactions.

Sucrase Inhibition Assay

This protocol determines the inhibitory effect of this compound on sucrase activity.

Materials:

  • Sucrase enzyme solution (from Saccharomyces cerevisiae)

  • Sucrose (B13894) solution (substrate)

  • This compound solution (inhibitor)

  • Phosphate buffer (100 mM, pH 7.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent for measuring reducing sugars

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube, mix 20 µL of sucrase solution with 20 µL of various concentrations of this compound solution or buffer (for control). Incubate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 20 µL of sucrose solution to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding 40 µL of DNS reagent.

  • Color Development: Heat the mixture at 95-100°C for 5-15 minutes.

  • Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Kinetic Analysis: To determine the inhibition constant (K_i_) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate (sucrose) and the inhibitor (this compound). The data is then plotted using Lineweaver-Burk or Dixon plots.

D-Sorbitol Dehydrogenase Activity Assay

This protocol measures the activity of D-sorbitol dehydrogenase, for which this compound could be a potential substrate or inhibitor.

Materials:

  • D-Sorbitol Dehydrogenase (SDH) enzyme solution

  • D-Sorbitol solution (substrate)

  • NAD⁺ or NADP⁺ solution (cofactor)

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD⁺/NADP⁺ solution, and the enzyme solution.

  • Baseline Reading: Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) and measure the initial absorbance at 340 nm.

  • Initiation of Reaction: Add the D-sorbitol solution to the cuvette to start the reaction. To test for this compound cross-reactivity, D-sorbitol can be replaced with this compound.

  • Monitoring the Reaction: Continuously monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺/NADP⁺ to NADH/NADPH.

  • Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH/NADPH per minute under the specified conditions.

  • Kinetic Parameter Determination: To determine the Michaelis-Menten constant (K_m_) for this compound, the assay is performed with varying concentrations of this compound, and the initial reaction velocities are plotted against the substrate concentration.

Visualizing Pathways and Workflows

Graphical representations of the experimental workflow and a relevant signaling pathway are provided below to facilitate a deeper understanding of the processes involved.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis reagents Prepare Enzyme, Substrate, and this compound Solutions pre_incubation Pre-incubate Enzyme with this compound reagents->pre_incubation buffer Prepare Assay Buffer buffer->pre_incubation reaction Initiate Reaction with Substrate pre_incubation->reaction incubation Incubate at Optimal Temperature reaction->incubation termination Terminate Reaction incubation->termination measurement Measure Product Formation or Substrate Depletion termination->measurement calculation Calculate % Inhibition or Reaction Velocity measurement->calculation kinetics Determine Kinetic Parameters (Ki, Km, kcat) calculation->kinetics

Experimental workflow for assessing this compound cross-reactivity.

This compound has been shown to inhibit sucrase, an intestinal disaccharidase.[1] The activity of sucrase is linked to glucose sensing and insulin (B600854) signaling in the gut.[2] The following diagram illustrates a simplified model of this signaling pathway.

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Sucrose Sucrose Sucrase Sucrase-Isomaltase Sucrose->Sucrase Hydrolysis DSorbose This compound DSorbose->Sucrase Inhibition Glucose Glucose Sucrase->Glucose Produces SGLT1 SGLT1 Glucose->SGLT1 Uptake SweetReceptor Sweet Taste Receptor (T1R2/T1R3) SGLT1->SweetReceptor Activates GLP1 GLP-1 Secretion SweetReceptor->GLP1 Insulin Insulin Secretion GLP1->Insulin Stimulates

Intestinal glucose sensing and insulin signaling pathway.

References

A Comparative Metabolic Profile of D-Sorbose and D-Fructose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of D-sorbose and D-fructose, focusing on their distinct metabolic pathways, physiological effects, and the underlying signaling mechanisms. The information presented is supported by experimental data from preclinical studies to offer a comprehensive resource for professionals in metabolic research and drug development.

Key Metabolic Differences at a Glance

D-fructose, a common dietary sugar, is readily metabolized, primarily in the liver, and is a potent inducer of de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids. In contrast, this compound, a rare sugar and an isomer of D-fructose, appears to have a different metabolic fate and physiological impact, with studies suggesting it may improve glucose metabolism and reduce lipogenesis.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing the effects of dietary this compound and D-fructose on various metabolic parameters in rats.

Table 1: Effects of Dietary this compound on Serum Parameters and Cecum Weight in Sprague-Dawley Rats

ParameterControl Diet3% this compound DietP-value
Serum Insulin (B600854) (ng/mL)2.5 ± 0.31.5 ± 0.2<0.05
Serum Glucose (mg/dL)130 ± 5128 ± 6Not Significant
Relative Cecum Weight ( g/100g body weight)0.8 ± 0.11.5 ± 0.2<0.01

Data adapted from a 28-day study in male Sprague-Dawley rats.[1][2]

Table 2: Comparative Effects of Rare Sugars, including this compound, on Hepatic Lipogenic Enzyme Activity and Fecal Fat Excretion in Rats

ParameterControl (Fructose)D-AlluloseThis compoundD-Tagatose
Hepatic Lipogenic Enzyme Activity (relative to control)100%LoweredLoweredIncreased
Fecal Fatty Acid ExcretionBaselineNon-significantly decreasedSignificantly increasedNot reported
Serum Adiponectin Levels (relative to control)100%DecreasedSignificantly decreasedDecreased

This table summarizes findings from a study comparing the effects of different rare sugars on lipid metabolism in rats.[3]

Metabolic Pathways and Signaling

D-Fructose Metabolism

D-fructose is primarily metabolized in the liver through a pathway known as fructolysis. Unlike glucose metabolism, fructolysis is not tightly regulated by insulin. Upon entering hepatocytes via the GLUT5 transporter, fructose (B13574) is rapidly phosphorylated to fructose-1-phosphate (B91348) by fructokinase. Aldolase B then cleaves fructose-1-phosphate into two triose-phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. These intermediates can then enter glycolysis, gluconeogenesis, or be directed towards the synthesis of triglycerides and very-low-density lipoproteins (VLDL).[4][5][6][7][8]

A key consequence of high fructose intake is the potent induction of de novo lipogenesis (DNL). Fructose metabolism bypasses the main rate-limiting step of glycolysis, leading to a rapid and unregulated supply of substrates for fatty acid synthesis.[4][9] This process is mediated by the activation of key transcription factors, notably Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[1][10][11] The activation of SREBP-1c by fructose can occur independently of insulin signaling.[1]

Fructose_Metabolism D-Fructose D-Fructose F1P Fructose-1-Phosphate D-Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triokinase G3P->Glycolysis G3P->Gluconeogenesis DNL De Novo Lipogenesis (Triglycerides) Glycolysis->DNL Acetyl-CoA

Caption: Metabolic pathway of D-fructose in the liver.

Fructose_DNL_Signaling D-Fructose D-Fructose Fructose Metabolites Fructose Metabolites D-Fructose->Fructose Metabolites SREBP1c SREBP-1c Activation Fructose Metabolites->SREBP1c ChREBP ChREBP Activation Fructose Metabolites->ChREBP Lipogenic_Genes Increased Expression of Lipogenic Genes (e.g., FASN, ACC) SREBP1c->Lipogenic_Genes ChREBP->Lipogenic_Genes DNL De Novo Lipogenesis Lipogenic_Genes->DNL Triglycerides Triglyceride Accumulation DNL->Triglycerides

Caption: Signaling pathway of fructose-induced de novo lipogenesis.

This compound Metabolism

The metabolic pathway of this compound in mammals is not as well-defined as that of D-fructose. As a rare sugar, it is generally poorly metabolized by the human body.[6] Studies in rats have shown that this compound is absorbed from the small intestine, likely via the GLUT5 transporter, the same transporter used by fructose.[12][13]

While a detailed metabolic map in mammalian cells is not available, some evidence from microbiological studies suggests a potential pathway. In some microorganisms, L-sorbose (an epimer of this compound) can be converted to D-sorbitol by a reductase, which can then be oxidized to D-fructose.[5][14][15] It is plausible that a similar, albeit likely inefficient, pathway could exist in mammals, potentially involving sorbitol dehydrogenase. However, further research is needed to confirm this in mammalian systems.

Despite the uncertainty of its complete metabolic fate, studies have indicated that this compound has distinct physiological effects compared to D-fructose. Research in rats suggests that dietary this compound can lower serum insulin levels without affecting blood glucose and may reduce the activity of hepatic lipogenic enzymes.[1][3] This suggests that this compound does not stimulate DNL in the same manner as D-fructose and may even have an inhibitory effect on fat synthesis.

Sorbose_Metabolism_Hypothesis This compound This compound D-Sorbitol D-Sorbitol This compound->D-Sorbitol Sorbose Reductase (Hypothesized) Excretion Excretion This compound->Excretion Largely Unmetabolized D-Fructose D-Fructose D-Sorbitol->D-Fructose Sorbitol Dehydrogenase (Hypothesized) Further Metabolism Further Metabolism D-Fructose->Further Metabolism

Caption: Hypothesized metabolic pathway of this compound in mammals.

Experimental Protocols

The following are summaries of methodologies used in studies investigating the metabolic effects of this compound and D-fructose.

Animal Studies and Diet Formulation
  • Animals: Male Sprague-Dawley or Wistar rats are commonly used models.

  • Acclimatization: Animals are typically acclimatized for a week before the start of the experiment.

  • Diets: AIN-93G-based diets are often used as the control. For experimental diets, a percentage of the carbohydrate source (e.g., cornstarch) is replaced with this compound or D-fructose. For example, a 3% this compound diet would contain 3g of this compound per 100g of diet.[1][2]

  • Feeding Period: The duration of the feeding studies can range from a few weeks to several months, depending on the metabolic parameters being investigated. A 28-day period has been used to assess the effects of this compound on insulin and glucose levels.[1][2]

Measurement of Metabolic Parameters
  • Blood Collection: Blood samples are typically collected after a fasting period (e.g., 12 hours) from the tail vein or via cardiac puncture at the end of the study.

  • Serum Analysis: Serum levels of glucose, insulin, triglycerides, and other metabolites are measured using commercially available assay kits.

  • Tissue Collection: At the end of the study, animals are euthanized, and tissues such as the liver, adipose tissue, and cecum are collected, weighed, and stored (e.g., at -80°C) for further analysis.

  • Hepatic Lipogenic Enzyme Activity: The activity of key lipogenic enzymes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC) in liver homogenates can be determined using spectrophotometric assays.

  • Gene Expression Analysis: The expression levels of genes involved in metabolic pathways (e.g., SREBP-1c, FASN, ACC) in the liver can be quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

Isotope Tracer Studies for Metabolic Fate Analysis

To quantitatively trace the metabolic fate of D-fructose and potentially this compound, stable isotope-labeled sugars (e.g., with ¹³C or ²H) are used.

  • Tracer Administration: The labeled sugar is administered to the animal, either orally or via infusion.

  • Sample Collection: Blood, urine, and tissue samples are collected at various time points.

  • Analysis: The enrichment of the isotope in various metabolites (e.g., glucose, lactate, glycogen, fatty acids) is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for the quantification of the flux of the sugar through different metabolic pathways.[7][16][17][18]

Experimental_Workflow Animal_Model Animal Model (e.g., Rats) Dietary_Intervention Dietary Intervention (Control vs. Test Sugar) Animal_Model->Dietary_Intervention Sample_Collection Sample Collection (Blood, Tissues) Dietary_Intervention->Sample_Collection Biochemical_Analysis Biochemical Analysis (Serum Parameters, Enzyme Activity) Sample_Collection->Biochemical_Analysis Gene_Expression Gene Expression Analysis (RT-qPCR) Sample_Collection->Gene_Expression Metabolomic_Analysis Metabolomic/Isotope Tracer Analysis (MS, NMR) Sample_Collection->Metabolomic_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Gene_Expression->Data_Analysis Metabolomic_Analysis->Data_Analysis

Caption: General experimental workflow for comparative metabolic profiling.

Conclusion

The available evidence indicates that this compound and D-fructose have markedly different metabolic profiles and physiological effects. While D-fructose is a readily metabolized sugar that promotes hepatic lipogenesis, this compound appears to be poorly metabolized and may offer beneficial effects on glucose metabolism and lipid synthesis. Further research, particularly studies employing isotope tracers to delineate the complete metabolic fate of this compound in mammals, is crucial to fully understand its potential as a functional food ingredient or therapeutic agent. This comparative guide provides a foundation for researchers and drug development professionals to explore the distinct properties of these two sugars.

References

A Comparative Guide to the Validation of a Novel Biosensor for D-Sorbose Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a novel biosensor designed for the detection of D-sorbose. By objectively comparing its performance metrics with existing sugar biosensors and detailing requisite experimental protocols, this document serves as a crucial resource for researchers and professionals in the field.

Performance Benchmark: A Comparative Analysis

A critical aspect of validating a novel biosensor is to benchmark its performance against established technologies. While direct comparisons with other this compound biosensors are limited in published literature, we can draw parallels with biosensors for similar sugars, such as D-sorbitol and D-fructose. The following table summarizes key performance indicators from various biosensor platforms, providing a baseline for evaluating a new this compound sensor.

Biosensor TypeAnalyteLinear RangeLimit of Detection (LOD)Response TimeReference
Novel this compound Biosensor (Hypothetical) This compound (To be determined)(To be determined)(To be determined)N/A
Fiber Optic SPR BiosensorD-Sorbitol0.1–1.1 µg/mL3.6 ng/mLNot Specified[1]
Ru(bpy)32+ ECL BiosensorSorbitol0.5 µM–5 mM0.026 µMNot Specified[1]
Fluorescent ProbeD-Fructose100–1000 µM32 µMNot Specified[2]
Amperometric BiosensorD-TagatoseUp to 11 mMNot Specified< 10 s[3]
Whole-Cell BiosensorGallic Acid0.312–1.25 mM9.7 µM6-12 hours[4]
Electrochemical BiosensorGlucose1.0–20.0 mM40 µMNot Specified[5]

Experimental Protocols for Validation

The validation of a novel biosensor requires a series of rigorous experiments to characterize its performance. The following are detailed methodologies for key validation experiments.

Determination of Linearity and Limit of Detection (LOD)

This experiment establishes the concentration range over which the biosensor provides a linear response and determines the lowest concentration it can reliably detect.

  • Materials:

    • Novel this compound biosensor

    • Standard solutions of this compound of varying concentrations (e.g., from 1 nM to 1 M)

    • Phosphate-buffered saline (PBS) or appropriate buffer solution

    • Spectrophotometer, fluorometer, or potentiostat (depending on the biosensor's transduction mechanism)

  • Procedure:

    • Prepare a series of this compound standard solutions of known concentrations by serial dilution.

    • Expose the biosensor to each standard solution, starting from the lowest concentration.

    • Record the biosensor's response (e.g., absorbance, fluorescence intensity, current) for each concentration.

    • Plot the biosensor response as a function of this compound concentration.

    • Determine the linear range by identifying the concentration range where the plot is a straight line.

    • Calculate the Limit of Detection (LOD) using the formula: LOD = 3.3 * (standard deviation of the blank / slope of the calibration curve).

Selectivity and Interference Study

This protocol assesses the biosensor's ability to specifically detect this compound in the presence of other structurally similar sugars and potential interfering substances.

  • Materials:

    • Novel this compound biosensor

    • Standard solution of this compound

    • Solutions of potentially interfering substances (e.g., L-sorbose, D-fructose, D-glucose, D-sorbitol, ascorbic acid, uric acid).[6]

    • Appropriate buffer solution

  • Procedure:

    • Measure the biosensor's response to a known concentration of this compound.

    • Introduce a potential interfering substance at a concentration typically found in the intended sample matrix.

    • Measure the biosensor's response in the presence of the interfering substance.

    • Repeat steps 2 and 3 for all potential interferents.

    • Calculate the percentage of interference for each substance. A low percentage indicates high selectivity.

Reproducibility and Stability Assessment

These experiments evaluate the consistency of the biosensor's measurements over multiple uses and its long-term stability.

  • Materials:

    • Multiple units of the novel this compound biosensor

    • Standard solution of this compound

    • Appropriate buffer solution

  • Procedure for Reproducibility:

    • Measure the response of several different biosensor units to the same concentration of this compound.

    • Calculate the relative standard deviation (RSD) of the measurements. A low RSD indicates good reproducibility.

  • Procedure for Stability:

    • Store the biosensor under specified conditions (e.g., temperature, humidity).

    • Periodically (e.g., daily, weekly) measure the biosensor's response to a standard this compound solution over an extended period.

    • Plot the response as a function of time. The duration for which the response remains within an acceptable range (e.g., 90% of the initial response) defines its shelf life.

Visualizing the Mechanisms

To better understand the underlying principles of the novel this compound biosensor, the following diagrams illustrate a potential signaling pathway and the experimental workflow for its validation.

Signaling_Pathway cluster_recognition Recognition Element cluster_transduction Signal Transduction cluster_detection Detection Sorbose This compound Receptor Sorbose Dehydrogenase (Enzyme) Sorbose->Receptor Binds Product Product (e.g., L-Sorbose) Receptor->Product Catalyzes Cofactor Cofactor Change (e.g., NAD+ to NADH) Product->Cofactor Electrochemical Electrochemical Signal Cofactor->Electrochemical Oxidation/Reduction Optical Optical Signal Cofactor->Optical Fluorescence/Absorbance

Caption: Enzymatic biosensor signaling pathway for this compound detection.

Experimental_Workflow cluster_fabrication Biosensor Preparation cluster_characterization Performance Validation cluster_application Real Sample Analysis Fabrication Fabricate Biosensor Immobilization Immobilize Recognition Element Fabrication->Immobilization Linearity Linearity & LOD Immobilization->Linearity Selectivity Selectivity Study Linearity->Selectivity Reproducibility Reproducibility Test Selectivity->Reproducibility Stability Stability Assessment Reproducibility->Stability SamplePrep Sample Preparation Stability->SamplePrep Measurement This compound Measurement SamplePrep->Measurement Validation Comparison with Standard Method (e.g., HPLC) Measurement->Validation

Caption: Experimental workflow for validating a novel this compound biosensor.

References

A Comparative Guide to the Bioconversion Efficiency of Free vs. Immobilized Enzymes for L-Sorbose Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the optimization of biocatalytic processes is paramount for efficient and cost-effective production of key pharmaceutical intermediates. L-sorbose (B7814435), a critical precursor in the synthesis of ascorbic acid (Vitamin C), is primarily produced through the bioconversion of D-sorbitol.[1][2][3] This guide provides an objective comparison of the bioconversion efficiency between free and immobilized whole-cell biocatalysts, primarily Gluconobacter oxydans, for the production of L-sorbose, supported by experimental data and detailed protocols. While the term "enzyme" is used, the industrial application often involves the use of whole bacterial cells as the biocatalyst, which contains the key enzyme, sorbitol dehydrogenase.[1][4]

Data Presentation: A Comparative Analysis

The decision to use free or immobilized biocatalysts hinges on a trade-off between various performance metrics including yield, productivity, stability, and reusability. The following tables summarize the quantitative data from various studies to facilitate a clear comparison.

Table 1: Comparison of Bioconversion Efficiency for Free vs. Immobilized Gluconobacter oxydans

ParameterFree CellsImmobilized CellsKey Observations
L-Sorbose Titer (g/L) 135.0 g/L in 24h (with overexpressed sldhAB gene)[1]149.46 g/L (in shake flasks with 16 knocked out dehydrogenases)[2]Immobilization, combined with genetic engineering, can lead to higher product titers.[1][2]
Fermentation Time Generally shorter for a single batch[5]1.3 times lower compared to free cells under optimal conditions[5]Immobilization can significantly reduce the fermentation time per batch.[5]
Productivity (g/L/h) 1.33 g/(L·h)3.20 g/(L·h)Immobilized systems can exhibit significantly higher productivity.[6]
Conversion Rate (%) High, but can be affected by substrate and product inhibition.Up to 99.60%[2]Immobilized cells can achieve near-complete conversion of the substrate.[2]
Biocatalyst Stability Lower operational stability; susceptible to environmental changes.Excellent stability; maintained for more than 15 days in a bioreactor.[5]Immobilization significantly enhances the operational stability of the biocatalyst.[5]
Reusability Not reusable for subsequent batches.Can be reused for multiple batches (e.g., more than 9 runs with over 81.0% yield).[5]A major advantage of immobilization is the ability to reuse the biocatalyst, reducing overall costs.[5][7]

Table 2: Kinetic Parameters of Free vs. Immobilized Enzymes (General)

Kinetic ParameterFree EnzymeImmobilized EnzymeImplications for L-Sorbose Production
Vmax (Maximum Velocity) Generally higherOften lowerThe maximum reaction rate may be reduced due to mass transfer limitations within the immobilization matrix.[7]
Km (Michaelis Constant) Generally lowerOften higherA higher Km suggests a lower affinity of the enzyme for the substrate, which could be due to conformational changes upon immobilization or diffusional barriers.[7][8]
pH Stability Narrower optimal pH rangeWider pH toleranceImmobilized enzymes are more robust to pH fluctuations in the reaction medium.[7][9]
Thermal Stability More susceptible to thermal denaturationGreater resistance to high temperaturesImmobilization can protect the enzyme structure, allowing for reactions at higher temperatures.[7][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments in the bioconversion of D-sorbitol to L-sorbose.

1. Preparation of Free Cell Biocatalyst (Gluconobacter oxydans)

  • Strain and Culture Conditions: Gluconobacter oxydans strains (e.g., WSH-003) are cultured in a seed medium typically containing yeast extract, peptone, and D-sorbitol.[6] The culture is incubated at a controlled temperature (e.g., 30°C) and agitation (e.g., 200 rpm) for a specified period (e.g., 24 hours) to achieve a desired cell density.

  • Bioconversion Reaction: The bioconversion is initiated by inoculating a fermentation medium with the seed culture. The fermentation medium is rich in D-sorbitol (e.g., 150-300 g/L) and other essential nutrients.[1][2] The reaction is carried out in a bioreactor with controlled pH, temperature, and aeration.

  • Analysis: Samples are periodically withdrawn to measure the concentrations of D-sorbitol and L-sorbose using High-Performance Liquid Chromatography (HPLC).[10]

2. Preparation and Use of Immobilized Cell Biocatalyst

  • Immobilization Procedure (Sodium Alginate-Diatomite Carrier):

    • Gluconobacter oxydans cells are harvested from the culture medium by centrifugation.

    • The cell pellet is resuspended in a sterile sodium alginate solution (e.g., 2.5% w/v) containing diatomite (e.g., 0.5% w/v).[5]

    • This slurry is then extruded dropwise into a gently stirred calcium chloride solution (e.g., 2% w/v) to form beads of a specific diameter (e.g., 2.0 mm).[5]

    • The formed beads are cured in the CaCl2 solution for a period to ensure stability and then washed with sterile water.

  • Bioconversion using Immobilized Cells: The immobilized beads are introduced into the fermentation medium in a bioreactor. The bioconversion process is then carried out under optimized conditions similar to the free cell system. For repeated-batch fermentation, the beads are recovered from the reactor after each batch, washed, and transferred to a fresh medium.[5]

3. Determination of Enzyme Activity

  • Reaction Mixture: A typical reaction mixture to determine the activity of sorbitol dehydrogenase (the key enzyme) would contain D-sorbitol, a cofactor such as NADP+, and the enzyme preparation (either free cell lysate or immobilized cells) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).[10]

  • Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 37°C) with agitation.[10]

  • Termination and Analysis: The reaction is stopped after a defined time by adding a quenching agent like trichloroacetic acid. The concentration of the product, L-sorbose, is then quantified by HPLC to determine the enzyme activity.[10] One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-sorbose per minute under the specified conditions.[10]

Mandatory Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_free Free Cell Bioconversion cluster_immobilized Immobilized Cell Bioconversion free_culture 1. G. oxydans Culture free_bioreactor 2. Inoculation into Bioreactor with D-sorbitol free_culture->free_bioreactor free_fermentation 3. Fermentation free_bioreactor->free_fermentation free_analysis 4. HPLC Analysis free_fermentation->free_analysis free_product Product + Cells free_fermentation->free_product immo_culture 1. G. oxydans Culture immo_harvest 2. Cell Harvesting immo_culture->immo_harvest immo_beads 3. Immobilization in Alginate-Diatomite Beads immo_harvest->immo_beads immo_bioreactor 4. Beads into Bioreactor with D-sorbitol immo_beads->immo_bioreactor immo_fermentation 5. Fermentation immo_bioreactor->immo_fermentation immo_analysis 6. HPLC Analysis immo_fermentation->immo_analysis immo_product Product immo_fermentation->immo_product immo_reuse 7. Bead Recovery & Reuse immo_product->immo_reuse immo_reuse->immo_bioreactor

Caption: Experimental workflow for comparing free and immobilized cell bioconversion.

Diagram 2: Bioconversion Pathway and Enzyme States

bioconversion_pathway cluster_reaction Biochemical Reaction cluster_states Enzyme/Cell States D_Sorbitol D-Sorbitol SDH Sorbitol Dehydrogenase (SDH) D_Sorbitol->SDH L_Sorbose L-Sorbose SDH->L_Sorbose Free_Enzyme Free Cells (in solution) Free_Enzyme->D_Sorbitol  catalyzes Immobilized_Enzyme Immobilized Cells (in matrix) Immobilized_Enzyme->D_Sorbitol  catalyzes

Caption: The enzymatic conversion of D-Sorbitol to L-Sorbose by Sorbitol Dehydrogenase.

Diagram 3: Comparison of Free vs. Immobilized Biocatalysts

comparison_logic Bioconversion Bioconversion of D-Sorbitol to L-Sorbose Free_Cells Free Cells Bioconversion->Free_Cells Immobilized_Cells Immobilized Cells Bioconversion->Immobilized_Cells Free_Pros Advantages: + Simpler Process + No Mass Transfer Limitation Free_Cells->Free_Pros Free_Cons Disadvantages: - Lower Stability - No Reusability - Product Contamination Free_Cells->Free_Cons Immobilized_Pros Advantages: + Enhanced Stability (pH, Temp) + Reusability & Cost-Effective + Easy Product Separation Immobilized_Cells->Immobilized_Pros Immobilized_Cons Disadvantages: - Potential Mass Transfer Issues - More Complex Preparation - Possible Activity Loss Immobilized_Cells->Immobilized_Cons

Caption: Advantages and disadvantages of free versus immobilized biocatalysts.

References

Benchmarking D-Sorbose Production: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of microbial, enzymatic, and chemical synthesis routes for the production of the rare sugar D-sorbose reveals distinct advantages and challenges for each method. While no single process currently dominates industrial-scale production, emerging enzymatic and microbial techniques show significant promise in achieving high yields and purity, rivaling traditional chemical approaches.

This compound, a rare ketohexose, is gaining interest in the pharmaceutical and food industries for its potential applications as a low-calorie sweetener and a chiral building block in the synthesis of various bioactive molecules. Unlike its L-isomer, L-sorbose, which is a key intermediate in the industrial production of Vitamin C, the large-scale manufacturing of this compound is not yet well-established. This guide provides a comparative overview of the leading production methods for this compound, offering researchers and drug development professionals a benchmark against current standards.

Performance Comparison of this compound Production Processes

The selection of an optimal this compound production strategy depends on various factors, including substrate availability, desired product purity, scalability, and economic viability. The following tables summarize the key quantitative data for microbial, enzymatic, and chemical synthesis methods.

Microbial Production Substrate Biocatalyst Yield (%) Product Titer (g/L) Productivity (g/L/h) Purity (%)
FermentationD-GalactitolPseudomonas sp.~30Not ReportedNot Reported>99 (after purification)[1]
FermentationD-TagatosePseudomonas sp.~50Not ReportedNot Reported>99 (after purification)[1]
Enzymatic Synthesis Substrate(s) Enzyme(s) Yield (%) Product Titer (g/L) Productivity (g/L/h) Purity (%)
Multi-enzyme CascadeGlycerol (B35011)Alditol oxidase, L-rhamnulose-1-phosphate aldolase (B8822740), Fructose-1-phosphatase33.9 (total rare sugars)26.68 (D-allulose & this compound mixture)[2]Not ReportedNot Reported
Aldol CondensationDHAP + D-GlyceraldehydeRhaD AldolaseModerateNot ReportedNot ReportedMixture with D-psicose[3]
EpimerizationD-TagatoseD-tagatose 3-epimeraseNot ReportedNot ReportedNot ReportedNot Reported
Chemical Synthesis Substrate Method Yield (%) Purity (%)
IsomerizationD-Gulose or D-IdoseAlkaline CatalysisNot ReportedNot Reported
Reduction/OxidationTetra-O-benzyl aldoseMeerwein-Ponndorf-Verley Reduction & HydrogenolysisNot ReportedNot Reported

Industrial Standards for Rare Sugars: For applications in the food and pharmaceutical industries, high purity of rare sugars is crucial. Commercially available this compound is typically offered at a purity of 98% or higher. For general industrial fermentation processes, a "food grade" purity of over 95% is often considered the standard.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for reproducing and comparing different production methods. Below are outlines of the key experimental steps for each approach.

Microbial Production via Fermentation

The microbial production of this compound from D-galactitol or D-tagatose using Pseudomonas species generally involves the following steps:

  • Inoculum Preparation: A seed culture of the selected Pseudomonas strain is prepared by growing it in a suitable nutrient medium.

  • Fermentation: The main fermentation is carried out in a bioreactor under controlled conditions of temperature (e.g., 20-35°C), pH, and aeration. The fermentation medium contains the substrate (D-galactitol or D-tagatose) and other necessary nutrients.

  • Downstream Processing: After the fermentation is complete, the bacterial cells are removed by centrifugation or filtration. The supernatant, containing this compound, is then subjected to purification steps such as chromatography to isolate and purify the final product.

Enzymatic Synthesis

Multi-enzyme Cascade from Glycerol: This whole-cell biocatalysis approach utilizes engineered Bacillus subtilis to convert glycerol into a mixture of this compound and D-allulose.[2]

  • Strain Cultivation: The engineered Bacillus subtilis strain, co-expressing alditol oxidase, L-rhamnulose-1-phosphate aldolase, and fructose-1-phosphatase, is cultivated in a suitable growth medium.

  • Whole-Cell Bioconversion: The harvested cells are used as a whole-cell biocatalyst in a reaction buffer containing glycerol as the substrate. The reaction is carried out under optimized conditions of temperature and pH.

  • Product Analysis: The reaction mixture is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and other products.

Aldolase-Catalyzed Synthesis: This method involves the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde catalyzed by RhaD aldolase.[3]

  • Enzyme Preparation: The RhaD aldolase is typically overexpressed in a host organism like E. coli and purified.

  • Enzymatic Reaction: The reaction is performed in a buffered solution containing DHAP, D-glyceraldehyde, and the purified aldolase.

  • Product Identification: The products of the reaction, a mixture of this compound and D-psicose, are identified and quantified using analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Synthesis

Meerwein-Ponndorf-Verley (MPV) Reduction: This chemical method involves the reduction of a protected aldose to a polyol, which is then oxidized to the ketose.

  • Protection: The starting aldose (e.g., D-gulose) is first protected, for instance, by benzylation to form a tetra-O-benzyl aldose.

  • Reduction: The protected aldose is then reduced to the corresponding polyol (D-sorbitol derivative) using a catalyst like aluminum isopropoxide in the presence of a sacrificial alcohol (e.g., isopropanol).[4][5][6]

  • Deprotection and Oxidation: The protecting groups are removed by hydrogenolysis, and the resulting D-sorbitol is then oxidized to this compound.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key production pathways and a general experimental workflow.

D_Sorbose_Production_Pathways cluster_microbial Microbial Production cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis D_Galactitol D-Galactitol Pseudomonas_sp Pseudomonas sp. D_Galactitol->Pseudomonas_sp D_Tagatose_microbial D-Tagatose D_Tagatose_microbial->Pseudomonas_sp D_Sorbose_microbial This compound Pseudomonas_sp->D_Sorbose_microbial Glycerol Glycerol Multi_enzyme Multi-enzyme Cascade Glycerol->Multi_enzyme DHAP DHAP Aldolase RhaD Aldolase DHAP->Aldolase D_Glyceraldehyde D-Glyceraldehyde D_Glyceraldehyde->Aldolase D_Sorbose_enzymatic This compound Multi_enzyme->D_Sorbose_enzymatic Aldolase->D_Sorbose_enzymatic D_Gulose D-Gulose Protected_Aldose Protected Aldose D_Gulose->Protected_Aldose MPV MPV Reduction Protected_Aldose->MPV Oxidation Oxidation MPV->Oxidation D_Sorbose_chemical This compound Oxidation->D_Sorbose_chemical

Figure 1: Overview of this compound Production Pathways.

Experimental_Workflow start Start: Select Production Method strain_prep Strain Preparation/ Enzyme Production/ Chemical Synthesis Setup start->strain_prep bioreaction Bioreaction/ Chemical Reaction strain_prep->bioreaction downstream Downstream Processing (e.g., Centrifugation, Filtration) bioreaction->downstream purification Purification (e.g., Chromatography) downstream->purification analysis Product Analysis (HPLC, NMR) purification->analysis end Final Product: This compound analysis->end

Figure 2: General Experimental Workflow for this compound Production.

References

Safety Operating Guide

Proper Disposal of D-Sorbose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the safe disposal of D-sorbose, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for this compound generally indicates that it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, standard laboratory safety protocols should always be followed.

Personal Protective Equipment (PPE):

  • Wear safety glasses or goggles.

  • Wear appropriate chemical-resistant gloves.

  • Use a lab coat to protect personal clothing.

In the event of a spill, sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal[1].

Step-by-Step Disposal Protocol

The correct disposal procedure for this compound hinges on a critical determination: is the waste contaminated with any hazardous materials?

Step 1: Determine if the this compound Waste is Hazardous

  • Uncontaminated this compound: This includes pure, unused this compound or aqueous solutions of this compound that have not been mixed with any other chemicals. According to multiple safety data sheets, this compound itself is not considered hazardous[1][2].

  • Contaminated this compound: If this compound has been mixed with or is contaminated by any substance classified as hazardous (e.g., flammable solvents, toxic reagents, corrosive acids or bases), the entire mixture must be treated as hazardous waste[3]. The disposal protocol will then be dictated by the nature of the hazardous contaminant(s).

Step 2: Follow the Appropriate Disposal Procedure

Based on the determination in Step 1, proceed with the corresponding disposal method outlined below.

Disposal of Uncontaminated this compound

For this compound that is not mixed with any hazardous materials, the disposal process is straightforward, though institutional policies should always be verified.

  • Solid this compound Waste:

    • Place the uncontaminated solid this compound in a well-sealed container to prevent leakage.

    • Some institutional guidelines for non-regulated chemicals permit disposal in the regular trash[4]. Always confirm with your institution's Environmental Health and Safety (EHS) office before doing so.

  • Aqueous Solutions of this compound:

    • For uncontaminated aqueous solutions, disposal down the sanitary sewer is often permissible[3].

    • It is recommended to flush the drain with a generous amount of water to ensure adequate dilution[3].

    • Never dispose of any chemical down a storm drain[5].

Disposal of Contaminated this compound (Hazardous Waste)

If this compound is contaminated with hazardous substances, it must be managed as hazardous waste according to EPA regulations and institutional protocols[6][7].

  • Container Selection and Labeling:

    • Select a container that is chemically compatible with the waste mixture and has a secure, leak-proof lid[8]. Plastic containers are often preferred over glass[6].

    • As soon as waste is added, affix a "Hazardous Waste" tag provided by your EHS department[9].

    • The label must include the full chemical names of all constituents in the mixture, their approximate percentages, the date of generation, the principal investigator's name, and the lab location[6]. Do not use abbreviations or chemical formulas[6].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory[10].

    • Ensure secondary containment is used to capture any potential leaks or spills[8].

    • Segregate the waste from incompatible materials[9].

  • Arrange for Pickup:

    • Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS office[8]. Do not exceed the storage time or quantity limits set by regulations (e.g., typically 90 days or 55 gallons)[7][8].

Disposal of Empty this compound Containers

Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water)[3][11].

  • The rinsate from an uncontaminated this compound container can be poured down the sanitary sewer[3].

  • After rinsing, deface or remove the original label, and the container can typically be disposed of in the regular trash or recycling, in accordance with your facility's procedures[9].

Summary of Disposal Guidelines

Waste TypeHazard ClassificationRecommended Disposal ProcedureKey Considerations
Solid, Uncontaminated this compound Non-HazardousPlace in a sealed container and dispose of in regular trash.Confirm with institutional EHS policy first.
Aqueous, Uncontaminated this compound Non-HazardousDispose of down the sanitary sewer with copious amounts of water.Do not use storm drains.
Contaminated this compound Hazardous (as per contaminant)Treat as hazardous waste. Label, store, and arrange for EHS pickup.Follow all local, state, and federal regulations.
Empty this compound Container Non-HazardousTriple-rinse with water, deface label, and dispose of in trash/recycling.Rinsate can be disposed of down the sanitary sewer.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste for Disposal check_contamination Is the this compound mixed with any hazardous substances? start->check_contamination uncontaminated Uncontaminated this compound check_contamination->uncontaminated No contaminated Contaminated this compound (Hazardous Waste) check_contamination->contaminated Yes solid_waste Is the waste solid or an aqueous solution? uncontaminated->solid_waste hazardous_proc Procedure: 1. Use a labeled hazardous waste container. 2. Store in a designated area with secondary containment. 3. Request EHS pickup. contaminated->hazardous_proc trash Procedure: 1. Seal in a container. 2. Dispose in regular trash (Confirm with EHS). solid_waste->trash Solid sewer Procedure: 1. Pour down sanitary sewer. 2. Flush with ample water. solid_waste->sewer Aqueous Solution end End: Proper Disposal trash->end sewer->end hazardous_proc->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling D-Sorbose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of laboratory chemicals is a top priority. This document provides crucial safety and logistical information for D-sorbose, focusing on procedural guidance for its operational use and disposal. Adherence to these protocols is essential for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, observing standard laboratory safety measures is crucial.[1] The recommended Personal Protective Equipment (PPE) for handling this compound, particularly in its solid, powdered form, is outlined below to minimize any potential exposure.

Protection TypeEquipmentStandard/Specification
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to OSHA's 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Protective gloves (to be inspected before use) and a lab coat or appropriate protective clothingEU Directive 89/686/EEC and standard EN 374 for gloves[2]
Respiratory Protection Generally not required under normal use. A particle filter or N95 (US)/P1 (EN 143) dust mask is recommended if dust is generated.For nuisance levels of dust[1][2][3]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are vital for maintaining the chemical integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Always use in a well-ventilated area to minimize dust inhalation.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Refrain from breathing in dust.[1]

  • Thoroughly wash hands after handling the substance.

  • Do not eat, drink, or smoke in the designated work area.[2]

Storage:

  • Store in a cool, dry, and well-ventilated location.[1]

  • Keep the container tightly sealed to prevent contamination.[1]

  • Store away from strong oxidizing agents, as they are incompatible materials.[1]

Disposal Plan

A clear and compliant plan for waste disposal is necessary to prevent environmental contamination and adhere to regulatory standards.

Spill Management:

  • Minor Spills: Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[2]

  • Major Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, before containing the spill. Prevent the spill from entering drains or waterways.[2]

Waste Disposal:

  • Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[1]

  • It is imperative to consult and comply with all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1][4]

  • For disposal of the container, it is recommended to contact a licensed professional waste disposal service.[4]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Physical State Powder Solid[1]
Appearance White[1]
Melting Point/Range 163 - 165 °C / 325.4 - 329 °F[1]
Occupational Exposure Limits Not established[1]

Experimental Protocols: First-Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water while removing any contaminated clothing.[1]

  • Inhalation: Move the individual to fresh air. If the person is not breathing, provide artificial respiration.[1]

  • Ingestion: Clean the mouth with water and seek medical attention.[1]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

D_Sorbose_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) weigh Weighing and Transfer prep_ppe->weigh Proceed to handling prep_area Ensure Well-Ventilated Area prep_area->weigh experiment Experimental Use weigh->experiment clean Clean Work Area experiment->clean spill Manage Spills experiment->spill If spill occurs decontaminate Decontaminate Equipment clean->decontaminate waste Dispose of Waste per Regulations decontaminate->waste spill->waste

Safe handling workflow for this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。